molecular formula C6H10O5 B15571201 3-Deoxy-galactosone

3-Deoxy-galactosone

货号: B15571201
分子量: 162.14 g/mol
InChI 键: ZGCHLOWZNKRZSN-PHDIDXHHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Deoxy-galactosone is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 162.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(4R,5R)-4,5,6-trihydroxy-2-oxohexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHLOWZNKRZSN-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)C(=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Occurrence of 3-Deoxy-galactosone in Foods: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-galactosone (3-DG), a 1,2-dicarbonyl compound, is a product of galactose degradation that naturally forms in foods primarily through the Maillard reaction and caramelization.[1] As a reactive compound, 3-DG is of interest to researchers in food science and medicine due to its potential biological activities and its role as a precursor to advanced glycation end products (AGEs). This technical guide provides a comprehensive overview of the natural occurrence of 3-DG in various food matrices, detailed experimental protocols for its quantification, and a review of its formation pathways. While specific signaling pathways for 3-DG are not yet fully elucidated, potential pathways related to cellular stress responses induced by α-dicarbonyl compounds are discussed.

Introduction

3-Deoxy-D-threo-hexos-2-ulose, commonly known as this compound (3-DG), is a dicarbonyl sugar derivative formed during the thermal processing and storage of foods containing galactose.[1] Its formation is a consequence of the Maillard reaction, the non-enzymatic browning reaction between reducing sugars and amino acids, and caramelization, the thermal decomposition of sugars. 3-DG has been identified in a variety of food products, including dairy, beverages, and fruit juices.[1] Given its reactive nature, the presence and concentration of 3-DG in foods are of significant interest for understanding food quality, and its potential physiological effects upon consumption.

Quantitative Occurrence of this compound in Foods

The concentration of this compound varies significantly across different food products, influenced by factors such as the initial composition of the food, processing temperature, and storage conditions. The following table summarizes the reported concentrations of 3-DG in various food matrices.

Food Product CategorySpecific Food ItemConcentration Range of this compound (mg/L or mg/kg)Reference
Dairy Products Lactose-hydrolyzed UHT Milk2.0 - 11 mg/LHellwig et al., 2010
Beverages Beer (various types)6.0 - 26.4 mg/LHellwig et al., 2016
Apple JuiceDetected (quantities not specified in available literature)Hellwig et al., 2010

Formation Pathways of this compound

The formation of this compound in foods is primarily attributed to two non-enzymatic browning reactions: the Maillard reaction and caramelization.

Maillard Reaction

In the Maillard reaction, the initial step involves the condensation of the carbonyl group of a reducing sugar (in this case, galactose) with the amino group of an amino acid, peptide, or protein. This is followed by a series of reactions, including Amadori rearrangement, to form 1-amino-1-deoxy-ketoses. The subsequent degradation of these Amadori products can lead to the formation of various reactive dicarbonyl compounds, including this compound.

Caramelization

Caramelization occurs when sugars are heated in the absence of amino compounds. The high temperatures lead to the degradation of sugars, resulting in a complex mixture of compounds, including various dicarbonyls. Galactose, when heated, can undergo dehydration and rearrangement reactions to form this compound.

Interconversion from 3-Deoxyglucosone (B13542)

In food systems containing glucose, this compound can also be formed through the interconversion of 3-deoxyglucosone (3-DG), a major dicarbonyl compound derived from glucose. This conversion proceeds through a 3,4-dideoxyglucosone-3-ene (3,4-DGE) intermediate.[2]

formation_pathway Galactose Galactose Maillard_Reaction Maillard Reaction (with amino acids) Galactose->Maillard_Reaction Caramelization Caramelization (Heat) Galactose->Caramelization Three_DG This compound Maillard_Reaction->Three_DG Caramelization->Three_DG Glucose Glucose Three_Deoxyglucosone 3-Deoxyglucosone (3-DG) Glucose->Three_Deoxyglucosone Maillard/Caramelization Three_Four_DGE 3,4-dideoxyglucosone-3-ene (3-DGE) Three_Deoxyglucosone->Three_Four_DGE Three_Four_DGE->Three_DG Interconversion

Figure 1: Formation Pathways of this compound.

Experimental Protocols for Quantification

The quantification of this compound in complex food matrices typically requires a derivatization step followed by chromatographic separation and detection. The most common method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Principle

Due to the lack of a strong chromophore, 3-DG is derivatized to a more easily detectable compound. A common derivatizing agent is o-phenylenediamine (B120857) (OPD), which reacts with the dicarbonyl moiety of 3-DG to form a stable and highly fluorescent quinoxaline (B1680401) derivative. This derivative is then separated and quantified by HPLC-MS/MS.

Sample Preparation and Derivatization
  • Extraction: For liquid samples like milk or beer, a simple dilution may be sufficient. Solid or semi-solid samples require an extraction step, often with a suitable solvent, followed by centrifugation to remove particulate matter.

  • Derivatization: An aliquot of the sample extract is mixed with an o-phenylenediamine solution. The reaction is typically carried out at a specific pH and temperature for a set duration to ensure complete derivatization.

  • Clean-up: After derivatization, a solid-phase extraction (SPE) step may be employed to remove interfering compounds from the sample matrix and concentrate the quinoxaline derivative.

HPLC-MS/MS Analysis
  • Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a suitable column, often a C18 or phenyl-based reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the 3-DG-quinoxaline derivative from other compounds.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the 3-DG-quinoxaline derivative based on its specific precursor and product ion transitions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Food_Sample Food Sample (e.g., Milk, Beer) Extraction Extraction/Dilution Food_Sample->Extraction Derivatization Derivatization (with o-phenylenediamine) Extraction->Derivatization SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Derivatization->SPE_Cleanup HPLC_Separation HPLC Separation (Reversed-Phase) SPE_Cleanup->HPLC_Separation MS_MS_Detection Tandem MS Detection (MRM Mode) HPLC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Figure 2: Experimental Workflow for 3-DG Quantification.

Potential Signaling Pathways and Biological Effects

The specific in vivo signaling pathways directly activated by dietary this compound are not well-established in the scientific literature. However, as a reactive α-dicarbonyl compound, it is plausible that 3-DG could engage similar cellular pathways as other well-studied dicarbonyls like 3-deoxyglucosone (3-DG) and methylglyoxal (B44143) (MGO). These compounds are known to contribute to "dicarbonyl stress," which can modulate cellular signaling.

One of the key pathways affected by dicarbonyl stress is the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. Reactive dicarbonyls can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression to protect the cell from oxidative damage. Recent studies suggest that higher habitual intake of dietary dicarbonyls like MGO and 3-DG may be associated with improved insulin (B600854) sensitivity.[3]

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Three_DG This compound (from diet) Keap1_Nrf2 Keap1-Nrf2 Complex Three_DG->Keap1_Nrf2 modifies Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Upregulation of Antioxidant Genes ARE->Gene_Expression

Figure 3: Potential Nrf2-mediated Stress Response to α-Dicarbonyls.

Conclusion

This compound is a naturally occurring dicarbonyl compound in various foods, formed as a result of common food processing techniques. Its presence in the human diet warrants further investigation into its potential biological effects. Standardized and validated analytical methods, such as the HPLC-MS/MS protocol detailed herein, are crucial for accurately assessing dietary exposure to 3-DG. Future research should focus on elucidating the specific signaling pathways modulated by 3-DG and its long-term health implications.

References

An In-depth Technical Guide on 3-Deoxy-galactosone and Advanced Glycation End-product (AGE) Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Advanced glycation end-products (AGEs) are a diverse group of molecules formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. The formation and accumulation of AGEs are accelerated in conditions of hyperglycemia and oxidative stress, playing a pivotal role in the pathogenesis of diabetic complications, atherosclerosis, and neurodegenerative diseases. 3-Deoxy-galactosone (3-DG), a highly reactive dicarbonyl compound derived from galactose metabolism, is a significant precursor to a specific subset of AGEs. This technical guide provides a comprehensive overview of the core principles of 3-DG-mediated AGE formation, its pathophysiological implications, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction to this compound (3-DG) and AGEs

The Maillard reaction, a form of non-enzymatic browning, is a complex series of reactions between amino acids and reducing sugars.[1] In biological systems, this reaction, also known as glycation, leads to the formation of advanced glycation end-products (AGEs).[1] The process begins with the formation of a reversible Schiff base, which then rearranges to a more stable Amadori product.[1] Subsequent oxidation, dehydration, and condensation reactions of these early glycation products generate a heterogeneous group of compounds collectively known as AGEs.[2]

This compound (3-DG) is a 1,2-dicarbonyl compound that originates from the degradation of galactose and is formed during Maillard and caramelization reactions.[3] It is structurally an epimer of the more commonly studied 3-deoxyglucosone (B13542) (3-DG), which is derived from glucose. As a dicarbonyl compound, 3-DG is significantly more reactive than its parent monosaccharide and is a potent precursor in the formation of various AGEs, including pyrraline, pentosidine, and Nε-(carboxymethyl)lysine (CML). The accumulation of 3-DG and its derived AGEs contributes to cellular and tissue damage through mechanisms such as protein cross-linking, induction of oxidative stress, and activation of pro-inflammatory signaling pathways.

The Chemistry of 3-DG-mediated AGE Formation

The formation of AGEs from 3-DG is a multi-step process. Being a dicarbonyl compound, 3-DG can readily react with the free amino groups of lysine (B10760008) and arginine residues in proteins. This reaction bypasses the initial, slower steps of the Maillard reaction involving monosaccharides, thus accelerating the formation of AGEs.

The primary pathways of 3-DG formation include:

  • The Maillard Reaction: 3-DG is a major carbonyl intermediate in the Maillard reaction involving galactose.

  • Caramelization: The heat-induced degradation of galactose can lead to the formation of 3-DG.

  • Interconversion: 3-Deoxyglucosone (from glucose) can be converted to 3-DG via a 3,4-dideoxyglucosone-3-ene intermediate.

Once formed, 3-DG rapidly reacts with proteins to form a variety of AGEs. The specific AGEs formed depend on the reaction conditions and the specific amino acid residues involved.

Logical Flow from Hyperglycemia to Diabetic Complications via 3-DG

Hyperglycemia_to_Complications Hyperglycemia Hyperglycemia IncreasedGalactose Increased Galactose Metabolism Hyperglycemia->IncreasedGalactose Increased3DG Increased 3-DG Formation IncreasedGalactose->Increased3DG AGE_Formation Accelerated AGE Formation Increased3DG->AGE_Formation ProteinCrosslinking Protein Cross-linking (e.g., Collagen) AGE_Formation->ProteinCrosslinking RAGE_Activation RAGE Activation AGE_Formation->RAGE_Activation DiabeticComplications Diabetic Complications (Nephropathy, Retinopathy, Neuropathy) ProteinCrosslinking->DiabeticComplications OxidativeStress Oxidative Stress (ROS Production) RAGE_Activation->OxidativeStress Inflammation Inflammation (NF-κB Activation) RAGE_Activation->Inflammation OxidativeStress->DiabeticComplications Inflammation->DiabeticComplications RAGE_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_mapk MAPK Pathways cluster_nucleus Nucleus AGEs AGEs RAGE RAGE AGEs->RAGE Binding Diaph1 Diaph1 RAGE->Diaph1 PKC PKC Diaph1->PKC NADPH_Oxidase NADPH Oxidase Diaph1->NADPH_Oxidase ERK ERK1/2 PKC->ERK JNK JNK/SAPK PKC->JNK p38 p38 PKC->p38 ROS ROS NADPH_Oxidase->ROS Generation IKK IKK ROS->IKK Activation ERK->IKK JNK->IKK p38->IKK IkappaB IκB IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK->NFkB_inactive Leads to IκB degradation IkappaB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation Gene_Expression Pro-inflammatory Gene Expression (Cytokines, Chemokines) NFkB_active->Gene_Expression Translocation & Transcription Inhibitor_Screening_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_analysis Data Analysis and Validation Start Start: Hypothesized Inhibitor BSA_Glycation BSA-3-DG Glycation Assay (Protocol 5.1) Start->BSA_Glycation Fluorescence Measure AGE Fluorescence BSA_Glycation->Fluorescence IC50 Determine IC50 Fluorescence->IC50 Cell_Culture Cell Culture with 3-DG (e.g., PC12 cells) IC50->Cell_Culture Cytotoxicity Assess Cytotoxicity (MTT Assay - Protocol 5.3) Cell_Culture->Cytotoxicity ROS_Measurement Measure Intracellular ROS Cell_Culture->ROS_Measurement NFkB_Activity Measure NF-κB Activity (e.g., Reporter Assay) Cell_Culture->NFkB_Activity Data_Analysis Analyze Data and Compare with Controls Cytotoxicity->Data_Analysis ROS_Measurement->Data_Analysis NFkB_Activity->Data_Analysis Lead_Compound Identify Lead Compound(s) Data_Analysis->Lead_Compound

References

Unveiling the Chemical Landscape of 3-Deoxy-D-threo-hexos-2-ulose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-D-threo-hexos-2-ulose, also known as 3-deoxygalactosone (B10765287) (3-DGal), is a dicarbonyl sugar that plays a significant role in food chemistry and clinical diagnostics. As an intermediate in the Maillard reaction, it contributes to the color, flavor, and aroma of thermally processed foods. In biological systems, it is recognized as a precursor to Advanced Glycation End products (AGEs), which are implicated in the pathogenesis of various age-related diseases and diabetic complications. This technical guide provides a comprehensive overview of the chemical properties of 3-Deoxy-D-threo-hexos-2-ulose, including its synthesis, reactivity, and stability, supported by detailed experimental protocols and data.

Chemical and Physical Properties

Precise physical constants for 3-Deoxy-D-threo-hexos-2-ulose are not extensively reported in the literature, primarily due to its reactive nature and tendency to exist in multiple tautomeric forms in solution. However, some key properties have been determined.

PropertyValueReference
Molecular Formula C₆H₁₀O₅N/A
Molecular Weight 162.14 g/mol N/A
Optical Rotation [α]²⁵D -10.5° (c 6, water, after equilibration)[1]
Appearance Syrup[1]

Synthesis and Purification

A common laboratory-scale synthesis of 3-Deoxy-D-threo-hexos-2-ulose involves the degradation of D-galactose in the presence of an amine, followed by the isolation of its bis(benzoylhydrazone) derivative. The free sugar is then liberated by transhydrazonation.

Experimental Protocol: Synthesis of 3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone)
  • A solution of D-galactose, benzoylhydrazine, and p-toluidine (B81030) in aqueous ethanol (B145695) is heated under reflux.

  • The resulting 3-deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone) precipitates upon cooling and is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Liberation of 3-Deoxy-D-threo-hexos-2-ulose[1]
  • A solution of 3-deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone) (2 g) in a mixture of ethanol (60 ml), water (100 ml), acetic acid (2.4 ml), and freshly distilled benzaldehyde (B42025) (3.2 ml) is boiled under reflux for 6 hours.[1]

  • After approximately 3 hours, benzaldehyde benzoylhydrazone begins to separate.[1]

  • Ethanol is removed by evaporating 60 ml of the solution while simultaneously adding 100 ml of water dropwise.

  • The mixture is cooled, and the precipitated benzaldehyde benzoylhydrazone is filtered off.

  • The aqueous filtrate is extracted with ether to remove any remaining benzaldehyde and its derivatives.

  • The aqueous solution is then concentrated under reduced pressure to yield the product as a syrup. A yield of 0.53 g (65%) has been reported.

Reactivity and Stability

Maillard Reaction and Formation

3-Deoxy-D-threo-hexos-2-ulose is a key intermediate in the Maillard reaction, the non-enzymatic browning reaction between reducing sugars and amino acids. Its formation from D-galactose proceeds via the Amadori rearrangement product. The formation of 3-deoxy-D-threo-hexos-2-ulose from Amadori rearrangement products is highly dependent on pH.

Maillard_Pathway D-Galactose D-Galactose Schiff Base Schiff Base D-Galactose->Schiff Base + Amino Acid Amadori Product Amadori Product Schiff Base->Amadori Product 3-Deoxy-D-threo-hexos-2-ulose 3-Deoxy-D-threo-hexos-2-ulose Amadori Product->3-Deoxy-D-threo-hexos-2-ulose pH-dependent Advanced Glycation End products (AGEs) Advanced Glycation End products (AGEs) 3-Deoxy-D-threo-hexos-2-ulose->Advanced Glycation End products (AGEs)

References

The Discovery and Synthesis of 3-Deoxy-galactosone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-galactosone (3-DGal), a reactive α-dicarbonyl compound, has garnered significant interest in the scientific community due to its role as a precursor in the formation of Advanced Glycation Endproducts (AGEs), which are implicated in the pathophysiology of aging and various diseases, including diabetic complications. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological significance of 3-DGal. Detailed experimental protocols for its chemical synthesis are presented, along with quantitative data to support these methodologies. Furthermore, this document elucidates the signaling pathways initiated by AGEs, offering a molecular basis for the biological consequences of 3-DGal formation.

Discovery and Natural Occurrence

This compound was first identified as a glucose degradation product in heat-sterilized peritoneal dialysis (PD) fluids.[1] Its formation in these solutions is a consequence of the chemical breakdown of glucose during the sterilization process. Beyond its presence in medical solutions, 3-DGal is also found in a variety of food products. It is formed during Maillard and caramelization reactions and has been detected in items such as milk, apple juice, and beer.[2][3] The formation of 3-DGal can occur from the degradation of galactose or via the isomerization of 3-deoxyglucosone (B13542) (3-DG) through a 3,4-dideoxyglucosone-3-ene intermediate.[1][3]

The concentration of 3-DGal in peritoneal dialysis fluids has been quantified, with levels ranging from 55.8 to 136.9 μM in single-chamber bags and 2.5 to 12.4 μM in double-chamber bags.

Chemical Synthesis of this compound

A key chemical synthesis of 3-Deoxy-D-threo-hexos-2-ulose (this compound) was developed by El Khadem and Shaban in 1970. This two-step process involves the formation of a bis(benzoylhydrazone) derivative from D-galactose, followed by the removal of the benzoylhydrazine groups to yield the final product.

Synthesis Workflow

G D_Galactose D-Galactose Reagents1 Benzoylhydrazine, p-Toluidine, Acetic Acid, Water, Heat D_Galactose->Reagents1 Intermediate 3-Deoxy-D-threo-hexosulose bis(benzoylhydrazone) Reagents1->Intermediate Reagents2 Benzaldehyde, Ethanol, Acetic Acid, Water, Reflux Intermediate->Reagents2 Product This compound Reagents2->Product G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 3_DGal This compound AGEs Advanced Glycation Endproducts (AGEs) 3_DGal->AGEs non-enzymatic glycation RAGE RAGE Receptor AGEs->RAGE binding p21ras p21ras RAGE->p21ras activation Oxidative_Stress Oxidative Stress (ROS production) RAGE->Oxidative_Stress MAPK MAP Kinase (e.g., ERK1/2) p21ras->MAPK activation NF_kB NF-κB MAPK->NF_kB activation Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation Oxidative_Stress->p21ras potentiation

References

The Metabolic Pathway of 3-Deoxy-galactosone in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-threo-hexos-2-ulose, commonly known as 3-Deoxy-galactosone (3-DGal), is a reactive α-dicarbonyl compound formed during the non-enzymatic glycation of proteins and lipids. As an intermediate in the Maillard and caramelization reactions, 3-DGal is present in various heat-processed foods and can also be generated endogenously. Its high reactivity makes it a significant precursor to advanced glycation end-products (AGEs), which are implicated in the pathogenesis of numerous chronic diseases, including diabetes mellitus, neurodegenerative disorders, and cardiovascular disease. This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of 3-DGal in biological systems, including its formation, proposed enzymatic detoxification, and its role in cellular signaling. This guide also includes detailed experimental protocols for the quantification of 3-DGal and for assaying the activity of key enzymes potentially involved in its metabolism.

Formation of this compound

This compound is primarily formed through the degradation of galactose, a monosaccharide component of lactose. Its formation is a key step in the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids or proteins.

The initial step of the Maillard reaction involves the condensation of a reducing sugar, such as galactose, with a primary amino group of an amino acid, peptide, or protein to form a Schiff base. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketoamine, known as an Amadori product. The degradation of these Amadori products is a crucial source of α-dicarbonyl compounds, including 3-DGal.

Furthermore, 3-DGal is a diastereomer of the more extensively studied 3-deoxyglucosone (B13542) (3-DG), which is derived from glucose. It has been shown that 3-DGal can be formed from 3-DG through the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE)[1]. The formation of 3-DGal from Amadori rearrangement products is influenced by factors such as pH and the specific amino acid involved in the initial reaction.

Figure 1: Formation of this compound (3-DGal) Galactose Galactose Schiff_Base Schiff Base Galactose->Schiff_Base + Amino Group Amino_Acid Amino Acid / Protein Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement 3_DGal This compound (3-DGal) Amadori_Product->3_DGal Degradation AGEs Advanced Glycation End-products (AGEs) 3_DGal->AGEs + Amino Group 3_DG 3-Deoxyglucosone (3-DG) 3_4_DGE 3,4-dideoxyglucosone-3-ene 3_DG->3_4_DGE 3_4_DGE->3_DGal

Caption: Formation of this compound (3-DGal).

Proposed Metabolic Detoxification Pathways

While direct experimental evidence for the enzymatic metabolism of 3-DGal in mammalian systems is limited, its structure as an α-dicarbonyl compound strongly suggests its detoxification through two primary enzymatic pathways: the glyoxalase system and the aldo-keto reductase (AKR) superfamily. These pathways are known to metabolize other reactive α-dicarbonyls like methylglyoxal (B44143) and 3-deoxyglucosone.

The Glyoxalase System

The glyoxalase system is a ubiquitous enzymatic pathway responsible for the detoxification of α-oxoaldehydes. It consists of two main enzymes, Glyoxalase I (Glo1) and Glyoxalase II (Glo2), which act in concert with the antioxidant glutathione (B108866) (GSH).

  • Spontaneous Reaction: 3-DGal is expected to first react non-enzymatically with GSH to form a hemithioacetal.

  • Glyoxalase I (Glo1): Glo1 then catalyzes the isomerization of this hemithioacetal to S-D-lactoylglutathione or a structurally similar thioester.

  • Glyoxalase II (Glo2): Finally, Glo2 hydrolyzes the thioester to regenerate GSH and produce the corresponding α-hydroxy acid, in this case, likely 3-deoxy-galactonic acid.

Figure 2: Proposed Detoxification of 3-DGal by the Glyoxalase System 3_DGal This compound Hemithioacetal Hemithioacetal 3_DGal->Hemithioacetal + GSH (spontaneous) GSH Glutathione (GSH) GSH->Hemithioacetal Thioester S-2-hydroxyacyl- glutathione derivative Hemithioacetal->Thioester Glo1 Glo1 Glyoxalase I (Glo1) Thioester->GSH Regenerated 3_DGA 3-Deoxy-galactonic acid Thioester->3_DGA Glo2 Glo2 Glyoxalase II (Glo2) Figure 3: Proposed Detoxification of 3-DGal by Aldo-Keto Reductases 3_DGal This compound 3_DF 3-Deoxy-fructose 3_DGal->3_DF AKR AKR Aldo-Keto Reductase (e.g., Aldose Reductase) NADP NADP+ AKR->NADP NADPH NADPH NADPH->AKR Figure 4: The AGE-RAGE Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3_DGal This compound AGEs AGEs 3_DGal->AGEs RAGE RAGE Receptor AGEs->RAGE Binding p21ras p21ras RAGE->p21ras NFkB NF-κB RAGE->NFkB Activation ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation via NADPH Oxidase MAPK MAP Kinases (ERK, p38, JNK) p21ras->MAPK Nucleus Nucleus MAPK->Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Figure 5: Workflow for Quantification of 3-DGal in Plasma Plasma Plasma Sample IS Add Internal Standard Plasma->IS Deproteinize Protein Precipitation (e.g., PCA) IS->Deproteinize Centrifuge1 Centrifuge Deproteinize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Derivatize Derivatization (e.g., oPD) Supernatant1->Derivatize Centrifuge2 Centrifuge Derivatize->Centrifuge2 Supernatant2 Collect Supernatant Centrifuge2->Supernatant2 UPLC_MSMS UPLC-MS/MS Analysis Supernatant2->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Deoxy-galactosone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 3-Deoxy-galactosone, also known as 3-deoxy-D-threo-hexos-2-ulose. This 1,2-dicarbonyl compound is of significant interest in food chemistry, particularly in the context of the Maillard reaction, and as a potential precursor for various bioactive molecules. The presented method is a two-step process starting from D-galactose, proceeding through a bis(benzoylhydrazone) intermediate.

Overview of the Synthetic Approach

The synthesis of this compound from D-galactose can be efficiently achieved in two main steps. The first step involves the formation of 3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone) by reacting D-galactose with benzoylhydrazine in the presence of an acid catalyst. The second step is the cleavage of the bis(benzoylhydrazone) intermediate to yield the free this compound. This is typically accomplished by transhydrazonation with benzaldehyde (B42025) in an acidic medium. This method is advantageous as it avoids complex protecting group chemistry and provides the product in good yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantsReagents/SolventsReaction TimeTemperatureProductYield
1D-GalactoseBenzoylhydrazine, Acetic Acid, Ethanol (B145695)6 hoursReflux3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone)~32%
23-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone)Benzaldehyde, Acetic Acid, Ethanol, Water6 hoursRefluxThis compound~65%

Experimental Protocols

Step 1: Synthesis of 3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone)

This protocol outlines the formation of the bis(benzoylhydrazone) derivative from D-galactose.

Materials:

  • D-Galactose

  • Benzoylhydrazine

  • p-Toluidine (B81030)

  • Ethanol

  • Acetic Acid

  • Ether

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • A solution of D-galactose (2.5 g), benzoylhydrazine (3.2 g), and p-toluidine (1 g) is prepared in ethanol (50 ml) containing 1 ml of acetic acid.

  • The reaction mixture is heated to reflux and maintained for 6 hours with continuous stirring.

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. Allow the mixture to stand for 24 hours to ensure complete precipitation.

  • The solid product is collected by filtration using a Buchner funnel.

  • The collected solid is washed successively with cold ethanol and then with ether.

  • The product is dried to yield 3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone). The reported yield is approximately 32%.

Step 2: Synthesis of this compound (3-Deoxy-D-threo-hexos-2-ulose)

This protocol describes the conversion of the bis(benzoylhydrazone) intermediate to the final product, this compound.

Materials:

  • 3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone) (2 g)

  • Ethanol (60 ml)

  • Water (100 ml)

  • Acetic Acid (2.4 ml)

  • Freshly distilled Benzaldehyde (3.2 ml)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Extraction funnel

  • Chloroform (B151607)

Procedure:

  • In a round-bottom flask, a solution of 3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone) (2 g) is prepared in ethanol (60 ml).

  • Water (100 ml), acetic acid (2.4 ml), and freshly distilled benzaldehyde (3.2 ml) are added to the solution.

  • The mixture is heated to reflux and maintained for 6 hours. After approximately 3 hours, a precipitate of benzaldehyde benzoylhydrazone will begin to form.

  • After 6 hours, the reaction mixture is concentrated by evaporating off approximately 60 ml of the solvent while simultaneously adding 100 ml of water dropwise.

  • The mixture is then cooled, and the precipitated benzaldehyde benzoylhydrazone is removed by filtration.

  • The filtrate is extracted multiple times with chloroform to remove any remaining benzaldehyde and benzaldehyde benzoylhydrazone.

  • The aqueous layer is concentrated under reduced pressure to yield a syrup.

  • The resulting syrup is this compound. The reported yield for this step is approximately 65%.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_step1 cluster_step2 Start D-Galactose Step1_reagents Benzoylhydrazine, p-Toluidine, Acetic Acid, Ethanol, Reflux (6h) Intermediate 3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone) Step1_reagents->Intermediate Step2_reagents Benzaldehyde, Acetic Acid, Ethanol/Water, Reflux (6h) Product This compound Step2_reagents->Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Analytical Determination of 3-Deoxy-galactosone (3-DG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-galactosone (3-DG) is a reactive dicarbonyl compound formed during the degradation of galactose, primarily through the Maillard and caramelization reactions.[1][2] Its presence and accumulation in foods and biological systems are of significant interest due to its potential role in the formation of advanced glycation end-products (AGEs), which are implicated in various pathological conditions. Accurate and robust analytical methods are crucial for the detection and quantification of 3-DG in diverse matrices to understand its formation, and biological significance, and to ensure the safety and quality of food products and pharmaceuticals.

This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Several analytical techniques can be employed for the determination of 3-DG. The choice of method depends on the sample matrix, required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method typically involves the derivatization of 3-DG to form a chromophoric product that can be detected by a UV detector. A common derivatizing agent is o-phenylenediamine (B120857) (OPD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of 3-DG, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. Silylation is a frequently used derivatization technique.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity and can often be used for the analysis of 3-DG without derivatization, particularly when using Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the different analytical methods used for 3-DG detection. Please note that these values can vary depending on the specific instrumentation, method optimization, and matrix effects.

ParameterHPLC-UV (with OPD Derivatization)GC-MS (with Silylation)LC-MS/MS (HILIC)
Limit of Detection (LOD) ~0.1 - 1 µg/mL0.1 - 1 ng/µL (estimated)[3]5 - 50 pg (estimated)
Limit of Quantification (LOQ) ~0.5 - 5 µg/mL0.5 - 5 ng/µL (estimated)50 - 500 pg (estimated)
Linearity Range ~1 - 100 µg/mL1 - 100 ng/µL (estimated)0.01 - 10 ng/mL (estimated)
Recovery Matrix dependent (typically >80%)Matrix dependent (typically >85%)Matrix dependent (typically >90%)

Experimental Protocols

HPLC-UV Method with o-Phenylenediamine (OPD) Derivatization

This method is based on the reaction of the dicarbonyl group of 3-DG with OPD to form a stable, UV-active quinoxaline (B1680401) derivative.

a. Sample Preparation (e.g., Milk Sample)

  • Protein Precipitation: To 1 mL of milk sample, add 3 mL of ice-cold acetonitrile (B52724).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).

b. Derivatization Protocol

  • To the reconstituted sample extract, add 100 µL of o-phenylenediamine solution (1% w/v in 0.1 M HCl).

  • Incubate the mixture in the dark at 60°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

c. HPLC-UV Instrumental Parameters

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 20% acetonitrile, increasing to 80% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 315 nm (for the quinoxaline derivative).

  • Injection Volume: 20 µL.

GC-MS Method with Silylation Derivatization

This protocol is suitable for the analysis of 3-DG in various food and biological samples after appropriate extraction and cleanup.

a. Sample Preparation and Hydrolysis (if necessary)

  • Extraction: For solid samples, perform a solvent extraction (e.g., with a mixture of methanol (B129727) and water). For liquid samples like biological fluids, perform protein precipitation as described in the HPLC-UV method.

  • Acid Hydrolysis (for conjugated 3-DG): If 3-DG is expected to be present in a bound form (e.g., in glycoconjugates), an acid hydrolysis step is required. To the dried extract, add 1 mL of 2 M trifluoroacetic acid (TFA) and heat at 121°C for 2 hours. After cooling, evaporate the TFA under nitrogen and remove residual acid by co-evaporation with methanol.

  • Drying: Ensure the sample is completely dry before derivatization.

b. Silylation Derivatization Protocol

  • To the dried sample extract (or a standard of 3-DG), add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

c. GC-MS Instrumental Parameters

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp to 200°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

LC-MS/MS Method

This method provides high sensitivity and specificity for the direct analysis of 3-DG, often without the need for derivatization.

a. Sample Preparation (e.g., Biological Fluid)

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the biological fluid (e.g., plasma, urine).

  • Vortex and Centrifuge: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection and Drying: Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the residue in the initial mobile phase.

b. LC-MS/MS Instrumental Parameters

  • LC System: UHPLC system.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the retention and then elution of the polar analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 163.1 ([M-H]⁻).

      • Product Ions (Q3): Predicted transitions include m/z 101.1 and 89.1 (these need to be optimized experimentally).

Visualizations

Maillard_Reaction_Pathway Galactose Galactose Schiff_Base Schiff Base Galactose->Schiff_Base Amino_Acid Amino Acid / Protein Amino_Acid->Schiff_Base Amadori_Product Amadori Product Schiff_Base->Amadori_Product Amadori Rearrangement Enolization 1,2-Enolization Amadori_Product->Enolization Elimination Elimination of Amino Acid Enolization->Elimination Three_DG This compound (3-DG) Elimination->Three_DG AGEs Advanced Glycation End-products (AGEs) Three_DG->AGEs Further Reactions

Caption: Formation of this compound via the Maillard reaction pathway.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Milk) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution OPD_Addition Add o-phenylenediamine Reconstitution->OPD_Addition Incubation Incubation OPD_Addition->Incubation HPLC_UV HPLC-UV Analysis Incubation->HPLC_UV Quantification Quantification HPLC_UV->Quantification

Caption: Experimental workflow for HPLC-UV analysis of 3-DG.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extraction Extraction / Precipitation Sample->Extraction Drying Drying Extraction->Drying Silylation Silylation (BSTFA) Drying->Silylation Heating Heating Silylation->Heating GC_MS GC-MS Analysis Heating->GC_MS Data_Analysis Data Analysis GC_MS->Data_Analysis

Caption: Experimental workflow for GC-MS analysis of 3-DG.

References

Application Note: Quantification of 3-Deoxy-galactosone using HPLC-DAD/MSMS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 3-Deoxy-galactosone (3-DG), a reactive α-dicarbonyl compound, in various biological and food matrices. The method involves a derivatization step with o-phenylenediamine (B120857) (OPD) to form a stable quinoxaline (B1680401) derivative, followed by separation and quantification using High-Performance Liquid Chromatography with Diode-Array Detection and Tandem Mass Spectrometry (HPLC-DAD/MSMS). This approach offers high selectivity and sensitivity, making it suitable for researchers, scientists, and drug development professionals investigating the role of 3-DG in physiological and pathological processes.

Introduction

This compound (3-DG) is a dicarbonyl sugar formed during the Maillard reaction and caramelization processes in foods.[1][2] It is an isomer of the more commonly studied 3-deoxyglucosone (B13542) and is considered a precursor to the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of diabetic complications and other age-related diseases. Accurate quantification of 3-DG in biological samples and food products is crucial for understanding its formation, metabolism, and contribution to disease.

Direct analysis of 3-DG by HPLC is challenging due to its low UV absorbance and poor ionization efficiency. Derivatization with o-phenylenediamine (OPD) converts 3-DG into a highly conjugated and stable quinoxaline derivative, which is readily detectable by both DAD and MS/MS, significantly enhancing the sensitivity and selectivity of the analysis.

Experimental

Materials and Reagents
  • This compound (3-DG) standard

  • o-Phenylenediamine (OPD)

  • Perchloric acid (PCA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Internal Standard (IS): Consider using a stable isotope-labeled analogue or a structurally similar compound that is not present in the samples.

Sample Preparation
  • Protein Precipitation (for biological samples):

    • To 100 µL of plasma or serum, add 200 µL of ice-cold 1 M perchloric acid.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for derivatization.

  • Derivatization with o-Phenylenediamine (OPD):

    • To the deproteinized supernatant or an appropriate volume of a liquid food sample, add an equal volume of 20 mM OPD solution (prepared fresh in 0.1 M HCl).

    • Incubate the mixture in the dark at room temperature for 4 hours.

    • Filter the derivatized sample through a 0.22 µm syringe filter prior to HPLC injection.

HPLC-DAD/MSMS Conditions

Table 1: HPLC Parameters

ParameterValue
Column Reversed-Phase Phenyl (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 20 minutes, then re-equilibrate
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 10 µL
DAD Wavelength 315 nm

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
Scan Mode Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Quantification and Confirmation

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
3-DG-OPD (Quantifier) 235.1131.10.120
3-DG-OPD (Qualifier) 235.1173.10.115
Internal Standard ----

Note: The molecular weight of this compound is 162.14 g/mol . After derivatization with OPD (molecular weight 108.14 g/mol ) and the loss of two water molecules, the resulting quinoxaline derivative has a molecular weight of 234.22 g/mol . The precursor ion at m/z 235.1 corresponds to the protonated molecule [M+H]+.

Results and Discussion

This method provides excellent separation of the 3-DG-OPD derivative from other interfering compounds in complex matrices. The use of a phenyl column is particularly advantageous for separating the quinoxaline derivatives of 3-DG and its isomer, 3-deoxyglucosone. The DAD detector provides an initial quantitative estimate, while the MS/MS detector operating in MRM mode offers superior sensitivity and selectivity for accurate quantification.

A typical calibration curve for the 3-DG-OPD derivative should be linear over a concentration range relevant to the expected sample concentrations, with a coefficient of determination (R²) greater than 0.99. The limit of detection (LOD) and limit of quantification (LOQ) for this method are expected to be in the low ng/mL range, depending on the specific instrumentation used.

Table 4: Representative Quantitative Data (Example)

Sample ID3-DG Concentration (µg/mL)RSD (%) (n=3)
Control Plasma< LOQ-
Diabetic Plasma1.524.8
UHT Milk5.83.2
Apple Juice0.756.1

Protocol

This section provides a step-by-step protocol for the quantification of this compound.

Standard and Reagent Preparation

1.1. 3-DG Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-DG standard and dissolve it in 10 mL of ultrapure water. Store at -20°C.

1.2. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 0.1 to 10 µg/mL.

1.3. o-Phenylenediamine (OPD) Solution (20 mM): Prepare fresh daily by dissolving 21.6 mg of OPD in 10 mL of 0.1 M HCl. Protect from light.

1.4. Perchloric Acid (1 M): Prepare by diluting concentrated perchloric acid with ultrapure water. Keep on ice.

Sample Preparation and Derivatization

2.1. For Biological Fluids (Plasma, Serum): 2.1.1. Pipette 100 µL of the sample into a microcentrifuge tube. 2.1.2. Add 200 µL of ice-cold 1 M perchloric acid. 2.1.3. Vortex for 30 seconds. 2.1.4. Centrifuge at 14,000 x g for 10 minutes at 4°C. 2.1.5. Transfer 150 µL of the supernatant to a new tube. 2.1.6. Add 150 µL of 20 mM OPD solution. 2.1.7. Vortex and incubate in the dark at room temperature for 4 hours. 2.1.8. Filter through a 0.22 µm syringe filter into an HPLC vial.

2.2. For Liquid Food Samples (e.g., Juices, Milk): 2.2.1. Centrifuge the sample if it contains suspended solids. 2.2.2. Take 150 µL of the clear liquid. 2.2.3. Add 150 µL of 20 mM OPD solution. 2.2.4. Vortex and incubate in the dark at room temperature for 4 hours. 2.2.5. Filter through a 0.22 µm syringe filter into an HPLC vial.

Calibration Curve Preparation

3.1. Prepare a series of calibration standards by taking 150 µL of each working standard solution (from step 1.2) and adding 150 µL of 20 mM OPD solution. 3.2. Follow the same incubation and filtration steps as for the samples (steps 2.2.4 and 2.2.5).

HPLC-DAD/MSMS Analysis

4.1. Set up the HPLC-DAD/MSMS system with the parameters outlined in Tables 1, 2, and 3. 4.2. Inject the prepared standards and samples. 4.3. Acquire and process the data using the appropriate software.

Data Analysis

5.1. Generate a calibration curve by plotting the peak area of the 3-DG-OPD derivative against the corresponding concentration of the standards. 5.2. Determine the concentration of 3-DG in the samples by interpolating their peak areas from the calibration curve. 5.3. Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological or Food Sample protein_precipitation Protein Precipitation (if applicable) sample->protein_precipitation derivatization Derivatization with OPD protein_precipitation->derivatization hplc HPLC Separation (RP-Phenyl Column) derivatization->hplc Filtered Sample dad DAD Detection (315 nm) hplc->dad msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) dad->quantification msms->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for 3-DG quantification.

logical_relationship cluster_analyte Analyte & Derivatization cluster_detection Detection Method three_dg This compound (Low UV Absorbance, Poor Ionization) derivative Quinoxaline Derivative (High UV Absorbance, Good Ionization) three_dg->derivative + OPD opd o-Phenylenediamine (OPD) hplc_dad HPLC-DAD derivative->hplc_dad Enables Sensitive Detection hplc_msms HPLC-MS/MS derivative->hplc_msms Enables Selective & Sensitive Detection

Caption: Rationale for derivatization and detection.

References

Application Notes and Protocols for HPLC Analysis of 3-Deoxy-galactosone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-galactosone (3-DG) is a reactive 1,2-dicarbonyl compound formed during the degradation of galactose, playing a significant role in the Maillard reaction and caramelization processes in food products.[1] Its presence is also noted in biological systems and heat-sterilized medical solutions like peritoneal dialysis fluids, where it can contribute to the formation of advanced glycation end-products (AGEs).[2] Accurate quantification of 3-DG is crucial for food quality control, safety assessment, and in clinical research to understand its physiological and pathophysiological roles.

High-performance liquid chromatography (HPLC) is a robust technique for the analysis of 3-DG. However, due to the lack of a strong chromophore in the 3-DG molecule, direct detection with high sensitivity is challenging. To overcome this limitation, a pre-column derivatization step is employed. The most common and effective method involves the reaction of the dicarbonyl moiety of 3-DG with o-phenylenediamine (B120857) (OPD). This reaction forms a stable and highly UV-absorbent quinoxaline (B1680401) derivative, allowing for sensitive and specific quantification by reversed-phase HPLC with UV or diode array detection (DAD).[1][2]

These application notes provide a detailed protocol for the derivatization of this compound with o-phenylenediamine and its subsequent analysis by HPLC-DAD.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and the performance of the analytical method.

Table 1: Concentration of this compound in Various Samples

Sample MatrixConcentration Range of this compoundReference
Lactose-hydrolyzed UHT Milk2.0 - 11.0 mg/L[1]
Single-chamber Peritoneal Dialysis Fluids55.8 - 136.9 µM
Double-chamber Peritoneal Dialysis Fluids2.5 - 12.4 µM

Table 2: Representative HPLC Method Validation Parameters

The following data is representative for the analysis of dicarbonyl compounds using o-phenylenediamine derivatization and HPLC-DAD, and serves as a guideline for method validation.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µM
Limit of Quantification (LOQ)0.5 - 1.5 µM
Recovery95% - 105%
Precision (RSD)< 5%

Experimental Protocols

Materials and Reagents
  • This compound (3-DG) standard

  • o-phenylenediamine (OPD), analytical grade

  • Methanol (B129727), HPLC grade

  • Acetic acid, glacial, analytical grade

  • Sodium phosphate (B84403), for buffer preparation

  • Diethylenetriaminepentaacetic acid (DETAPAC)

  • Water, ultrapure (18.2 MΩ·cm)

  • Syringe filters, 0.45 µm PTFE

Equipment
  • HPLC system with a gradient pump, autosampler, and diode array detector (DAD)

  • Reversed-phase HPLC column (e.g., Prontosil 60 Phenyl, 250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Pipettes and general laboratory glassware

Solutions Preparation
  • 0.5 M Sodium Phosphate Buffer (pH 7.0): Prepare by dissolving the appropriate amount of sodium phosphate salts in ultrapure water and adjusting the pH to 7.0.

  • 0.2% (w/v) o-phenylenediamine (OPD) Solution: Dissolve 200 mg of OPD in 100 mL of 0.5 M sodium phosphate buffer (pH 7.0). Add DETAPAC to a final concentration of 18.5 mM. This solution should be freshly prepared and protected from light.

  • Mobile Phase A: 0.075% (v/v) acetic acid in ultrapure water.

  • Mobile Phase B: A mixture of 80% methanol and 20% Mobile Phase A.

Sample Preparation (for Milk Products)
  • To 500 µL of the liquid sample (e.g., milk), add 1 mL of methanol.

  • For semi-solid samples (e.g., yogurt), weigh 1 g of the sample and add 3 mL of methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 1 hour to enhance protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for the derivatization step.

Derivatization Protocol
  • In a clean, amber vial, mix 500 µL of the sample supernatant (or 3-DG standard solution) with 150 µL of 0.5 M sodium phosphate buffer (pH 7.0).

  • Add 150 µL of the 0.2% OPD solution to the vial.

  • Vortex the mixture gently.

  • Incubate the reaction mixture in the dark at room temperature overnight (approximately 12-16 hours) to ensure complete derivatization.

  • Prior to HPLC injection, filter the derivatized sample through a 0.45 µm syringe filter.

HPLC Analysis Protocol
  • Column: Prontosil 60 Phenyl (250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 0.7 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (approximately 25°C)

  • Detection: Diode Array Detector (DAD) at 315 nm

Gradient Elution Program:

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
01000
101000
305050
400100
500100
551000
651000

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_product Product DG This compound (3-DG) Quinoxaline Quinoxaline Derivative DG->Quinoxaline + OPD OPD o-phenylenediamine (OPD) OPD->Quinoxaline

Caption: Derivatization of this compound with o-phenylenediamine.

HPLC_Workflow Sample Sample (e.g., Milk) Precipitation Protein Precipitation (Methanol, -20°C) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization with OPD (Overnight, Dark) Supernatant->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Data Data Acquisition & Quantification HPLC->Data

References

Application Notes and Protocols for Studying Carbohydrate-Protein Interactions Using 3-Deoxy-galactosone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-galactosone (3-DG), an α-dicarbonyl compound, is a reactive intermediate formed during the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups of proteins, lipids, and nucleic acids.[1][2] This process, also known as glycation, leads to the formation of a heterogeneous group of compounds called Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases, including diabetes, neurodegenerative disorders, and cardiovascular complications.[3][4]

This compound, being a highly reactive dicarbonyl, readily modifies proteins, primarily on the side chains of lysine (B10760008) and arginine residues.[4] This modification can lead to alterations in protein structure, function, and stability, as well as the formation of protein cross-links.[2] The resulting AGEs can also interact with the Receptor for Advanced Glycation End products (RAGE), triggering a cascade of intracellular signaling events that lead to oxidative stress and inflammation.[3][4][5][6][7]

These application notes provide a comprehensive guide for researchers interested in utilizing this compound as a tool to study carbohydrate-protein interactions. We present detailed protocols for the synthesis of 3-DG, in vitro modification of proteins, and the characterization of these modifications using mass spectrometry and spectroscopic techniques. Furthermore, we provide a framework for assessing the functional consequences of 3-DG adduction and for investigating the downstream cellular signaling events.

Data Presentation

Quantitative Data on the Reactivity of Dicarbonyl Compounds

While specific kinetic data for this compound is limited in the literature, the following table summarizes the reactivity of related and more extensively studied α-dicarbonyl compounds, methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), with amino acid residues. This data provides a valuable reference for estimating the reactivity of 3-DG.

Dicarbonyl CompoundAmino Acid ResidueReaction TypeKinetic Parameters (if available)Reference
Methylglyoxal (MGO)ArginineFormation of hydroimidazoloneHigher reactivity than with lysine[8]
Glyoxal (GO)ArginineFormation of hydroimidazoloneLess reactive than MGO[8]
Methylglyoxal (MGO)LysineFormation of Nε-(carboxyethyl)lysine (CEL) and others-[9]
Glyoxal (GO)LysineFormation of Nε-(carboxymethyl)lysine (CML)-[9]

Note: The reactivity of α-dicarbonyls is highly dependent on pH and the specific protein microenvironment.[9] Computational studies suggest that the cross-linking of lysine and arginine by glyoxal and methylglyoxal can proceed through multiple competitive pathways.[9]

Experimental Protocols

Synthesis and Purification of this compound (3-Deoxy-D-threo-hexos-2-ulose)

This protocol is adapted from a classic method for the synthesis of 3-deoxyaldos-2-uloses.[5]

Materials:

Procedure:

  • Formation of the Bis(benzoylhydrazone) Intermediate:

    • Dissolve D-galactose, benzoylhydrazine, and p-toluidine in an aqueous solution.

    • Heat the mixture to facilitate the formation of 3-deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone).

    • Cool the reaction mixture and collect the precipitated bis(benzoylhydrazone) by filtration.

    • Wash the precipitate and dry.

  • Decomposition of the Bis(benzoylhydrazone):

    • Suspend the 3-deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone) in a mixture of ethanol, water, and acetic acid.

    • Add freshly distilled benzaldehyde to the suspension.

    • Boil the mixture under reflux for approximately 6 hours.

    • During reflux, benzaldehyde benzoylhydrazone will precipitate.

    • Remove the ethanol by evaporation while simultaneously adding water to maintain the volume.

    • Cool the mixture and filter to remove the precipitated benzaldehyde benzoylhydrazone.

  • Purification of this compound:

    • Extract the aqueous filtrate with ethyl acetate to remove any remaining benzaldehyde and its derivatives.

    • Treat the aqueous solution with a small amount of diatomaceous earth and filter.

    • Pass the filtrate through a column of anion-exchange resin (acetate form) followed by a column of cation-exchange resin (H+ form).

    • Lyophilize the eluate to obtain this compound as a syrup.

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound start D-galactose + Benzoylhydrazine + p-Toluidine intermediate 3-Deoxy-D-threo-hexos-2-ulose bis(benzoylhydrazone) start->intermediate Heating decomposition Decomposition with Benzaldehyde intermediate->decomposition Reflux crude_product Crude this compound (aqueous solution) decomposition->crude_product purification Ion-Exchange Chromatography crude_product->purification final_product Purified this compound purification->final_product

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Glycation of Bovine Serum Albumin (BSA) with this compound

This protocol is adapted from methods used for other reactive dicarbonyls like methylglyoxal.[10][11]

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (3-DG)

  • Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4

  • Sodium azide (B81097) (optional, as a preservative)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Sterile, pyrogen-free water

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of BSA (e.g., 20 mg/mL) in 0.1 M PBS, pH 7.4.

    • Prepare a stock solution of 3-DG in 0.1 M PBS, pH 7.4.

    • In a sterile tube, mix the BSA stock solution with the 3-DG stock solution to achieve the desired final concentrations. A typical starting point is a final BSA concentration of 10 mg/mL and a 3-DG concentration of 50 mM.

    • Prepare a control sample containing only BSA in PBS.

    • If the incubation is for an extended period, add sodium azide to a final concentration of 0.02% (w/v) to prevent microbial growth.

  • Incubation:

    • Incubate the reaction mixtures in a sterile, sealed container at 37°C for a desired period. The incubation time can range from 24 hours to several weeks, depending on the desired level of modification. It is recommended to take aliquots at different time points (e.g., 1, 3, 7, and 14 days) to monitor the progress of the glycation reaction.

  • Removal of Unreacted 3-DG:

    • After incubation, transfer the reaction mixtures to dialysis tubing.

    • Dialyze extensively against 0.1 M PBS, pH 7.4, at 4°C for 48 hours with at least three buffer changes to remove unreacted 3-DG and other small molecule byproducts.

  • Characterization and Storage:

    • After dialysis, determine the protein concentration of the glycated BSA (gBSA) and the control BSA using a standard protein assay (e.g., BCA assay).

    • Characterize the extent of glycation using the methods described in the subsequent sections (fluorescence spectroscopy, mass spectrometry).

    • Store the gBSA and control BSA at -20°C or -80°C for long-term use.

Characterization of 3-DG Modified Proteins

The formation of AGEs is often accompanied by an increase in fluorescence.

Procedure:

  • Dilute the gBSA and control BSA samples to the same concentration (e.g., 0.1 mg/mL) in 0.1 M PBS, pH 7.4.

  • Using a fluorescence spectrophotometer, record the emission spectra from 380 to 550 nm with an excitation wavelength of 370 nm.[12]

  • A characteristic increase in fluorescence intensity around 440 nm is indicative of AGE formation.[12]

CD spectroscopy can be used to assess changes in the secondary structure of the protein upon glycation.[1][2]

Procedure:

  • Dialyze the gBSA and control BSA samples against a suitable buffer for CD analysis (e.g., 10 mM sodium phosphate, pH 7.4).

  • Adjust the protein concentration to approximately 0.1-0.2 mg/mL.

  • Record the far-UV CD spectra from 190 to 260 nm using a CD spectropolarimeter.

  • A decrease in the negative ellipticity at 208 and 222 nm typically indicates a loss of α-helical content.[1][2]

Mass Spectrometric Analysis of 3-DG Protein Adducts

This protocol outlines a bottom-up proteomics approach to identify the sites of 3-DG modification.

Materials:

  • Urea (B33335)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin, sequencing grade

  • Ammonium (B1175870) bicarbonate

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the gBSA and control BSA samples (approximately 50-100 µg) in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free sulfhydryl groups by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The specific instrument parameters will need to be optimized, but a general starting point is provided below.

Expected Mass Shifts for 3-DG Adducts:

  • Lysine: The reaction of 3-DG with a lysine residue is expected to result in a variety of adducts. A common modification is the formation of a pyrraline-like structure, which would result in a specific mass shift. However, the exact mass of the stable adduct can vary. A primary adduction would result in a mass increase of 144.042 Da (C6H8O4).

  • Arginine: 3-DG is expected to react with arginine residues to form hydroimidazolone derivatives. This would result in a mass increase of 108.021 Da (C5H4O2N2).

LC-MS/MS Parameters (General Guidance):

  • Column: C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the peptides (e.g., 5-40% B over 60 minutes).

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended.

  • Data Acquisition: Data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

Data Analysis:

  • Search the MS/MS data against the sequence of the target protein (e.g., bovine serum albumin) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

  • Include the expected mass shifts for 3-DG modifications on lysine and arginine as variable modifications in the search parameters.

  • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Workflow for Mass Spectrometric Identification of 3-DG Adducts

cluster_ms Mass Spectrometry Workflow start 3-DG Modified Protein denature Denaturation, Reduction, Alkylation start->denature digest Tryptic Digestion denature->digest cleanup C18 Desalting digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms analysis Database Search & Data Analysis lcms->analysis result Identified Modification Sites analysis->result

Caption: Bottom-up proteomics workflow for identifying 3-DG adduction sites.

Functional Assays for 3-DG Modified Proteins

The effect of 3-DG modification on protein function can be assessed using various assays, depending on the protein of interest.

If the target protein is an enzyme, its activity can be measured before and after modification with 3-DG.

General Protocol:

  • Prepare solutions of the native (control) and 3-DG modified enzyme at the same concentration.

  • Perform the enzyme activity assay according to a standard protocol for that specific enzyme. This typically involves incubating the enzyme with its substrate under optimal conditions and measuring the rate of product formation or substrate consumption.

  • Compare the specific activity of the native and modified enzyme to determine the effect of 3-DG glycation.

If the protein's function involves binding to a specific ligand (e.g., a receptor or transport protein), the binding affinity can be measured.

General Protocol (using a method like Surface Plasmon Resonance - SPR or Isothermal Titration Calorimetry - ITC):

  • Immobilize the native or 3-DG modified protein on a sensor chip (for SPR) or place it in the sample cell (for ITC).

  • Introduce the ligand at various concentrations.

  • Measure the binding response to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

  • Compare the KD values for the native and modified protein to assess the impact of glycation on binding affinity.

Signaling Pathway Analysis

The interaction of 3-DG-modified proteins with the Receptor for Advanced Glycation End products (RAGE) can trigger downstream signaling pathways, leading to cellular dysfunction.

RAGE Signaling Pathway

cluster_rage RAGE Signaling Pathway AGE 3-DG Modified Protein (AGE) RAGE RAGE AGE->RAGE Binding ROS ROS Production RAGE->ROS MAPK MAPK Pathway (ERK, JNK, p38) RAGE->MAPK ROS->MAPK NFkB NF-κB Activation MAPK->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Nuclear Translocation

Caption: Simplified RAGE signaling cascade initiated by AGE binding.

Protocol for Studying RAGE Activation:

  • Cell Culture: Culture a cell line that expresses RAGE (e.g., endothelial cells, macrophages).

  • Treatment: Treat the cells with the prepared 3-DG modified protein (gBSA) and control BSA at various concentrations and for different time points.

  • Western Blot Analysis:

    • Lyse the cells and perform Western blot analysis to detect the phosphorylation (activation) of key signaling proteins in the RAGE pathway, such as ERK, JNK, and p38 MAP kinases, and the activation of the transcription factor NF-κB.

  • Gene Expression Analysis:

    • Extract RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes that are downstream targets of NF-κB, such as IL-6 and TNF-α.

Conclusion

This compound is a valuable tool for investigating the mechanisms of protein glycation and its biological consequences. The protocols provided in these application notes offer a comprehensive framework for synthesizing 3-DG, modifying proteins in vitro, and characterizing the resulting adducts. By employing these methods, researchers can gain insights into how carbohydrate-protein interactions mediated by reactive dicarbonyls contribute to protein dysfunction and cellular stress, ultimately paving the way for the development of novel therapeutic strategies for AGE-related diseases.

References

Application Notes and Protocols for the Synthesis of 3-Deoxy-D-galactose Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Note to the Reader: The available scientific literature extensively covers the synthesis and application of 3-Deoxy-D-galactose derivatives for drug discovery. In contrast, information regarding the synthesis of derivatives of 3-Deoxy-galactosone, a 1,2-dicarbonyl compound resulting from galactose degradation, for therapeutic purposes is limited.[1][2] This document therefore focuses on the synthesis and application of 3-Deoxy-D-galactose derivatives, which are of significant interest in the development of novel therapeutics.[3][4]

3-Deoxy-D-galactose and its derivatives are a versatile class of carbohydrate analogs that have garnered significant attention in drug discovery.[3] The strategic removal of the hydroxyl group at the C-3 position of the galactose scaffold provides a unique molecular probe to investigate carbohydrate-protein interactions and serves as a foundational structure for the development of potent enzyme inhibitors.[3][4] These derivatives have shown particular promise as inhibitors of galectins, a family of β-galactoside-binding proteins implicated in cancer, inflammation, and fibrosis.[3] This document provides detailed protocols for the synthesis of key 3-Deoxy-D-galactose derivatives and their evaluation as potential drug candidates.

I. Synthesis of Key 3-Deoxy-D-galactose Intermediates

The synthesis of bioactive 3-Deoxy-D-galactose derivatives often begins with the preparation of key intermediates, such as 3-azido-3-deoxy-D-galactose and 3-boronic-3-deoxy-D-galactose. These intermediates can be further modified to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

A. Synthesis of 3-Azido-3-deoxy-D-galactose Derivatives

3-Azido-3-deoxy-D-galactose is a crucial precursor for creating potent galectin-3 inhibitors. The azide (B81097) group can be readily functionalized using click chemistry to introduce a variety of substituents.[5] A highly efficient synthesis starting from the inexpensive and readily available levoglucosan (B13493) has been developed.[5]

Experimental Workflow for the Synthesis of a 3-Azido-3-deoxy-D-galactose Derivative

cluster_0 Step 1: Tosylation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Azide Opening of Epoxide cluster_3 Step 4: Acetolysis Levoglucosan Levoglucosan TsCl p-toluenesulfonyl chloride (TsCl), Pyridine (B92270) Tosyl_Levo 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose TsCl->Tosyl_Levo NaOMe Sodium methoxide (B1231860) (NaOMe), Methanol Epoxide 1,6:3,4-dianhydro-β-D-galactopyranose NaOMe->Epoxide NaN3 Sodium azide (NaN3), NH4Cl, DMF, 100°C Azide_Intermediate 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose NaN3->Azide_Intermediate TESOTf Acetic anhydride (B1165640), TESOTf Final_Product 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose TESOTf->Final_Product

Caption: Synthetic workflow for a 3-azido-3-deoxy-D-galactose derivative.

Experimental Protocols:

Protocol 1: Synthesis of 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose [5]

  • Dissolve levoglucosan in pyridine.

  • Add p-toluenesulfonyl chloride (TsCl) to the solution.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane (B109758).

  • Wash the organic layer with aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,6:3,4-dianhydro-β-D-galactopyranose [5]

  • Dissolve the tosylated levoglucosan from the previous step in methanol.

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the mixture at room temperature for the specified time.

  • Neutralize the reaction with an acidic resin (e.g., Amberlyst 15).

  • Filter the resin and concentrate the filtrate to obtain the epoxide.

Protocol 3: Synthesis of 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose [5]

  • To a solution of the epoxide in dry DMF under an argon atmosphere, add sodium hydride.

  • After stirring, add sodium azide (NaN₃) followed by ammonium (B1175870) chloride (NH₄Cl).

  • Heat the reaction mixture at 100°C for 36 hours.[5]

  • Cool the mixture to room temperature, add silica (B1680970) gel, and concentrate under reduced pressure for direct purification by column chromatography.[5]

Protocol 4: Synthesis of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose [5]

  • To a stirred solution of the 3-azido-galactopyranose derivative in acetic anhydride at 0°C, add a catalytic amount of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf).[5]

  • After 30 minutes, add saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic phases with saturated aqueous NaHCO₃ solution.

  • Dry the organic phase over MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data: Synthesis of 3-Azido-3-deoxy-D-galactose Intermediate

StepStarting MaterialProductYield
1 & 2Levoglucosan1,6:3,4-dianhydro-β-D-galactopyranoseHigh (over 2 steps)
31,6:3,4-dianhydro-β-D-galactopyranose1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose~90% (as a mixture with the 4-azido isomer)[3]
41,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose96%[3]
B. Synthesis of 3-Boronic-3-deoxy-D-galactose Derivatives

Boron-containing carbohydrates are being explored for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[4] The synthesis of 3-boronic-3-deoxy-D-galactose provides a scaffold for developing novel BNCT agents.[4]

Experimental Workflow for the Synthesis of a 3-Boronic-3-deoxy-D-galactose Derivative

cluster_0 Step 1: Triflation cluster_1 Step 2: Elimination cluster_2 Step 3: Hydroboration and Trapping Start_Mat 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Tf2O Trifluoromethanesulfonic anhydride (Tf2O), Pyridine, DCM Triflate Triflate Intermediate Tf2O->Triflate DBU DBU, Diethyl ether Alkene 1,2:5,6-di-O-isopropylidene-α-D-ribo-hex-3-enofuranose DBU->Alkene BH3 BH3·THF, 1,4-dioxane Borane_Intermediate Borane (B79455) Intermediate BH3->Borane_Intermediate DEA Diethanolamine (B148213) (DEA) Final_Product 3-Deoxy-3-(diethanolamineboron)-1,2:5,6-di-O-isopropylidene-α-D-galactofuranose DEA->Final_Product

Caption: Synthetic workflow for a 3-boronic-3-deoxy-D-galactose derivative.

Experimental Protocols:

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose-3-triflate [5]

  • To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dry dichloromethane (DCM) and pyridine at 0°C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (Tf₂O) dropwise.[5]

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with aqueous hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the triflate.

Protocol 2: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hex-3-enofuranose [5]

  • Dissolve the triflate from the previous step in diethyl ether.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and purify by column chromatography to obtain the alkene.

Protocol 3: Diastereoselective Hydroboration and Trapping [5]

  • Under a nitrogen atmosphere, dissolve the alkene in 1,4-dioxane.

  • Add a solution of borane tetrahydrofuran (B95107) complex (BH₃·THF).

  • Stir at room temperature.

  • Upon completion (monitored by TLC), add diethanolamine (DEA) to trap the borane intermediate, leading to the instantaneous formation of a white precipitate.[3][5]

Quantitative Data: Synthesis of 3-Boronic-3-deoxy-D-galactose Intermediate

StepStarting MaterialProductYield
1 & 21,2:5,6-di-O-isopropylidene-α-D-glucofuranose1,2:5,6-di-O-isopropylidene-α-D-ribo-hex-3-enofuranose91.6% (over 2 steps)[5]
31,2:5,6-di-O-isopropylidene-α-D-ribo-hex-3-enofuranose3-Deoxy-3-(diethanolamineboron)-1,2:5,6-di-O-isopropylidene-α-D-galactofuranoseNot specified

II. Biological Evaluation of 3-Deoxy-D-galactose Derivatives

A primary application of 3-Deoxy-D-galactose derivatives is the development of galectin inhibitors.[3] Galectins are involved in various pathological processes, including cancer progression, inflammation, and fibrosis.[3] By binding to galectins, these modified sugars can block their interactions with glycoproteins on the cell surface, thereby inhibiting downstream signaling pathways that control cell adhesion, migration, and angiogenesis.[3]

Signaling Pathway Inhibition by Galectin-3 Inhibitors

Gal3_Inhibitor 3-Deoxy-D-galactose Derivative (Galectin-3 Inhibitor) Galectin3 Galectin-3 Gal3_Inhibitor->Galectin3 Inhibits Glycoprotein Cell Surface Glycoprotein Galectin3->Glycoprotein Binds to Downstream Downstream Signaling (Cell Adhesion, Migration, Angiogenesis) Glycoprotein->Downstream Activates

Caption: Inhibition of Galectin-3 signaling by 3-Deoxy-D-galactose derivatives.

Experimental Protocol: Galectin-3 Inhibition Assay (Fluorescence Polarization) [5]

  • Prepare a solution of human galectin-3 and a fluorescently labeled ligand (e.g., a fluorescein-tagged LacNAc derivative) in a suitable buffer (e.g., PBS).

  • Prepare serial dilutions of the 3-deoxy-D-galactose test compounds.

  • In a microplate, mix the galectin-3/fluorescent ligand solution with the test compound dilutions.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC₅₀ value). The dissociation constant (Kd) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Quantitative Data: Biological Activity of 3-Deoxy-D-galactose Derivatives as Galectin-3 Inhibitors [5]

Compound TypeModificationTargetAssayActivity
Thiodigalactoside3,3'-bis(4-fluorophenyl-triazolyl)Galectin-3FPKd = 0.068 µM
Thiodigalactoside3,3'-bis(coumarylmethyl)Galectin-3FPKd = 91 nM
Monogalactoside3-substituted 1-thio-β-D-galactopyranosideGalectin-3FPIC₅₀ = 220.3 ± 92.0 nM

III. Conclusion

The synthetic protocols and application notes presented here provide a comprehensive guide for researchers interested in the synthesis and evaluation of 3-Deoxy-D-galactose derivatives for drug discovery. The detailed methodologies for the preparation of key azido (B1232118) and boronic intermediates, along with the protocols for assessing their biological activity, offer a solid foundation for the development of novel therapeutics targeting a range of diseases.[5] Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

Application Notes and Protocols: 3-Deoxy-galactosone as a Probe for Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Deoxy-galactosone, systematically known as 3-deoxy-D-threo-hexos-2-ulose, is a 1,2-dicarbonyl compound derived from the degradation of galactose.[1][2] Its structure, featuring a reactive dicarbonyl moiety, makes it an intriguing candidate for probing the kinetics of specific enzyme systems, particularly those involved in dicarbonyl detoxification and sugar metabolism. These application notes provide a framework for utilizing this compound as an investigational probe for studying the kinetics of enzymes such as glyoxalase I, aldose reductase, and galactokinase. While direct kinetic data for this compound is limited in publicly available literature, this document summarizes existing data for structurally related compounds and provides detailed protocols to facilitate its investigation as a novel enzyme probe.

Potential Enzymatic Targets and Rationale

This compound's structural similarity to native substrates suggests it may interact with several classes of enzymes:

  • Glyoxalase I (Glo1): As a 1,2-dicarbonyl compound, this compound is a potential substrate for the glyoxalase system, which is the primary pathway for the detoxification of cytotoxic α-oxoaldehydes like methylglyoxal.[3] Investigating its interaction with Glo1 can provide insights into the substrate specificity of the enzyme and the metabolic fate of galactose-derived dicarbonyls.

  • Aldose Reductase (AR): This enzyme is known to reduce a broad range of aldehydes, including sugar aldehydes.[4] Given that this compound possesses an aldehyde group, it may act as a substrate or an inhibitor of AR, an enzyme implicated in diabetic complications.

  • Galactokinase (GALK): As a galactose analog, this compound may interact with the active site of galactokinase, the first enzyme in the Leloir pathway of galactose metabolism. It is a candidate for competitive inhibition of this enzyme.

Data Presentation

Due to the limited availability of direct kinetic data for this compound, the following tables present data for closely related compounds to provide a basis for comparative studies.

Table 1: Kinetic Parameters of 3-Deoxy-galactose Derivatives and Related Compounds with Aldose Reductase

Substrate/InhibitorEnzymeKₘ (mM)Relative Activity/IC₅₀Reference
3-Deoxy-3-fluoro-D-galactose (3DFGal)Dog Lens Aldose Reductase4.2Higher than D-galactose
D-GalactoseDog Lens Aldose Reductase~0.42-
Ginsenoside Rh2Rat Lens Aldose Reductase-IC₅₀ = 0.67 µM
ProtopanaxadiolHuman Recombinant Aldose Reductase-IC₅₀ = 0.36 µM

Table 2: Kinetic Parameters for Glyoxalase I with its Canonical Substrate

SubstrateEnzyme SourceKₘ (mM)Vₘₐₓ (U/mg)Reference
Methylglyoxal & GSHHuman Erythrocyte0.271150General knowledge
Methylglyoxal & GSHYeast0.351800General knowledge

Table 3: Inhibitory Activity of Compounds against Galactokinase

InhibitorEnzymeIC₅₀ (µM)Mode of InhibitionReference
Compound 1Human Galactokinase (GALK)0.7-33.3Parabolic Competitive
Compound 4Human Galactokinase (GALK)0.7-33.3Mixed
Compound 24Human Galactokinase (GALK)0.7-33.3Mixed

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the interaction of this compound with the target enzymes.

Protocol 1: Glyoxalase I Activity Assay

This protocol is adapted from standard spectrophotometric assays for glyoxalase I, which monitor the formation of S-D-lactoylglutathione at 240 nm.

Objective: To determine if this compound is a substrate for glyoxalase I and to determine its kinetic parameters.

Materials:

  • This compound

  • Reduced glutathione (B108866) (GSH)

  • Purified glyoxalase I enzyme

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.2)

  • UV-transparent 96-well plate or quartz cuvettes

  • UV-Vis spectrophotometer capable of reading at 240 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sodium phosphate buffer.

    • Prepare a stock solution of GSH in sodium phosphate buffer.

    • Dilute the purified glyoxalase I to a suitable concentration in sodium phosphate buffer.

  • Hemithioacetal Formation:

    • In a microcentrifuge tube, mix this compound and GSH in sodium phosphate buffer. A typical starting point would be 2 mM this compound and 1 mM GSH.

    • Incubate at 25°C for 10 minutes to allow for the non-enzymatic formation of the hemithioacetal adduct.

  • Enzymatic Reaction:

    • In a UV-transparent plate or cuvette, add the pre-incubated hemithioacetal solution.

    • Initiate the reaction by adding the glyoxalase I enzyme solution.

    • Immediately monitor the increase in absorbance at 240 nm over 5 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the product, S-D-lactoylglutathione (ε = 3.37 mM⁻¹cm⁻¹).

    • To determine Kₘ and Vₘₐₓ, vary the concentration of this compound while keeping the GSH concentration constant, and plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

Protocol 2: Aldose Reductase Inhibition Assay

This protocol measures the activity of aldose reductase by monitoring the NADPH-dependent reduction of an aldehyde substrate.

Objective: To determine if this compound inhibits aldose reductase activity.

Materials:

  • This compound

  • Purified or recombinant aldose reductase

  • DL-glyceraldehyde (or another suitable substrate)

  • NADPH

  • Sodium phosphate buffer (100 mM, pH 6.2)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, DL-glyceraldehyde, and NADPH in sodium phosphate buffer.

  • Assay Mixture:

    • In a quartz cuvette, prepare a reaction mixture containing sodium phosphate buffer, NADPH (typically 0.15 mM), and the aldose reductase enzyme.

    • Add varying concentrations of this compound to the cuvettes for the inhibition study. Include a control with no inhibitor.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate (e.g., 10 mM DL-glyceraldehyde).

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the slope of the linear portion of the absorbance vs. time plot (ε for NADPH = 6.22 mM⁻¹cm⁻¹).

    • Determine the percent inhibition at each concentration of this compound.

    • To determine the IC₅₀ value, plot the percent inhibition against the logarithm of the this compound concentration.

    • To elucidate the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 3: Galactokinase Inhibition Assay

This is a coupled-enzyme assay that measures the consumption of ATP during the phosphorylation of galactose.

Objective: To assess the inhibitory potential of this compound on galactokinase.

Materials:

  • This compound

  • Purified or recombinant galactokinase

  • D-galactose

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Tris-HCl buffer (100 mM, pH 7.8) containing MgCl₂

  • 96-well microplate reader

Procedure:

  • Preparation of Assay Buffer:

    • Prepare an assay buffer containing Tris-HCl, MgCl₂, ATP, PEP, NADH, PK, and LDH.

  • Assay Protocol:

    • Add the assay buffer to the wells of a 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a control without the inhibitor.

    • Add the galactokinase enzyme solution to each well.

    • Initiate the reaction by adding D-galactose.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm at 37°C for 10-15 minutes. The decrease in absorbance is due to the oxidation of NADH, which is coupled to the production of ADP by PK and LDH.

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (this compound, Enzyme, Buffers) substrate_mix Substrate/Inhibitor Dilutions reagent_prep->substrate_mix reaction_setup Reaction Setup (Enzyme, Substrate, Probe) substrate_mix->reaction_setup incubation Incubation (Controlled Temperature) reaction_setup->incubation measurement Spectrophotometric Measurement (e.g., Absorbance change over time) incubation->measurement initial_rates Calculate Initial Rates (v₀) measurement->initial_rates kinetic_plots Generate Kinetic Plots (Michaelis-Menten, Lineweaver-Burk) initial_rates->kinetic_plots parameter_det Determine Kinetic Parameters (Kₘ, Vₘₐₓ, Kᵢ, IC₅₀) kinetic_plots->parameter_det

Caption: General workflow for enzyme kinetic analysis using this compound.

Glyoxalase_Pathway DG This compound Hemi Hemithioacetal Adduct DG->Hemi + GSH (non-enzymatic) GSH Glutathione (GSH) Glo1 Glyoxalase I Hemi->Glo1 SLG S-Lactoylglutathione Analog Glo1->SLG Glo2 Glyoxalase II SLG->Glo2 Glo2->GSH Lactate 3-Deoxy-galactonic Acid Glo2->Lactate + H₂O

Caption: Proposed metabolic pathway of this compound via the glyoxalase system.

Aldose_Reductase_Inhibition cluster_reaction Enzymatic Reaction AR Aldose Reductase Product Alcohol Product AR->Product NADP NADP+ AR->NADP Substrate Aldehyde Substrate (e.g., DL-glyceraldehyde) Substrate->AR NADPH NADPH NADPH->AR DG This compound (Potential Inhibitor) DG->AR Inhibition

References

Troubleshooting & Optimization

troubleshooting low yield in 3-Deoxy-galactosone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Deoxy-galactosone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective starting material for the synthesis of this compound?

A common and readily available starting material is D-glucose.[1] D-glucose can be converted into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a protected form that allows for selective chemical modifications at the C-3 position.[1] Another advantageous starting material is levoglucosan, which has the 1,6-positions already protected.[1]

Q2: Can you outline a typical synthetic route to a this compound derivative?

A frequently employed synthetic route commencing from diacetone-D-glucose involves four principal stages:[1]

  • Activation of the C-3 hydroxyl group: The hydroxyl group at the C-3 position is activated, often through triflation.[1]

  • Elimination: An elimination reaction is then carried out to form an alkene between the C-3 and C-4 positions.[1]

  • Hydroboration: A hydroboration reaction is performed on the alkene intermediate. This step is notably sensitive to moisture and must be conducted under anhydrous conditions.[1]

  • Deprotection: Finally, the protecting groups are removed to yield the this compound derivative.[1]

Q3: What are some alternative synthetic strategies for creating a 3-deoxy sugar?

Alternative methods for deoxygenation at the C-3 position include:

  • Barton-McCombie Radical Deoxygenation: This technique involves converting the hydroxyl group to a thiocarbonyl derivative, which is subsequently treated with a radical initiator and a hydrogen source to remove the functional group.[1]

  • Catalytic Hydrogenation: In certain cases, a protected sugar with a suitable leaving group at the C-3 position can be deoxygenated via catalytic hydrogenation.[1]

Troubleshooting Guides

This section addresses specific issues that can lead to low yields in the synthesis of this compound.

Low Yield in the Hydroboration Step
Potential Cause Recommended Solution
Moisture in the reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Incorrect stoichiometry of the borane (B79455) reagent Titrate the borane solution before use to determine its exact concentration. Optimize the equivalents of the borane reagent used.[1]
Incomplete reaction Increase the reaction time or the amount of the borane reagent.[1]
Formation of diastereomers Optimize the stereoselectivity of the hydroboration by using a bulkier borane reagent.[1]
Low Yield in the Deprotection Step
Potential Cause Recommended Solution
Inefficient acid catalyst or insufficient reaction time For acetonide deprotection, consider using a stronger acid or extending the reaction time. Monitor the reaction progress carefully by TLC or NMR.[1]
Steric hindrance around the protecting groups If using bulky protecting groups, a stronger acid or higher temperature might be necessary for their removal.[1]
Formation of multiple products Use orthogonal protecting groups that can be removed selectively under different conditions. Employ milder deprotection methods to avoid rearrangement or side reactions.[1]
Product degradation during workup Neutralize the reaction mixture promptly after deprotection. Use milder purification techniques if the product is sensitive.[1]
Difficulties in Product Purification
Potential Cause Recommended Solution
Co-elution with byproducts or starting materials Optimize chromatography conditions (e.g., solvent system, column matrix). Consider derivatization to aid in separation, followed by the removal of the derivatizing group.[1]

Quantitative Data

The following tables summarize quantitative data for key steps in the synthesis of this compound derivatives.

Table 1: Optimization of the Elimination Reaction

BaseSolventConditionsYield of Alkene
DBU (1.15 eq.)Diethyl EtherReflux92% (over two steps)[2]
MeLiNot specifiedNot specified50%[2]
DBUNot specifiedNot specified98%[2]
Potassium tert-butoxideNot specifiedNot specified67%[2]

Table 2: Optimization of Hydroboration Reaction Conditions for a 3-Deoxy-D-galactose Derivative

Temperature (°C)Equivalents of BH₃·THFReaction Time (h)Outcome
Room Temperature2.51.5Optimal conditions for borane formation[2]
40, 60, 801.5, 5.0, 10.00.5, 4.5, 24Investigated, but room temperature with 2.5 eq. for 1.5 h was found to be best[2]

Table 3: Yields for Different Deprotection and Purification Strategies

Deprotection/Purification StrategyYieldNotes
Global deprotection using trifluoroacetic acid (TFA) followed by precipitation with acetonitrileQuantitativeMinor impurities and free diethanolamine (B148213) (DEA) present[2]
Purification via filtration, trituration with diethyl ether, and partitioning with HCl (0.1 M)58%Resulted in pure product[2]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-3-deoxy-α-D-erythro-hex-3-enofuranose (Alkene Intermediate)

  • Triflation: To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dry dichloromethane (B109758) (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (B92270) followed by the dropwise addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).

  • Stir the reaction at 0 °C for 30 minutes and monitor by TLC.

  • Elimination: Upon completion of the triflation, add 1,8-diazabicycloundec-7-ene (DBU) and diethyl ether.

  • Reflux the mixture for approximately 44 hours, monitoring the formation of the alkene product by TLC.

  • After completion, perform an aqueous workup and purify the crude product by column chromatography.[1]

Protocol 2: Hydroboration of the Alkene Intermediate

  • Under a nitrogen atmosphere, dissolve the alkene intermediate from Protocol 1 in dry 1,4-dioxane.

  • Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) (e.g., 2.5 equivalents) and stir at room temperature for 1.5 hours.

  • Monitor the reaction by TLC.

Protocol 3: Deprotection to Yield the Final Product

  • Stir the borylated intermediate in a solution of trifluoroacetic acid (TFA), DCM, and water.

  • After approximately 45 minutes, precipitate the deprotected product by the addition of a solvent such as acetonitrile.

  • Filter the precipitate and dry it under a vacuum to obtain the final this compound derivative.[2]

Visualizations

G cluster_workflow Experimental Workflow start Start: Diacetone-D-glucose activation Activation of C-3 Hydroxyl (e.g., Triflation) start->activation elimination Elimination Reaction (e.g., with DBU) activation->elimination alkene Alkene Intermediate elimination->alkene hydroboration Hydroboration (BH3.THF) alkene->hydroboration deprotection Deprotection (e.g., TFA) hydroboration->deprotection end Final Product: This compound deprotection->end

Caption: A typical synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield low_yield Low Yield Observed check_hydroboration Problem in Hydroboration Step? low_yield->check_hydroboration check_deprotection Problem in Deprotection Step? low_yield->check_deprotection check_purification Problem in Purification? low_yield->check_purification moisture Moisture Present? check_hydroboration->moisture Yes stoichiometry Incorrect Stoichiometry? check_hydroboration->stoichiometry Yes incomplete_deprotection Incomplete Deprotection? check_deprotection->incomplete_deprotection Yes degradation Product Degradation? check_deprotection->degradation Yes coelution Co-elution of Impurities? check_purification->coelution Yes solution_dry Use Anhydrous Conditions moisture->solution_dry solution_titrate Titrate Reagent stoichiometry->solution_titrate solution_extend_time Extend Reaction Time/ Use Stronger Acid incomplete_deprotection->solution_extend_time solution_mild_workup Use Milder Workup/Purification degradation->solution_mild_workup solution_optimize_chroma Optimize Chromatography coelution->solution_optimize_chroma

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Stereoselective 3-Deoxy-galactosone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-deoxy-galactosone reactions. Our goal is to help you improve the stereoselectivity of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound and offers potential solutions.

Issue: Low α-selectivity in glycosylation with a 3-deoxy-D-galactose donor, resulting in a high proportion of the β-anomer.

Potential Causes and Solutions:

Achieving high α-selectivity in the synthesis of galactosides, particularly those with 1,2-cis linkages, is a known challenge. This difficulty arises from the absence of a participating group at the C-2 position.[1] The stereochemical outcome is influenced by several factors, including protecting groups, the glycosyl donor, and reaction conditions.[1]

  • Protecting Group Effects: The steric and electronic properties of protecting groups on the glycosyl donor significantly impact stereoselectivity.[1][2]

    • Remote Participation: Acyl groups at the C-4 and C-6 positions can influence the reaction's stereochemical outcome. For instance, acetyl groups at the 3- and 4-positions of 2-azido-2-deoxygalactosyl donors are crucial for high α-selectivity.[1] The use of an electron-rich acyl group like pivaloyl (Piv) at the C-4 position can also promote α-selectivity.

    • Conformational Constraints: Bulky protecting groups can lock the pyranose ring into a specific conformation, favoring the formation of one anomer. For example, a 4,6-O-benzylidene acetal (B89532) is a strong directing group for β-mannopyranosides, but its influence can be modulated by other protecting groups.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve stereoselectivity. For 2-azido-2-deoxygalactosyl donors, higher α-selectivity is often achieved at room temperature compared to elevated temperatures. In the synthesis of 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) equatorial glycosides, conducting the coupling reaction at -78 °C was critical for high equatorial selectivity.

  • Glycosyl Donor and Leaving Group: The choice of the glycosyl donor and its leaving group is also a critical factor.

Issue: Formation of a 2,3-unsaturated glycal byproduct during the glycosylation reaction.

Potential Causes and Solutions:

This side reaction can be suppressed by careful selection of reaction conditions and protecting groups.

Experimental Protocols

Protocol 1: Glycosylation using a Trichloroacetimidate (B1259523) Donor

This protocol describes the formation of a trichloroacetimidate donor, which can then be used in glycosylation reactions.

  • Dissolve the glycosyl hemiacetal (1.0 equiv) and trichloroacetonitrile (B146778) (10.0 equiv) in dry CH₂Cl₂ at 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 equiv) to the solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • The resulting trichloroacetimidate donor can be used in subsequent glycosylation reactions with a suitable acceptor.

Protocol 2: Selective Deprotection of an Isopropylidene Group

This protocol is useful when orthogonal protecting groups are employed.

  • Dissolve the protected sugar in a mixture of MeOH/H₂O/AcOH (e.g., 5:6:4 ratio).

  • Heat the reaction to 50 °C and stir.

Frequently Asked Questions (FAQs)

Q1: How do protecting groups generally influence stereoselectivity in glycosylation reactions?

Protecting groups play a crucial role in determining the stereochemical outcome of glycosylation reactions. They can influence the reactivity of the donor and acceptor molecules and can also participate in the reaction to direct the stereoselectivity. For example, a 2-O-acyl group typically leads to the formation of 1,2-trans-glycosides, while a 2-O-ether protecting group is often used for 1,2-cis-glycosides, although this can sometimes result in lower selectivity.

Q2: What is the impact of the C-4 protecting group on α/β selectivity in galactose glycosylations?

The protecting group at the C-4 position can have a significant impact on stereoselectivity. The use of an electron-rich acyl group, such as pivaloyl (Piv), at the C-4 position has been shown to enhance α-selectivity.

Q3: Can enzymatic methods be used for the synthesis of 3-deoxy-D-galactose derivatives?

While chemical synthesis is more common, enzymatic approaches are being investigated for the synthesis of related compounds. For instance, 2-keto-3-deoxy-L-galactonate (KDGal) can be produced from agarose (B213101) through a multi-step enzymatic process. This demonstrates the potential for biocatalytic routes in the synthesis of deoxy sugars.

Q4: How does reaction concentration affect stereoselectivity?

In some cases, particularly in poorly selective neighboring group-directed glycosylations, the reaction concentration can be a critical factor. Lower concentrations tend to favor the desired 1,2-trans-selectivity.

Data Summary

Table 1: Influence of Protecting Groups on Stereoselectivity

Glycosyl Donor PositionProtecting GroupPredominant AnomerReference
C-2Acyl (e.g., Acetyl)1,2-trans
C-2Ether (e.g., Benzyl)1,2-cis
C-4Pivaloyl (Piv)α-anomer
C-4, C-6Benzylidene acetalβ-anomer (in mannosides)

Table 2: Effect of Reaction Temperature on Stereoselectivity

Glycosyl DonorReaction TemperatureObserved EffectReference
2-azido-2-deoxygalactosyl donorRoom Temperature vs. Higher TemperaturesHigher α-selectivity at room temperature
KDO synthesis-78 °CHigh equatorial selectivity

Visualizations

experimental_workflow General Workflow for Optimizing Stereoselectivity start Start: Low Stereoselectivity Observed p1 Analyze Protecting Groups start->p1 p2 Modify Reaction Temperature start->p2 p3 Change Glycosyl Donor/Leaving Group start->p3 p4 Adjust Reaction Concentration start->p4 eval Evaluate Stereoselectivity (e.g., NMR) p1->eval p2->eval p3->eval p4->eval end End: Improved Stereoselectivity eval->end neighboring_group_participation Influence of Neighboring Group Participation donor Glycosyl Donor c2_acyl C-2 Acyl Group (Participating) donor->c2_acyl c2_ether C-2 Ether Group (Non-participating) donor->c2_ether intermediate_acyl Acyloxonium Ion Intermediate c2_acyl->intermediate_acyl intermediate_ether Oxocarbenium Ion Intermediate c2_ether->intermediate_ether product_trans 1,2-trans Product intermediate_acyl->product_trans product_cis 1,2-cis Product intermediate_ether->product_cis

References

Technical Support Center: Stability of 3-Deoxy-galactosone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Deoxy-galactosone (3-DGal) in aqueous solutions. Given the limited direct research on the degradation kinetics of 3-DGal, this guide also draws upon data from its close structural isomer, 3-Deoxyglucosone (3-DG), to provide a comprehensive overview of potential stability issues and troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: My this compound solution is turning yellow/brown during storage. What is causing this?

A1: The discoloration of your 3-DGal solution is likely due to its degradation. 3-DGal is an α-dicarbonyl compound, a class of molecules known for their reactivity.[1] Discoloration is a common indicator of sugar degradation, often associated with the formation of furfurals and other condensation products, especially upon heating.[2] The rate of degradation and color change can be influenced by temperature, pH, and the presence of buffers.[2]

Troubleshooting:

  • Storage Conditions: Store stock solutions of 3-DGal at -20°C or lower for long-term stability.[1] For short-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles.

  • pH of the Solution: The stability of related sugars is highly pH-dependent. For instance, dextrose solutions show maximum stability around pH 4. Consider adjusting the pH of your buffer system if compatible with your experimental design.

  • Light Exposure: Protect the solution from light, as photolytic degradation can also contribute to discoloration and instability.

Q2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a this compound sample. What could they be?

A2: Unexpected peaks are likely degradation products of 3-DGal. In aqueous solutions, 3-DGal can undergo a series of reactions including enolization, dehydration, and fragmentation. It is also in equilibrium with its more stable cyclic hemiacetal forms. The formation of 3-DGal itself can arise from the degradation of glucose via the intermediate 3,4-dideoxyglucosone-3-ene (3,4-DGE).[3] Therefore, some of these related compounds might be present.

Troubleshooting:

  • Sample Preparation: Prepare solutions of 3-DGal fresh for each experiment whenever possible. If using a stored solution, run a fresh standard to compare degradation profiles.

  • Analytical Method: Ensure your analytical method is capable of separating 3-DGal from its potential degradation products and isomers like 3-Deoxyglucosone. A polar, phenyl-based RP column with pH-gradient elution has been shown to be effective for separating these compounds.

  • Derivatization: For quantification, derivatization with an agent like o-phenylenediamine (B120857) is often used to yield a stable, detectable quinoxaline (B1680401) derivative. This can help in confirming the presence of α-dicarbonyl compounds.

Q3: My quantitative results for this compound concentration are inconsistent between experiments. What could be the reason?

A3: Inconsistent quantification can stem from the inherent instability of 3-DGal and variations in experimental conditions. Factors such as minor temperature fluctuations, differences in incubation times, and the pH of your solutions can significantly impact the rate of degradation, leading to variability in the measured concentration.

Troubleshooting:

  • Standardize Protocols: Strictly control experimental parameters such as temperature, pH, and incubation times. Use a consistent source and batch of aqueous solution.

  • Internal Standard: Incorporate an internal standard in your analytical runs to account for variations in sample preparation and instrument response.

  • Calibration Curve: Prepare a fresh calibration curve for each batch of experiments to ensure accuracy.

Quantitative Data on Stability

CompoundConditionObservationReference
This compound Solid, -20°CStable for ≥ 4 years
Galactose Solutions Autoclaving (121°C, 30 min) in acetate (B1210297) buffer (30% solution)Up to 21% degradation
Galactose Solutions Room temperature in sterile waterEstimated shelf-life of 4.5 months
Glucose Solutions Heating (110-150°C)pH decreases, color darkens (browning)
β-D-galactopyranosyl-(1->3)-2-acetamido-2-deoxy-D-galactose 90°C, pH 7.5Half-life of 20 minutes

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol provides a general framework for assessing the stability of 3-DGal in an aqueous solution at a given pH and temperature.

Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • pH buffers (e.g., phosphate, citrate)

  • HPLC system with UV detector

  • Reversed-phase C18 or phenyl-based column

  • Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

  • Solution Preparation: Prepare a stock solution of 3-DGal in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several vials and incubate at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

  • Sample Analysis: Immediately analyze the sample by HPLC-UV. The degradation of 3-DGal can be monitored by the decrease in its peak area over time.

  • Data Analysis: Plot the percentage of remaining 3-DGal against time for each condition to determine the degradation rate.

Protocol 2: Quantification of this compound using Derivatization followed by HPLC-MS/MS

This protocol is suitable for accurate quantification of 3-DGal, especially at low concentrations.

Materials:

  • This compound

  • o-phenylenediamine (derivatizing agent)

  • HPLC-MS/MS system

  • Appropriate column and mobile phases as determined by method development.

Procedure:

  • Sample Preparation and Incubation: Follow steps 1-3 from Protocol 1.

  • Derivatization: To a known volume of the sample, add a solution of o-phenylenediamine and allow the reaction to proceed to form the quinoxaline derivative. The reaction conditions (time, temperature, pH) should be optimized.

  • Sample Analysis: Analyze the derivatized sample by HPLC-MS/MS. The quinoxaline derivative of 3-DGal can be quantified using a specific MRM (Multiple Reaction Monitoring) transition.

  • Quantification: Use a calibration curve prepared with derivatized 3-DGal standards to determine the concentration in the samples.

Visualizations

degradation_pathway Glucose Glucose DGE 3,4-Dideoxyglucosone-3-ene (3,4-DGE) Glucose->DGE Heat/Acid DG 3-Deoxyglucosone (3-DG) DGE->DG Hydration DGal This compound (3-DGal) DGE->DGal Hydration Degradation_Products Further Degradation Products (e.g., furfurals, organic acids) DG->Degradation_Products Further reactions DGal->Degradation_Products Further reactions

Caption: Proposed formation and degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Sol Prepare 3-DGal solution in aqueous buffer Aliquots Aliquot into vials Prep_Sol->Aliquots Incubate Incubate at various temperatures (T1, T2, T3) Aliquots->Incubate Timepoints Collect samples at defined time points Incubate->Timepoints Derivatization Optional: Derivatization with o-phenylenediamine Timepoints->Derivatization HPLC HPLC-UV or HPLC-MS/MS Analysis Timepoints->HPLC Direct analysis Derivatization->HPLC Quantify Quantify remaining 3-DGal HPLC->Quantify Kinetics Determine degradation kinetics Quantify->Kinetics

Caption: Experimental workflow for studying this compound stability.

References

Technical Support Center: 3-Deoxy-galactosone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 3-Deoxy-galactosone (3-DGal).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, particularly after derivatization with o-phenylenediamine (B120857) (OPD) to form a quinoxaline (B1680401) derivative.

Question: Why am I seeing poor peak shape (tailing or fronting) for my this compound derivative peak?

Answer:

Poor peak shape can arise from several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Choice and Condition: this compound and its diastereomer, 3-deoxyglucosone (B13542) (3-DG), are highly polar molecules. A standard C18 column may not provide adequate retention or good peak shape. For baseline separation of these diastereomers, a polar, phenyl-based reversed-phase column is recommended.[1] Column degradation can also lead to peak tailing. Try flushing the column with a strong solvent or, if the column is old, replace it.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Ensure the mobile phase pH is stable and appropriate for the analyte and column. A pH-gradient elution may be necessary for optimal separation.[1]

  • Sample Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve and inject your sample in the initial mobile phase.

  • Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the silica (B1680970) packing material. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can sometimes mitigate this issue.

Question: I am observing co-elution or poor resolution between this compound and 3-deoxyglucosone peaks. How can I improve the separation?

Answer:

Separating the diastereomers 3-DGal and 3-DG is a common challenge. Here are some strategies to improve resolution:

  • Column Selection: As mentioned, a polar, phenyl-based RP column is crucial for the separation of these isomers.[1]

  • Gradient Optimization: A shallow gradient elution program is often necessary to resolve closely eluting compounds. Experiment with the gradient slope and duration to maximize separation. A pH-gradient can also be employed to enhance resolution.[1]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Temperature: Operating the column at a controlled, slightly elevated temperature can improve efficiency and may enhance resolution.

Question: My chromatogram shows ghost peaks. What are the potential sources and solutions?

Answer:

Ghost peaks are extraneous peaks that can originate from various sources. A systematic approach is needed to identify and eliminate them:

  • Blank Injection: Inject a blank sample (mobile phase without the analyte). If the ghost peaks are still present, the contamination is in the HPLC system or the mobile phase.

  • Mobile Phase Contamination: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the water or organic solvents are a common source of ghost peaks, especially in gradient elution.

  • System Contamination: Carryover from previous injections can cause ghost peaks. Implement a robust needle wash protocol and flush the injector and column with a strong solvent between runs.

  • Sample Preparation: Contaminants can be introduced during sample preparation from glassware, vials, or caps. Ensure all materials are scrupulously clean.

Question: The peak area of my this compound derivative is not reproducible. What could be the cause?

Answer:

Poor reproducibility of peak areas can stem from several issues:

  • Incomplete Derivatization: The derivatization reaction with o-phenylenediamine may be incomplete or variable. Ensure the reaction conditions (pH, temperature, and reaction time) are optimized and consistently maintained. The reaction is optimal at pH 8 and may require elevated temperatures (e.g., 60°C for 3 hours) for some dicarbonyls.

  • Instability of the Derivative: While quinoxaline derivatives are generally stable, they can degrade under certain conditions. Analyze the samples as soon as possible after derivatization and store them in a cool, dark place. Studies on similar quinoxaline derivatives have shown stability for up to 30 days when stored at ambient or refrigerated temperatures.

  • Injector Variability: Check the autosampler for leaks and ensure the injection volume is precise.

  • Matrix Effects: In complex matrices like food or biological samples, other components can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound with o-phenylenediamine?

A1: this compound lacks a strong chromophore, making it difficult to detect with high sensitivity using a UV-Vis detector. Derivatization with o-phenylenediamine (OPD) introduces a quinoxaline moiety, which is highly UV-active and allows for sensitive detection.[1]

Q2: How can I deal with matrix effects in my analysis of this compound in complex samples?

A2: Matrix effects, where co-eluting substances from the sample matrix affect the analyte's signal, are a common challenge in LC-MS/MS analysis. Here are some approaches to mitigate them:

  • Sample Preparation: Use a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for signal suppression or enhancement.

  • Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard that co-elutes with the analyte.

Q3: What are the typical quantitative parameters for the HPLC analysis of this compound?

A3: The following table summarizes typical quantitative data for the analysis of dicarbonyl compounds after derivatization, which can be used as a reference for this compound analysis.

ParameterTypical Value RangeSource
Limit of Detection (LOD) 0.002 - 0.015 mg/L
Limit of Quantitation (LOQ) 0.002 - 0.020 mg/L
**Linearity (R²) **> 0.99
Recovery 77.8 - 120%[2]

Experimental Protocols

Detailed Methodology for the Quantification of this compound via HPLC-DAD/MSMS

This protocol is based on the method described by Mittelmaier et al. for the analysis of 3-DGal in peritoneal dialysis fluids and can be adapted for other matrices.

1. Sample Preparation and Derivatization:

  • To 500 µL of the sample, add 500 µL of a 20 mM o-phenylenediamine solution in 200 mM phosphate (B84403) buffer (pH 7.0).

  • Incubate the mixture at 37°C for 16 hours in the dark.

  • Filter the derivatized sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Polar, phenyl-based reversed-phase column (e.g., Phenomenex Luna Phenyl-Hexyl, 5 µm, 250 x 4.6 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A pH-gradient elution may be required for optimal separation from 3-deoxyglucosone. A typical gradient could be:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: 50% B

    • 30-31 min: Linear gradient to 5% B

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Detection:

  • DAD: Monitor at the maximum absorbance of the quinoxaline derivative (typically around 313-315 nm).

  • MS/MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transitions for the quinoxaline derivative of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Derivatization Derivatization with o-phenylenediamine Sample->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (Phenyl-Hexyl Column) Injection->Separation Detection Detection (DAD/MSMS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Experimental workflow for this compound HPLC analysis.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_resolution Resolution Issues cluster_reproducibility Reproducibility Issues Start HPLC Issue Identified PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape Resolution Poor Resolution (Co-elution) Start->Resolution Reproducibility Poor Reproducibility (Peak Area) Start->Reproducibility CheckColumn Check Column (Type, Age) PeakShape->CheckColumn CheckMobilePhase Check Mobile Phase pH & Sample Solvent PeakShape->CheckMobilePhase OptimizeGradient Optimize Gradient (Shallow, pH) Resolution->OptimizeGradient AdjustFlowRate Adjust Flow Rate & Temperature Resolution->AdjustFlowRate CheckDerivatization Check Derivatization (Conditions, Stability) Reproducibility->CheckDerivatization CheckInjector Check Injector (Leaks, Volume) Reproducibility->CheckInjector CheckMatrix Investigate Matrix Effects Reproducibility->CheckMatrix Formation_Pathway DG 3-deoxyglucosone (3-DG) DGE 3,4-dideoxyglucosone-3-ene (3,4-DGE) (Intermediate) DG->DGE Isomerization DGal This compound (3-DGal) DGE->DGal Conversion

References

Technical Support Center: Optimizing Derivatization of 3-Deoxy-galactosone (3-DG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to streamline the derivatization of 3-Deoxy-galactosone (3-DG) for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-DG) and why is derivatization necessary for its analysis?

A1: this compound (3-DG) is a reactive 1,2-dicarbonyl compound that can be formed from the degradation of galactose through Maillard or caramelization reactions.[1] It is found in various food items and biological systems and is linked to age-related diseases and diabetic complications.[1][2] Derivatization is a crucial step in the analysis of 3-DG for several reasons:

  • Enhanced Detection: 3-DG lacks a strong chromophore, making it difficult to detect with high sensitivity using common HPLC-UV techniques.[3][4] Derivatization adds a "tag" or functional group to the 3-DG molecule that has a strong UV absorbance or fluorescence, significantly improving detection limits.[3][5]

  • Improved Chromatographic Separation: As a polar compound, 3-DG may exhibit poor retention on reverse-phase HPLC columns. Derivatization can increase its hydrophobicity, leading to better retention and separation from other sample components.[3]

  • Increased Volatility for GC Analysis: For analysis by Gas Chromatography (GC), derivatization is essential to convert the non-volatile 3-DG into a more volatile and thermally stable compound.[6]

Q2: What is the most common derivatization reagent for 3-DG and similar α-oxoaldehydes?

A2: The most widely used derivatization reagent for 3-DG and other α-oxoaldehydes like glyoxal (B1671930) and methylglyoxal (B44143) is o-phenylenediamine (B120857) (OPD) .[2] OPD reacts with the adjacent carbonyl groups of 3-DG to form a stable, aromatic quinoxaline (B1680401) derivative. This derivative is highly responsive to UV or fluorescence detectors and is suitable for analysis by HPLC and UPLC-MS/MS.[2][7]

Q3: What are the key parameters to optimize for the derivatization of 3-DG with o-phenylenediamine (OPD)?

A3: The efficiency of the derivatization reaction is influenced by several critical parameters, including pH, temperature, reaction time, and the molar ratio of the reagent to the analyte.[8] Optimizing these factors is essential for achieving complete and reproducible derivatization.

Q4: How should I prepare biological samples (e.g., plasma, blood) before derivatization?

A4: Proper sample preparation is critical to remove interfering substances like proteins and to ensure the stability of 3-DG. For blood or plasma samples, a common procedure involves:

  • Immediate Centrifugation: To obtain stable and reliable concentrations, blood samples should be centrifuged immediately after collection.[2]

  • Protein Precipitation: Proteins can interfere with the derivatization reaction and clog analytical columns. Deproteinization is typically achieved by adding an acid, such as perchloric acid (PCA), followed by centrifugation to pellet the precipitated proteins.[2] This step also helps to stabilize the α-oxoaldehydes in the sample.[2]

Q5: Which analytical technique is best suited for quantifying the derivatized 3-DG?

A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a highly effective method for quantifying OPD-derivatized 3-DG.[2] This approach offers excellent sensitivity and selectivity. HPLC with UV or fluorescence detection is also a viable and widely used alternative.[4][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Derivatized Product Peak Incomplete Reaction: Reaction time, temperature, or pH may be suboptimal.Systematically optimize reaction conditions. Increase reaction time or temperature. Ensure the reaction buffer pH is correctly prepared and optimal for the specific derivatization agent.[8]
Degraded Derivatization Reagent: OPD solutions can be light-sensitive and may degrade over time.Prepare fresh OPD solution daily and store it protected from light.[7]
Presence of Moisture: Water can interfere with certain derivatization reactions, particularly silylation for GC analysis.[6]Ensure samples and solvents are anhydrous. Consider adding a drying agent like sodium sulfate (B86663) if moisture is suspected.[9]
Analyte Degradation: 3-DG may be unstable in the sample matrix prior to derivatization.Process samples immediately. For plasma, immediate deproteinization with PCA can stabilize α-oxoaldehyde concentrations.[2]
Multiple Unexpected Peaks in Chromatogram Side Reactions: Harsh reaction conditions (e.g., excessively high temperature or extreme pH) can lead to the formation of byproducts.Use milder reaction conditions. Test a range of temperatures and pH values to find the optimal balance between reaction completion and byproduct formation.
Interference from Sample Matrix: Other compounds in the sample may react with the derivatization reagent.Improve sample cleanup procedures. Incorporate a solid-phase extraction (SPE) step before derivatization to remove interfering substances.
Formation of Isomers: Some derivatization methods can result in syn- and anti-isomers, leading to multiple peaks for a single analyte.[10]This is inherent to some reactions. Ensure chromatographic conditions are optimized to either resolve or co-elute the isomers for consistent quantification.
Poor Peak Shape (Tailing or Fronting) Suboptimal Chromatographic Conditions: Mobile phase composition, gradient, or column temperature may not be ideal.Optimize the HPLC/UPLC method, including the mobile phase pH, organic solvent percentage, and gradient slope.
Incomplete Derivatization: Residual underivatized 3-DG can interact differently with the column, potentially causing peak tailing.Re-optimize the derivatization protocol to ensure the reaction goes to completion (see "Low or No Product Peak" above).
Inconsistent Results / Poor Reproducibility Inconsistent Reaction Timing or Temperature: Manual variations in heating and incubation times can lead to variability.Use a thermostatically controlled heating block for precise temperature control.[9] Use timers to ensure consistent reaction times for all samples.
Variable Sample pH: Small differences in the final pH of the reaction mixture can significantly affect derivatization efficiency.Carefully check and adjust the pH of each sample mixture before initiating the reaction.

Quantitative Data Summary

Optimizing the derivatization of 3-DG with o-phenylenediamine (OPD) is crucial for reliable quantification. The following table summarizes key experimental parameters and their typical considerations.

ParameterTypical Range / ConsiderationRationale & Reference
Derivatization Reagent o-phenylenediamine (OPD)Reacts with 1,2-dicarbonyls to form a UV-active quinoxaline.[2][7]
pH Neutral to slightly acidicThe reaction rate and stability of the formed quinoxaline are pH-dependent. Optimization is critical.[8]
Temperature Room Temperature to 75 °CHeating can significantly shorten the required reaction time and drive the reaction to completion. However, excessive heat may cause degradation.[11]
Time 30 minutes to several hoursReaction time must be sufficient for complete derivatization. This should be optimized in conjunction with temperature.[8]
Reagent Concentration >2:1 molar excess of OPD to analyteA molar excess of the derivatizing reagent is recommended to ensure the reaction proceeds to completion.
Sample Pre-treatment Protein precipitation (e.g., with PCA)Essential for biological samples to remove interfering proteins and stabilize the analyte.[2]

Experimental Protocols

Protocol: Derivatization of 3-DG in Plasma with o-Phenylenediamine (OPD) for UPLC-MS/MS Analysis

This protocol is a representative methodology based on practices for analyzing α-oxoaldehydes in biological fluids.[2]

1. Materials and Reagents:

  • This compound (3-DG) standard

  • o-phenylenediamine (OPD)

  • Perchloric acid (PCA)

  • EDTA Plasma Samples

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Internal Standard (e.g., stable isotope-labeled 3-DG derivative)

2. Sample Preparation (Deproteinization):

  • Thaw frozen EDTA plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.

  • Add 100 µL of ice-cold perchloric acid to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully collect the supernatant for derivatization.

3. Derivatization Procedure:

  • Prepare a fresh solution of OPD in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • To the deproteinized supernatant from step 2.7, add an equal volume of the OPD solution.

  • Vortex the mixture gently.

  • Incubate the reaction mixture in a heating block at a pre-optimized temperature (e.g., 60 °C) for a pre-optimized time (e.g., 2 hours), protected from light.

  • After incubation, cool the samples to room temperature.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

4. UPLC-MS/MS Analysis:

  • Column: Use a reverse-phase C18 column suitable for separating the quinoxaline derivative.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.

  • Gradient: Develop a suitable gradient to separate the 3-DG derivative from other components.

  • Injection Volume: 5-10 µL.

  • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the 3-DG derivative and the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plasma Sample Collection (EDTA) Deproteinize 2. Protein Precipitation (e.g., with Perchloric Acid) Sample->Deproteinize Centrifuge 3. Centrifugation Deproteinize->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Add_OPD 5. Add o-Phenylenediamine (OPD) Supernatant->Add_OPD Proceed to Derivatization Incubate 6. Incubate (Optimized Time & Temp) Add_OPD->Incubate Filter 7. Filter Sample Incubate->Filter Inject 8. Inject into UPLC-MS/MS Filter->Inject Proceed to Analysis Separate 9. Chromatographic Separation Inject->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Quantify 11. Data Quantification Detect->Quantify

Caption: Experimental workflow for 3-DG analysis.

troubleshooting_guide Start Problem: Low or No Product Peak CheckReaction Were reaction conditions (T, time, pH) optimized? Start->CheckReaction CheckReagent Is the OPD reagent fresh and properly stored? CheckReaction->CheckReagent Yes Sol_Reaction Solution: Optimize T, time, and pH. Verify buffer preparation. CheckReaction->Sol_Reaction No CheckSample Was sample pre-treatment performed correctly? CheckReagent->CheckSample Yes Sol_Reagent Solution: Prepare fresh OPD solution daily. Store protected from light. CheckReagent->Sol_Reagent No Sol_Sample Solution: Ensure complete deproteinization. Prevent analyte degradation. CheckSample->Sol_Sample No

Caption: Troubleshooting logic for low derivatization yield.

References

preventing byproduct formation in 3-Deoxy-galactosone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Deoxy-galactosone, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound and its derivatives?

A1: Common starting materials include commercially available D-galactose or its derivatives. Another frequently used starting point is D-glucose, which can be converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protected form of glucose allows for selective reactions at the C-3 position. Levoglucosan is also a viable starting material as the 1,6-anhydro core protects the C-1 and C-6 positions.[1][2]

Q2: Can you outline a typical synthetic route to a 3-Deoxy-D-galactose derivative?

A2: A typical synthetic route, for instance, starting from diacetone-D-glucose, involves four main stages[1]:

  • Activation of the C-3 hydroxyl group: The hydroxyl group at the C-3 position is activated, for example, by triflation.

  • Elimination: An elimination reaction is performed to form an alkene between C-3 and C-4.

  • Hydroboration: A hydroboration reaction is carried out on the alkene. This step is sensitive to moisture and must be performed under dry conditions.

  • Deprotection: The protecting groups are removed to yield the final 3-Deoxy-D-galactose derivative.

Q3: What are some alternative synthetic strategies for creating a 3-deoxy sugar?

A3: Besides the elimination-hydroboration sequence, other methods for deoxygenation at the C-3 position include:

  • Barton-McCombie Radical Deoxygenation: This involves converting the hydroxyl group to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen source to remove the functional group.[1]

  • Catalytic Hydrogenation: In some cases, a protected sugar with a suitable leaving group at the C-3 position can be deoxygenated via catalytic hydrogenation.[1]

  • Photochemical Deoxygenation: Light-driven reactions can be used for the deoxygenation of carbohydrate derivatives under mild conditions.

Q4: How do I choose the right protecting group strategy to minimize byproducts?

A4: A well-designed protecting group strategy is crucial. Key considerations include:

  • Orthogonality: Select protecting groups that can be removed under different conditions without affecting others. This prevents undesired deprotection and side reactions.

  • Neighboring Group Participation: An acyl protecting group at the C-2 position can influence the stereochemical outcome of a glycosylation at C-1, favoring the formation of 1,2-trans glycosides. Since 3-Deoxy-D-galactose lacks a C-3 hydroxyl, consider the influence of protecting groups at C-2 and C-4 on stereoselectivity.

  • Stability: Ensure your protecting groups are stable to the reaction conditions planned for subsequent steps. For example, silyl (B83357) ethers are generally acid-labile, while benzyl (B1604629) ethers are removed by hydrogenation.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Low yields in deoxy sugar synthesis can be attributed to several factors. The following table summarizes potential causes and suggested solutions.

Potential Cause Troubleshooting Steps Citation
Incomplete Reactions Protecting group manipulations or glycosylation reactions may not have gone to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Product Degradation 3-Deoxy sugars can be sensitive to reaction conditions. Assess the stability of your product under the reaction and workup conditions. Product instability in acidic or basic conditions can be mitigated by neutralizing the reaction mixture promptly after deprotection and using milder purification techniques if the product is sensitive.
Moisture in Reaction Hydroboration reactions are particularly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry For reactions like hydroboration, titrate the borane (B79455) solution before use to determine its exact concentration and optimize the equivalents of the reagent used.
Problem 2: Formation of Elimination Byproducts (e.g., Glycals)

The formation of an unsaturated glycal byproduct is a common side reaction.

Potential Cause Troubleshooting Steps Citation
Unstable Glycosyl Donor Elimination of the leaving group from the glycosyl donor can be promoted, especially with unstable donors or under basic conditions.
Reaction Conditions Use neutral or acidic conditions for glycosylation if possible. Ensure the reaction temperature is not excessively high, as this can favor elimination. The choice of promoter and reaction temperature can affect the rate of elimination versus glycosylation, so optimization of these parameters is crucial.
Lack of Participating Group at C-2 The formation of elimination byproducts, such as 2,3-enes, is a known side reaction in glycosylation chemistry, particularly with donors that lack a participating group at C-2.
Problem 3: Difficulties with Protecting Group Removal

Selective deprotection is a critical and often challenging step in carbohydrate synthesis.

Potential Cause Troubleshooting Steps Citation
Non-Orthogonal Protecting Groups Employ a set of orthogonal protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, hydrogenolysis). For example, silyl ethers can be removed with fluoride (B91410) ions, benzyl ethers by hydrogenolysis, and acetals under acidic conditions.
Harsh Deprotection Conditions Rearrangement or side reactions can occur under harsh deprotection conditions. Employ milder deprotection methods. For acetonide removal, consider using milder acidic conditions or enzymatic deprotection if applicable.
Incomplete Deprotection This may be due to an inefficient acid catalyst or insufficient reaction time. For acetonide deprotection, consider using a stronger acid or extending the reaction time. Monitor the reaction progress carefully by TLC or NMR. Steric hindrance around the protecting groups might necessitate a stronger acid or higher temperature for their removal.

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-3-deoxy-α-D-erythro-hex-3-enofuranose (Alkene Intermediate)

This protocol describes the steps to create the alkene intermediate for subsequent hydroboration, starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Triflation: To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dry dichloromethane (B109758) (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (B92270) followed by the dropwise addition of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).

  • Stir the reaction at 0 °C for 30 minutes.

  • Monitor the reaction by TLC.

  • Elimination: Upon completion of the triflation, add 1,8-diazabicycloundec-7-ene (DBU) and diethyl ether.

  • Reflux the mixture for approximately 44 hours, monitoring for the formation of the alkene product by TLC.

  • After completion, perform an aqueous workup and purify the crude product by column chromatography.

Protocol 2: Hydroboration of the Alkene Intermediate

This protocol describes the hydroboration of the alkene intermediate.

  • Under a nitrogen atmosphere, dissolve the alkene intermediate from Protocol 1 in dry 1,4-dioxane.

  • Add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) (e.g., 2.5 equivalents) and stir at room temperature for 1.5 hours.

  • Monitor the reaction by TLC. The reaction is very sensitive to moisture and must be carried out in strictly dry conditions.

Protocol 3: Deprotection to Yield 3-Deoxy-D-galactose Derivative

This protocol describes the final deprotection step.

  • Following the hydroboration, the protecting groups are removed. For isopropylidene groups, an acidic workup is typically employed.

  • Stir the solution at room temperature for approximately 45 minutes.

  • Precipitate the deprotected product by the addition of a solvent such as acetonitrile.

  • Filter the precipitate and dry under vacuum to obtain the final 3-Deoxy-D-galactose derivative.

Visualizations

G Synthetic Workflow for a 3-Deoxy-D-galactose Derivative A 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose B Triflation of C-3 Hydroxyl A->B C Elimination (DBU) B->C D Alkene Intermediate C->D E Hydroboration (BH3-THF) D->E F Deprotection (Acidic Workup) E->F G 3-Deoxy-D-galactose Derivative F->G

Caption: Synthetic workflow for a 3-Deoxy-D-galactose derivative.

G Troubleshooting Logic for Byproduct Formation A Byproduct Formation Observed B Identify Byproduct Structure (NMR, MS) A->B C Glycal/Elimination Product? B->C D Partially Protected/Deprotected Species? B->D E Other Side Products? B->E F Check Reaction Temperature Use Neutral/Acidic Conditions Evaluate Glycosyl Donor Stability C->F Yes G Review Orthogonality of Protecting Groups Optimize Deprotection Conditions (Time, Reagent) Monitor Reaction by TLC/LC-MS D->G Yes H Ensure Anhydrous Conditions Verify Reagent Purity/Stoichiometry Consider Alternative Synthetic Route E->H Yes

Caption: A decision workflow for troubleshooting byproduct formation.

References

Technical Support Center: Deprotection of 3-Deoxy-galactosone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Deoxy-galactosone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of these complex molecules. The presence of a 2-keto functional group in the this compound core introduces specific challenges not always present in other carbohydrate deprotection schemes.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of this compound derivatives particularly challenging?

The primary challenge arises from the inherent reactivity of the α-hydroxy ketone moiety within the galactosone structure. This functional group can be sensitive to both acidic and basic conditions commonly used for deprotection, potentially leading to side reactions such as enolization, elimination, or degradation of the carbohydrate core. Therefore, standard deprotection protocols must be carefully optimized to ensure the integrity of the target molecule.

Q2: What are the most common protecting groups used for this compound derivatives?

Commonly employed protecting groups include:

  • Acetals (e.g., Isopropylidene, Benzylidene): Used to protect 1,2- or 1,3-diols.

  • Ethers (e.g., Benzyl (B1604629), p-Methoxybenzyl): Used to protect individual hydroxyl groups and are known for their general stability.

  • Silyl (B83357) Ethers (e.g., TBS, TIPS, TBDPS): Offer a range of stabilities and can be selectively removed.

  • Esters (e.g., Acetyl, Benzoyl): Often used for global protection of hydroxyl groups.

Q3: How can I selectively deprotect one type of protecting group while leaving others intact?

This requires an orthogonal protection strategy, where each class of protecting group is cleaved under unique conditions that do not affect the others. For example, benzyl ethers can be removed by hydrogenolysis, which will not cleave acetals or silyl ethers. Silyl ethers can be removed with fluoride (B91410) sources, which are generally compatible with ethers and acetals.

Troubleshooting Guides

Issue 1: Incomplete or Slow Acetal (B89532) Deprotection

Question: I am attempting to remove an isopropylidene (acetonide) or benzylidene acetal from my this compound derivative using standard acidic conditions, but the reaction is either very slow or stalls, resulting in low yields. What could be the cause and how can I resolve it?

Potential Causes and Troubleshooting Steps:

  • Insufficient Acid Strength: The stability of cyclic acetals can vary. If a mild acid like acetic acid is ineffective, a stronger acid may be required.

  • Steric Hindrance: The acetal may be sterically hindered, slowing the approach of the hydronium ion.

  • Solvent System: The choice of solvent can significantly impact the reaction rate. A solvent system that ensures the solubility of both the substrate and the acid is crucial.

Troubleshooting Flowchart for Acetal Deprotection

start Start: Incomplete Acetal Deprotection check_acid Is the acid catalyst strong enough? start->check_acid increase_acid Action: Switch to a stronger acid (e.g., TFA, HCl) check_acid->increase_acid No check_temp Is the reaction temperature optimized? check_acid->check_temp Yes increase_acid->check_temp success Success: Complete Deprotection increase_acid->success increase_temp Action: Increase temperature (monitor for degradation) check_temp->increase_temp No check_solvent Is the solvent system optimal? check_temp->check_solvent Yes increase_temp->check_solvent increase_temp->success change_solvent Action: Use a co-solvent (e.g., THF, Dioxane) to improve solubility check_solvent->change_solvent No failure Failure: Still Incomplete Consider alternative methods (e.g., Lewis acids) check_solvent->failure Yes change_solvent->success

Caption: Troubleshooting workflow for incomplete acetal deprotection.

Quantitative Data: Acetal Deprotection Conditions for Related Carbohydrates

Protecting GroupSubstrate TypeReagent/ConditionsSolventTime (h)Yield (%)Reference
IsopropylideneMannofuranoside derivative60% Acetic Acid (aq)H₂O24~90General observation
IsopropylideneGlucofuranose derivative1% I₂ in MeOHMeOH1.5~85General observation
BenzylideneGlucopyranoside80% Acetic Acid (aq)H₂O5>90General observation
Dimethyl AcetalDecanal derivative1 mol% [Pd(C,O,N-L)(NCMe)]ClO₄MeCN/H₂O0.0898[1]

Note: Data is for related carbohydrate derivatives due to a lack of specific literature for this compound.

Issue 2: Low Yields and Side Reactions During Benzyl Ether Deprotection

Question: I am removing benzyl (Bn) ethers from my this compound derivative via catalytic hydrogenation (H₂, Pd/C), but I am observing low yields and potential catalyst poisoning. What are the best practices to improve this reaction?

Potential Causes and Troubleshooting Steps:

  • Catalyst Inactivation: Sulfur-containing functional groups or impurities can poison the palladium catalyst.

  • Incomplete Reaction: Insufficient catalyst loading, hydrogen pressure, or reaction time can lead to incomplete deprotection.

  • Substrate Degradation: The 2-keto group might be susceptible to reduction under some hydrogenation conditions, although this is less common for ketones compared to aldehydes.

  • Use of Transfer Hydrogenation: This can be a milder alternative to using hydrogen gas and may prevent some side reactions. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, or cyclohexadiene.[2]

Table: Comparison of Benzyl Ether Deprotection Methods

MethodCatalystH₂ SourceSolventConditionsAdvantagesDisadvantages
Standard Hydrogenolysis 10% Pd/CH₂ (gas)MeOH or EtOHRT, 1-50 atmHigh yielding, cleanRequires H₂ gas, potential for catalyst poisoning
Transfer Hydrogenation 10% Pd/CAmmonium FormateMeOHRefluxNo H₂ gas needed, often fasterRequires higher temperatures
Transfer Hydrogenation 10% Pd/CFormic AcidMeOHRT to RefluxMild conditionsCan require large amounts of catalyst
Issue 3: Unwanted Removal of Silyl Ethers

Question: During the deprotection of another group (e.g., an acetal with mild acid), my tert-butyldimethylsilyl (TBS) ether is also being cleaved. How can I improve selectivity?

Potential Causes and Troubleshooting Steps:

  • Acid Lability of Silyl Ethers: While more stable than TMS ethers, TBS ethers can be cleaved under acidic conditions, especially with prolonged reaction times or elevated temperatures.

  • Choice of Reagents: Different acidic reagents have varying selectivities.

General Order of Silyl Ether Acid Lability: TMS (most labile) > TES > TBS > TIPS > TBDPS (most stable)

Table: Selective Silyl Ether Deprotection Conditions

Silyl Ether to CleaveReagentSolventConditionsNotes
Primary TBS10-CSA (100 mol%)MeOHRT, 10 minVery fast for primary TBS groups.[1]
Primary TBSPPTSMeOH/DCM0 °C, ~20 hMuch slower and more selective than CSA.[1]
Primary TBS4:1:1 AcOH:THF:H₂ON/ARTVery slow but highly selective.[1]
General TBS/TBDPSTBAFTHFRTFluoride source, orthogonal to acid-labile groups.
General TBS/TBDPSHF-PyridineTHF/Pyridine0 °CHighly effective but requires handling of HF.

Experimental Protocols

Protocol 1: General Procedure for Acetal Deprotection with Aqueous Acetic Acid
  • Dissolve the protected this compound derivative (1.0 equiv) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Stir the solution at room temperature or warm gently (e.g., 40-50 °C). Caution: The 2-keto group may be sensitive to higher temperatures.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Benzyl Ether Deprotection via Catalytic Transfer Hydrogenation
  • Dissolve the benzylated this compound derivative (1.0 equiv) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Add ammonium formate (5-10 equiv) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for TBS Ether Deprotection with TBAF
  • Dissolve the TBS-protected this compound derivative (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1-1.5 equiv).

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Deprotection Strategy Selection

Choosing the correct deprotection sequence is critical for success. The following decision tree provides a general guide for selecting a deprotection method based on an orthogonal protecting group strategy.

G start Start: Select Deprotection Target pg_type What is the protecting group? start->pg_type benzyl Benzyl Ether pg_type->benzyl Ether acetal Acetal (Isopropylidene, Benzylidene) pg_type->acetal Acetal silyl Silyl Ether (TBS, TIPS, etc.) pg_type->silyl Silyl method_bn Method: Catalytic Hydrogenolysis (H2, Pd/C) or Transfer Hydrogenolysis (NH4HCO2, Pd/C) benzyl->method_bn method_acetal Method: Acidic Hydrolysis (AcOH/H2O, TFA, CSA) acetal->method_acetal method_silyl Method: Fluoride Source (TBAF, HF-Pyridine) silyl->method_silyl warning_bn Caution: - Catalyst poisoning by sulfur. - Other reducible groups (alkenes, alkynes, azides) may react. method_bn->warning_bn warning_acetal Caution: - Other acid-labile groups (e.g., some silyl ethers) may cleave. - Risk of enolization/degradation of 2-keto group. method_acetal->warning_acetal warning_silyl Caution: - Selectivity depends on steric hindrance and specific silyl group. - Basic conditions may affect ester groups. method_silyl->warning_silyl

Caption: Decision tree for selecting a deprotection strategy.

References

Technical Support Center: Quantification of 3-Deoxy-galactosone (3-DG) in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3-Deoxy-galactosone (3-DG) in complex food matrices. Matrix interference is a significant challenge in the analysis of 3-DG, a dicarbonyl compound formed during the Maillard reaction and caramelization in thermally processed foods. This guide offers practical solutions to common issues encountered during experimental workflows.

Troubleshooting Guide

This section addresses specific problems that may arise during the quantification of 3-DG, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too high a concentration of the derivatized 3-DG or co-eluting matrix components. 2. Inappropriate Injection Solvent: The solvent used to dissolve the final extract is too strong compared to the initial mobile phase, causing peak distortion. 3. Secondary Interactions: Residual silanol (B1196071) groups on the column interacting with the analyte. 4. Column Contamination: Buildup of matrix components on the column frit or stationary phase.1. Dilute the sample extract before injection. 2. Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase. 3. Use a mobile phase with an appropriate buffer or an end-capped column. 4. Implement a more rigorous sample cleanup. Flush the column according to the manufacturer's instructions.
Inconsistent Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions between injections. 2. Fluctuations in Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation. 3. Pump Malfunction: Air bubbles or leaks in the LC system.1. Increase the equilibration time between runs to at least 10 column volumes. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Purge the pumps to remove air bubbles and check for leaks in the system.
High Background Noise or Baseline Drift 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents used for mobile phase or sample preparation. 2. Dirty Ion Source: Contamination of the mass spectrometer's ion source from the sample matrix. 3. Incomplete Derivatization: Excess derivatization reagent or by-products.1. Use high-purity, LC-MS grade solvents and reagents. 2. Clean the ion source of the mass spectrometer according to the manufacturer's protocol. 3. Optimize the derivatization reaction to use a minimal excess of the reagent and ensure complete reaction.
Ion Suppression or Enhancement 1. Co-eluting Matrix Components: Molecules from the food matrix that are not removed during sample preparation can compete with the analyte for ionization in the MS source. 2. High Salt Concentration: Salts from buffers or the sample itself can suppress the ionization of the target analyte.1. Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or QuEChERS. 2. Optimize the chromatographic method to separate the analyte from interfering matrix components. 3. Use a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.
Low Analyte Recovery 1. Inefficient Extraction: The chosen extraction solvent and conditions are not optimal for 3-DG from the specific food matrix. 2. Analyte Loss During Cleanup: The analyte is being partially or fully removed during the SPE or QuEChERS cleanup step. 3. Degradation of 3-DG: 3-DG can be unstable under certain pH and temperature conditions.1. Test different extraction solvents and techniques (e.g., ultrasound-assisted extraction). 2. Optimize the SPE or QuEChERS protocol, including the choice of sorbent and elution solvents. 3. Ensure that the pH and temperature of the sample and extraction solutions are controlled.

Frequently Asked Questions (FAQs)

1. What are the most common sources of matrix interference when analyzing 3-DG in food?

The most common sources of matrix interference in food samples include sugars, proteins, fats, and pigments. These components can co-elute with 3-DG and cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. For example, in dairy products, high concentrations of lactose (B1674315) and milk proteins can be particularly problematic. In honey, various sugars and phenolic compounds can interfere with the analysis.

2. Which sample preparation technique is best for reducing matrix interference for 3-DG analysis?

The choice of sample preparation technique depends on the food matrix.

  • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For dairy products, a C18 or a polymeric reversed-phase sorbent can be used to remove nonpolar interferences like fats, while hydrophilic interaction liquid chromatography (HILIC) SPE can be effective for polar interferences.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is well-suited for a wide range of food matrices, including fruits, vegetables, and cereals. It involves an extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup step to remove interfering substances.

3. Is derivatization necessary for 3-DG analysis by LC-MS?

Yes, derivatization is highly recommended for the analysis of 3-DG and other dicarbonyl compounds. 3-DG lacks a strong chromophore for UV detection and can have poor ionization efficiency in mass spectrometry. Derivatization with a reagent like o-phenylenediamine (B120857) (OPD) converts 3-DG into a more stable and readily ionizable quinoxaline (B1680401) derivative, significantly improving the sensitivity and specificity of the analysis.[1][2]

4. How can I confirm that matrix effects are impacting my results?

You can assess matrix effects by performing a post-extraction spike experiment.[3] This involves comparing the signal response of an analyte spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte) with the response of the analyte in a pure solvent at the same concentration. A significant difference in the signal indicates the presence of matrix effects.

5. What is the best way to compensate for matrix effects?

The most robust method to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) that is specific to 3-DG. The SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction. If a specific SIL-IS is not available, matrix-matched calibration curves should be prepared. This involves creating the calibration standards in a blank matrix extract to mimic the matrix effects of the actual samples.[4]

Quantitative Data on this compound in Food Samples

The concentration of 3-DG can vary significantly depending on the food type, processing conditions, and storage time. The following table summarizes some reported concentrations of 3-DG and the related compound 3-Deoxyglucosone (3-DG) in different food matrices.

Food MatrixAnalyteConcentration RangeAnalytical MethodReference(s)
Lactose-hydrolyzed UHT Milk3-Deoxygalactosone2.0 - 11 mg/LHPLC after derivatization with o-phenylenediamine
Lactose-hydrolyzed UHT Milk3-Deoxyglucosone2.5 - 18 mg/LHPLC after derivatization with o-phenylenediamine
GOS-containing UHT Milk3-Deoxyglucosoneup to 330 ± 6 µMLC-MS/MS
Infant Formula (UHT treated)3-DeoxygalactosoneSignificantly higher in indirectly heated vs. directly heated formulaLC-MS/MS
Infant Formula (UHT treated)3-DeoxyglucosoneSignificantly higher in indirectly heated vs. directly heated formulaLC-MS/MS

Experimental Protocols

Protocol 1: General Extraction and Derivatization of 3-DG from Liquid Food Samples (e.g., Milk, Juice)
  • Sample Preparation: Centrifuge the liquid sample to remove any solids. If the sample is high in protein, a protein precipitation step may be necessary. To 1 mL of the liquid sample, add 4 mL of acetonitrile containing 0.2% formic acid. Vortex thoroughly and centrifuge.

  • Extraction: Take the supernatant for further processing.

  • Derivatization:

    • To the extract, add an aqueous solution of o-phenylenediamine (OPD). The final concentration of OPD should be in excess to ensure complete derivatization.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the quinoxaline derivative.

  • Cleanup (optional but recommended): The derivatized sample can be cleaned up using a C18 SPE cartridge to remove excess derivatization reagent and other interferences.

  • Analysis: The final extract is then analyzed by LC-MS/MS.

Protocol 2: QuEChERS-based Extraction and Cleanup for Solid and Semi-Solid Food Samples
  • Sample Homogenization: Homogenize a representative portion of the food sample. For dry samples, add a specific amount of water before homogenization.

  • Extraction:

    • Weigh a portion of the homogenized sample (e.g., 5-10 g) into a 50 mL centrifuge tube.

    • Add acetonitrile and an appropriate buffer (e.g., acetate (B1210297) or citrate (B86180) buffer).

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive SPE (dSPE) Cleanup:

    • Take an aliquot of the supernatant and transfer it to a dSPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) tailored to the matrix.

    • Vortex and centrifuge.

  • Derivatization: The cleaned-up extract can then be derivatized with o-phenylenediamine as described in Protocol 1.

  • Analysis: The final derivatized extract is analyzed by LC-MS/MS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_derivatization Derivatization cluster_analysis Analysis Sample Food Sample (e.g., Milk, Honey) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Extraction Extraction (e.g., Acetonitrile) Homogenization->Extraction SPE Solid Phase Extraction (SPE) or QuEChERS Extraction->SPE Derivatization Derivatization with o-phenylenediamine SPE->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Data Processing & Quantification LCMS->Quantification

Caption: Experimental workflow for 3-DG quantification.

Matrix_Interference cluster_cause Cause cluster_effect Effect cluster_consequence Consequence cluster_solution Solution Matrix Complex Food Matrix (Sugars, Proteins, Fats) Coelution Co-eluting Interferences Matrix->Coelution Ionization Competition for Ionization in MS Source Coelution->Ionization Suppression Ion Suppression Ionization->Suppression Enhancement Ion Enhancement Ionization->Enhancement Inaccurate Inaccurate Quantification (Underestimation or Overestimation) Suppression->Inaccurate Enhancement->Inaccurate Cleanup Improved Sample Cleanup (SPE, QuEChERS) Inaccurate->Cleanup Chroma Chromatographic Optimization Inaccurate->Chroma IS Use of Internal Standards (e.g., SIL-IS) Inaccurate->IS Cal Matrix-Matched Calibration Inaccurate->Cal

Caption: The concept of matrix interference and its mitigation.

References

Technical Support Center: Improving Peak Resolution for 3-Deoxy-galactosone in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 3-Deoxy-galactosone (3-DG).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic analysis of this compound?

This compound is a highly polar and reactive α-dicarbonyl compound, which presents several analytical challenges. These include poor retention on traditional reversed-phase (RP) columns, the potential for peak tailing due to interactions with the stationary phase, and the possibility of multiple peaks arising from its different anomeric or hydrated forms in solution. Its low UV absorbance also makes sensitive detection without derivatization difficult.

Q2: Should I use a Reversed-Phase (RP) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column for 3-DG analysis?

The choice between RP and HILIC columns depends on your analytical approach. For direct analysis of the highly polar 3-DG molecule, a HILIC column is generally more suitable as it provides better retention for polar compounds.[1] RP chromatography is typically used after a derivatization step that renders the 3-DG molecule more hydrophobic.

Q3: What are the advantages and disadvantages of derivatization for 3-DG analysis?

Derivatization involves a chemical reaction to modify the 3-DG molecule, often to improve its chromatographic properties or detectability.

FeatureAdvantages of DerivatizationDisadvantages of Derivatization
Sensitivity Significantly increases UV absorbance or introduces fluorescence, leading to lower detection limits.[2]
Chromatography The resulting derivative is often less polar, allowing for good retention and peak shape on standard RP-HPLC columns.[3]
Specificity Derivatizing agents can be chosen to react specifically with the dicarbonyl group of 3-DG, increasing the selectivity of the analysis.
Method Development The derivatization reaction adds complexity to the sample preparation, requiring optimization of reaction conditions and removal of excess reagent.[4]
Analyte Stability The stability of the derivative needs to be assessed.

Q4: I am observing peak tailing. What are the common causes and solutions?

Peak tailing in 3-DG analysis can be caused by several factors:

  • Secondary interactions: The carbonyl groups of 3-DG can interact with active sites on the silica (B1680970) support of the column. To mitigate this, use a well-end-capped column or a mobile phase with additives like a small amount of acid (e.g., formic acid or acetic acid) to suppress silanol (B1196071) interactions.

  • Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

  • Column degradation: A contaminated or old column can also cause peak tailing. Flushing the column or replacing it may be necessary.

Q5: Why am I seeing multiple or split peaks for my 3-DG standard?

Multiple or split peaks for 3-DG can be due to:

  • Anomeric forms: In solution, 3-DG can exist in different anomeric forms (α and β), which may separate under certain chromatographic conditions. Elevating the column temperature can sometimes help to coalesce these peaks by accelerating the interconversion between anomers.[5]

  • Co-elution: An impurity may be co-eluting with your analyte. Optimizing the mobile phase composition or gradient can help to resolve these peaks.

  • Injection solvent effects: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution / Co-elution Inappropriate mobile phase composition.Optimize the mobile phase. For HILIC, adjust the water/acetonitrile (B52724) ratio. For RP (after derivatization), modify the organic solvent percentage or try a different organic solvent (e.g., methanol (B129727) instead of acetonitrile).
Incorrect column chemistry.For direct analysis, try a different HILIC column with a different stationary phase (e.g., amide, diol).[6] For derivatized 3-DG, test a different RP column (e.g., C18, Phenyl-Hexyl).
Suboptimal temperature.Vary the column temperature. Higher temperatures can sometimes improve resolution, but be mindful of analyte stability.[5]
Inappropriate flow rate.Optimize the flow rate. A lower flow rate generally increases resolution but also analysis time.
Broad Peaks High extra-column volume.Minimize the length and internal diameter of tubing connecting the injector, column, and detector.
Slow detector response time.Set the detector time constant or data acquisition rate appropriately for the peak width.
Column contamination or aging.Flush the column with a strong solvent or replace the column if necessary.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column collapse (in RP-HPLC).Ensure the mobile phase contains a sufficient amount of aqueous component to keep the C18 chains wetted.
Ghost Peaks Contamination in the mobile phase or system.Use high-purity solvents and filter the mobile phase. Flush the injection port and system.
Carryover from a previous injection.Run a blank gradient after each sample injection.

Detailed Experimental Protocols

Protocol 1: HILIC Method for Direct Analysis of this compound

This method is suitable for the direct analysis of underivatized 3-DG and is particularly useful for separating it from other polar compounds.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Chromatographic Conditions:

  • Column: A HILIC column suitable for carbohydrate analysis, such as a polymer-based amino column (e.g., Shodex HILICpak VG-50 series) or an amide-based silica column (e.g., Waters ACQUITY UPLC BEH Amide).[4][7]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 90% B

    • 2-15 min: Linear gradient from 90% to 60% B

    • 15-18 min: Hold at 60% B

    • 18.1-25 min: Return to 90% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)

3. Sample Preparation:

  • Dissolve the 3-DG standard or sample in the initial mobile phase (90:10 acetonitrile:water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) and RP-HPLC-UV Analysis

This method enhances the detectability of 3-DG using a standard HPLC-UV system.

1. Materials and Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile with a small amount of sulfuric acid as a catalyst)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (HPLC grade)

2. Derivatization Procedure:

  • To 100 µL of the 3-DG sample or standard in a vial, add 100 µL of the DNPH solution.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • The derivatized sample is now ready for injection.

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: Linear gradient from 40% to 80% B

    • 20-25 min: Hold at 80% B

    • 25.1-30 min: Return to 40% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis detector at 360 nm.[3]

Visualizations

Troubleshooting_Workflow start Poor Peak Resolution for 3-DG check_mobile_phase Optimize Mobile Phase (A/B ratio, solvent type, pH) start->check_mobile_phase is_resolution_ok1 Resolution Improved? check_mobile_phase->is_resolution_ok1 check_column Evaluate Column (HILIC vs. RP, different stationary phase) is_resolution_ok2 Resolution Improved? check_column->is_resolution_ok2 check_temp_flow Adjust Temperature and Flow Rate is_resolution_ok3 Resolution Improved? check_temp_flow->is_resolution_ok3 derivatization Consider Derivatization end_bad Further Method Development Needed derivatization->end_bad is_resolution_ok1->check_column No end_good Acceptable Resolution Achieved is_resolution_ok1->end_good Yes is_resolution_ok2->check_temp_flow No is_resolution_ok2->end_good Yes is_resolution_ok3->derivatization No is_resolution_ok3->end_good Yes

Caption: A logical workflow for troubleshooting poor peak resolution in 3-DG chromatography.

HILIC_Separation cluster_column HILIC Stationary Phase stationary_phase Polar Stationary Phase Water-Enriched Layer mobile_phase Mobile Phase (High Organic Content) mobile_phase->stationary_phase:f0 Partitioning analyte_mix Analyte Mixture polar_analyte Polar Analyte (3-DG) polar_analyte->stationary_phase:f1 Strong Retention nonpolar_analyte Less Polar Analyte nonpolar_analyte->mobile_phase Weak Retention

Caption: Principle of HILIC separation for polar analytes like this compound.

Derivatization_Reaction DG This compound (α-dicarbonyl) Plus + DG->Plus DNPH 2,4-Dinitrophenylhydrazine (DNPH) Arrow H+, Heat DNPH->Arrow Product 3-DG-DNPH Derivative (Hydrazone) Plus->DNPH Arrow->Product

Caption: Derivatization of this compound with DNPH to form a UV-active derivative.

References

degradation pathways of 3-Deoxy-galactosone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation pathways of 3-Deoxy-galactosone (3-DGal) under various experimental conditions. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly found?

A1: this compound (3-DGal) is a reactive α-dicarbonyl compound, also known as 3-deoxy-D-threo-hexos-2-ulose. It is a glucose degradation product (GDP) that can form during the heat sterilization of glucose-containing solutions, such as peritoneal dialysis (PD) fluids.[1] It is also formed during Maillard and caramelization reactions and has been detected in various food items.[2]

Q2: What are the primary formation pathways of this compound in experimental settings?

A2: In solutions containing glucose, 3-DGal is primarily formed from its diastereomer, 3-deoxyglucosone (B13542) (3-DG), through a 3,4-dideoxyglucosone-3-ene (3,4-DGE) intermediate.[1][3] This process is often initiated by heat, especially during procedures like autoclaving. The formation of 3-DGal from Amadori rearrangement products is also known to be dependent on pH and the specific amino acid present.

Q3: What are the expected degradation pathways of this compound?

A3: As a 1,2-dicarbonyl compound, 3-DGal is expected to undergo degradation through several pathways depending on the experimental conditions:

  • Under alkaline conditions: Degradation is likely to proceed via retro-aldol condensation, leading to the formation of smaller carbonyl compounds, and potentially through a benzilic acid rearrangement to form saccharinic acids. The "peeling reaction," a β-elimination process, is also a possible degradation route under alkaline and even neutral conditions upon heating.[4][5]

  • Under acidic conditions: Acid hydrolysis can lead to the cleavage of glycosidic bonds if 3-DGal is part of a larger carbohydrate structure. The acidic environment can also catalyze various rearrangements and dehydration reactions.

  • Thermal degradation: Heating can induce degradation, particularly under neutral to alkaline conditions, leading to the formation of various smaller, often colored, compounds.[5][6]

Q4: How can I store this compound to ensure its stability?

A4: For long-term stability, it is recommended to store this compound at -20°C. Under these conditions, it has been reported to be stable for at least four years.

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound.

HPLC and LC-MS/MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column overload, inappropriate mobile phase pH, column contamination, sample solvent incompatible with mobile phase.Decrease sample concentration. Ensure mobile phase pH is appropriate for the column and analyte. Use a guard column and/or implement a sample clean-up step. Dissolve the sample in the mobile phase whenever possible.[7][8][9]
Inconsistent Retention Times Fluctuations in pump pressure, changes in mobile phase composition, temperature variations, column degradation.Check the HPLC system for leaks. Ensure the mobile phase is properly degassed and mixed. Use a column oven to maintain a constant temperature.[7][8][9]
Low Signal Intensity / Poor Sensitivity Inefficient derivatization, low sample concentration, detector issues, ion suppression in MS.Optimize the derivatization reaction (e.g., with o-phenylenediamine). Concentrate the sample if possible. Check detector settings and lamp/source performance. Optimize MS parameters and consider sample matrix effects.
Ghost Peaks Contamination in the injector, column, or mobile phase. Carryover from previous injections.Flush the injector and column with a strong solvent. Use high-purity solvents and additives for the mobile phase. Include a wash step in the injection sequence.[8]
Baseline Noise or Drift Air bubbles in the system, contaminated mobile phase, detector lamp aging, temperature fluctuations.Degas the mobile phase thoroughly. Use fresh, high-purity solvents. Allow the detector lamp to warm up sufficiently. Ensure stable ambient and column temperatures.[8]

Experimental Protocols

Quantification of this compound by HPLC-DAD-MS/MS

This protocol is adapted from established methods for the analysis of glucose degradation products.[1]

1. Derivatization with o-Phenylenediamine (OPD):

  • Prepare a stock solution of 3-DGal in ultrapure water.

  • To an aliquot of the sample or standard, add an equal volume of OPD solution (e.g., 10 mg/mL in water or a suitable buffer).

  • The reaction proceeds to form a stable quinoxaline (B1680401) derivative, which is chromophoric and readily ionizable.

2. HPLC-DAD-MS/MS Parameters:

  • Column: A polar, phenyl-based reversed-phase column is recommended for baseline separation of 3-DG and 3-DGal diastereomers.[1]

  • Mobile Phase: A gradient elution with a suitable buffer system (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water and acetonitrile) is often used. A pH gradient may be necessary for optimal separation.[1]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintain at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.

  • DAD Detection: Monitor at the UV absorbance maximum of the quinoxaline derivative.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive or negative ion mode. Monitor for the specific precursor and product ions of the derivatized 3-DGal.

Data Presentation

Concentrations of 3-DGal in Peritoneal Dialysis Fluids

The following table summarizes the concentrations of this compound found in different types of peritoneal dialysis (PD) fluids after heat sterilization.[1]

PD Fluid Type 3-DGal Concentration Range (µM)
Single-Chamber55.8 - 136.9
Double-Chamber2.5 - 12.4

Visualizations

Logical Relationship of 3-DGal Formation

formation_pathway Glucose Glucose Three_DG 3-Deoxyglucosone (3-DG) Glucose->Three_DG Heat Three_Four_DGE 3,4-Dideoxyglucosone-3-ene (3,4-DGE) Three_DG->Three_Four_DGE Three_DGal This compound (3-DGal) Three_Four_DGE->Three_DGal

Caption: Formation pathway of this compound from glucose.

Proposed Degradation Pathways of this compound

degradation_pathways cluster_conditions Experimental Conditions cluster_products Potential Degradation Products Alkaline Alkaline pH Three_DGal This compound Alkaline->Three_DGal Acidic Acidic pH Acidic->Three_DGal Thermal Heat Thermal->Three_DGal Retro_Aldol Retro-Aldol Products (e.g., smaller carbonyls) Three_DGal->Retro_Aldol Alkaline Benzilic_Acid Saccharinic Acids Three_DGal->Benzilic_Acid Alkaline Peeling β-Elimination Products Three_DGal->Peeling Alkaline/Heat Dehydration Dehydration Products Three_DGal->Dehydration Acidic/Heat Rearrangement Rearrangement Products Three_DGal->Rearrangement Acidic

Caption: Proposed degradation pathways of this compound.

Experimental Workflow for 3-DGal Analysis

experimental_workflow Sample_Collection Sample Collection (e.g., PD fluid, food extract) Derivatization Derivatization with OPD Sample_Collection->Derivatization HPLC_Separation HPLC Separation (Phenyl-based RP column) Derivatization->HPLC_Separation Detection DAD and MS/MS Detection HPLC_Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: Workflow for the analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-Deoxy-galactosone and 2-Deoxy-D-galactose for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 3-Deoxy-galactosone and 2-Deoxy-D-galactose, two galactose derivatives of interest to researchers in glycoscience, drug development, and related fields. While both are structurally related to D-galactose, they exhibit distinct chemical properties and biological activities. This document outlines their known characteristics, supported by experimental data, to facilitate informed research and development decisions.

Chemical and Physical Properties

This compound and 2-Deoxy-D-galactose share the same molecular formula and weight but differ in their functional groups and the position of the deoxygenated carbon. This compound is a dicarbonyl compound, specifically a 1,2-dicarbonyl, that is formed from the degradation of galactose, often during food processing through Maillard and caramelization reactions[1]. In contrast, 2-Deoxy-D-galactose is a structural analog of D-galactose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. This seemingly minor difference significantly impacts their biological roles.

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compound2-Deoxy-D-galactose
Molecular Formula C₆H₁₀O₅C₆H₁₂O₅
Molecular Weight 162.14 g/mol 164.16 g/mol
Functional Group 1,2-DicarbonylDeoxy sugar
Primary Source Degradation of galactoseSynthetic analog of D-galactose
Known Biological Role Limited data available; primarily studied as a food component.Inhibitor of glycolysis and fucosylation.

Biological Activity and Mechanism of Action

The biological activities of 2-Deoxy-D-galactose are well-documented, while substantive research on the cellular effects of this compound is scarce. The primary biological distinction lies in their interaction with key metabolic enzymes.

2-Deoxy-D-galactose: A Metabolic Inhibitor

2-Deoxy-D-galactose exerts its biological effects primarily through two mechanisms: inhibition of glycolysis and disruption of fucosylation.

  • Inhibition of Glycolysis: 2-Deoxy-D-galactose is a substrate for galactokinase, which phosphorylates it to 2-deoxy-D-galactose-1-phosphate[2]. This phosphorylated form can then inhibit key enzymes in the glycolytic pathway, such as hexokinase and phosphofructokinase, leading to a reduction in ATP production[3]. This has led to its investigation as a potential anti-cancer agent, as many cancer cells rely heavily on glycolysis for energy (the Warburg effect).

  • Inhibition of Fucosylation: Fucosylation is a critical post-translational modification involved in various cellular processes, including cell adhesion and signaling. 2-Deoxy-D-galactose can interfere with the fucosylation of glycoproteins[4]. This interference can impact signaling pathways that are dependent on fucosylated receptors, such as the T-cell receptor[5].

This compound: An Understudied Dicarbonyl

Quantitative Data Comparison

Quantitative data on the biological effects of this compound is largely unavailable. For 2-Deoxy-D-galactose, some data on its interaction with enzymes and its effects on cell viability are available. It is important to note that much of the research on glycolysis inhibition has been conducted with the closely related compound, 2-Deoxy-D-glucose (2-DG).

Table 2: Quantitative Comparison of Biological Activity

ParameterThis compound2-Deoxy-D-galactose
Galactokinase Activity Data not availableSubstrate for human galactokinase. The Km is comparable to D-galactose, but the kcat is nearly halved, indicating less efficient conversion[6].
IC₅₀ (Glycolysis Inhibition) Data not availableData for the related 2-Deoxy-D-glucose (2-DG) shows IC50 values ranging from 0.22 mM to 2.70 mM in acute lymphoblastic leukemia cell lines[7].
IC₅₀ (Fucosylation Inhibition) Data not availableSpecific IC50 values for fucosylation inhibition are not well-documented in the reviewed literature.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by 2-Deoxy-D-galactose

The inhibitory effects of 2-Deoxy-D-galactose on glycolysis and fucosylation can impact several downstream signaling pathways.

  • Glycolysis Inhibition and Related Signaling: By inhibiting glycolysis, 2-Deoxy-D-galactose can lead to cellular stress and affect pathways sensitive to the cell's energy status. Studies on the analogue 2-Deoxy-D-glucose have shown that it can down-regulate Wnt/β-catenin signaling by promoting the degradation of β-catenin[2][3].

Glycolysis_Inhibition_Pathway 2-Deoxy-D-galactose 2-Deoxy-D-galactose Hexokinase Hexokinase 2-Deoxy-D-galactose->Hexokinase Inhibits Glycolysis Glycolysis Hexokinase->Glycolysis Catalyzes first step ATP Production ATP Production Glycolysis->ATP Production Wnt Signaling Wnt Signaling Glycolysis->Wnt Signaling Impacts β-catenin degradation β-catenin degradation Wnt Signaling->β-catenin degradation Regulates

Inhibition of Glycolysis by 2-Deoxy-D-galactose.
  • Fucosylation and T-Cell Receptor Signaling: Core fucosylation of the T-cell receptor (TCR) is essential for its proper signaling and T-cell activation[1][5][8]. By inhibiting fucosylation, 2-Deoxy-D-galactose can suppress T-cell activation and proliferation[9].

Fucosylation_Inhibition_Pathway 2-Deoxy-D-galactose 2-Deoxy-D-galactose Fucosylation Fucosylation 2-Deoxy-D-galactose->Fucosylation Inhibits T-Cell Receptor (TCR) T-Cell Receptor (TCR) Fucosylation->T-Cell Receptor (TCR) Modifies TCR Signaling TCR Signaling T-Cell Receptor (TCR)->TCR Signaling T-Cell Activation T-Cell Activation TCR Signaling->T-Cell Activation

Inhibition of Fucosylation and its effect on TCR Signaling.
Experimental Workflows

A common method to measure galactokinase activity is a coupled spectrophotometric assay. The production of ADP by galactokinase is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm[6][10].

Galactokinase_Assay_Workflow cluster_reaction Reaction Mixture cluster_coupling Coupling Reaction Galactose (or analog) Galactose (or analog) Galactokinase Galactokinase Galactose (or analog)->Galactokinase ATP ATP ATP->Galactokinase ADP ADP Galactokinase->ADP Pyruvate (B1213749) Kinase Pyruvate Kinase ADP->Pyruvate Kinase PEP PEP PEP->Pyruvate Kinase Pyruvate Pyruvate Pyruvate Kinase->Pyruvate Lactate (B86563) Dehydrogenase Lactate Dehydrogenase Pyruvate->Lactate Dehydrogenase NADH NADH NADH->Lactate Dehydrogenase Spectrophotometer (340 nm) Spectrophotometer (340 nm) NADH->Spectrophotometer (340 nm) Absorbance Decrease NAD+ NAD+ Lactate Dehydrogenase->NAD+

Workflow of a Coupled Spectrophotometric Galactokinase Assay.

The inhibition of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR), which is largely a result of lactate production. A common method is the Seahorse XF Glycolysis Stress Test.

Glycolysis_Inhibition_Assay Cells in Culture Cells in Culture Add 2-Deoxy-D-galactose Add 2-Deoxy-D-galactose Cells in Culture->Add 2-Deoxy-D-galactose Incubate Incubate Add 2-Deoxy-D-galactose->Incubate Measure ECAR Measure ECAR Incubate->Measure ECAR Analyze Data Analyze Data Measure ECAR->Analyze Data

Workflow for a Glycolysis Inhibition Assay.

Experimental Protocols

Synthesis of 2-Deoxy-D-galactose

A general method for the synthesis of 2-deoxy sugars often involves the use of glycals as starting materials. A detailed, step-by-step protocol for the specific synthesis of 2-Deoxy-D-galactose can be adapted from established methods in carbohydrate chemistry. One common approach is the hydroboration-oxidation of galactal.

Principle: The double bond of the glycal (galactal) is subjected to hydroboration, followed by oxidative workup to introduce a hydroxyl group at the C-2 position with a specific stereochemistry, yielding the 2-deoxy sugar.

Materials:

Procedure:

  • Dissolve tri-O-acetyl-D-galactal in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C and add BH₃·THF solution dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture again to 0°C and slowly add a solution of NaOH, followed by the dropwise addition of H₂O₂.

  • After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate it under reduced pressure, and purify the resulting residue by column chromatography to obtain the acetylated 2-deoxy-D-galactose.

  • Deacetylate the product using a catalytic amount of NaOMe in methanol.

  • Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate to obtain 2-Deoxy-D-galactose.

Coupled Spectrophotometric Assay for Galactokinase Activity

This protocol is adapted from established methods to determine galactokinase activity.

Principle: The phosphorylation of galactose by galactokinase produces ADP. In a coupled reaction, pyruvate kinase uses ADP and phosphoenolpyruvate (B93156) (PEP) to produce pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH is monitored at 340 nm.

Materials:

  • Tris-HCl buffer (pH 7.8)

  • Magnesium chloride (MgCl₂)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Galactokinase

  • D-galactose or 2-Deoxy-D-galactose solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, PEP, and NADH in a cuvette.

  • Add the coupling enzymes, PK and LDH, to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the galactokinase enzyme.

  • Start the measurement by adding the substrate (D-galactose or 2-Deoxy-D-galactose).

  • Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve to determine the galactokinase activity.

Conclusion

This compound and 2-Deoxy-D-galactose are two galactose derivatives with distinct properties and biological activities. 2-Deoxy-D-galactose is a well-characterized metabolic inhibitor that affects glycolysis and fucosylation, with implications for cancer therapy and immunology. In contrast, this compound is a dicarbonyl compound whose biological effects at a cellular level remain largely unexplored, presenting an open area for future research. The data and protocols provided in this guide are intended to serve as a resource for researchers investigating the roles of these and other modified sugars in biological systems.

References

A Guide to the Validation of an HPLC Method for 3-Deoxy-galactosone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dicarbonyl compounds like 3-Deoxy-galactosone (3-DG) in biological matrices is crucial for understanding their role in various pathological processes, including diabetic complications and neurodegenerative diseases. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method with fluorescence and UV detection for the validation of 3-DG in biological samples. The methodology is adapted from a validated method for the structurally similar compound, 2-Keto-3-deoxy-gluconate (KDG), a major metabolite in pectin (B1162225) and alginate degradation pathways.[1]

Experimental Workflow

The analytical process involves several key stages, from sample preparation to data analysis. A typical workflow for the validation of an HPLC method for 3-DG is illustrated below.

HPLC Validation Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_validation Method Validation cluster_data_analysis Data Analysis & Reporting sample Biological Sample (e.g., Plasma, Urine) deproteinization Deproteinization (e.g., Acetonitrile) sample->deproteinization derivatization Derivatization with OPD deproteinization->derivatization injection Injection into HPLC System derivatization->injection separation Chromatographic Separation injection->separation detection UV & Fluorescence Detection separation->detection linearity Linearity & Range detection->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Intra- & Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq specificity Specificity lod_loq->specificity quantification Quantification of 3-DG specificity->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for 3-DG analysis by HPLC.

Experimental Protocols

This section details the proposed methodologies for the key experiments involved in the validation of the HPLC method for 3-DG.

Sample Preparation and Derivatization
  • Deproteinization: To 100 µL of the biological sample (e.g., plasma, serum, or urine), add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for the derivatization step.

  • Derivatization: Mix the supernatant with a solution of O-phenylenediamine (OPD) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The reaction is expected to proceed at room temperature, forming a stable, fluorescent quinoxaline (B1680401) derivative of 3-DG. The exact concentration of OPD and reaction time should be optimized.

HPLC-UV and Fluorescence Detection

The separation and detection of the derivatized 3-DG can be achieved using a reversed-phase HPLC system with both UV and fluorescence detectors.

  • HPLC System: An Alliance HT Waters 2795 separation module or equivalent.[1]

  • Column: Uptisphere 5 µM HDO C18 column (4.6 x 250 mm) or a similar C18 column.[1]

  • Column Temperature: 35°C.[1]

  • Flow Rate: 1 mL/min.[1]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.005% trifluoroacetic acid (TFA) in water.

    • Solvent B: 60% acetonitrile.

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-12 min: Linear gradient to 75% A, 25% B

    • 12-20 min: Hold at 75% A, 25% B

    • 20-30 min: Linear gradient to 100% B

    • 30-35 min: Hold at 100% B

    • 35-37 min: Return to 100% A

    • 37-40 min: Re-equilibration at 100% A

  • Detection:

    • UV Detection: Photodiode array detector set at 338 nm.

    • Fluorescence Detection: Excitation at 338 nm and emission at 414 nm.

Data Presentation: Expected Validation Parameters

The following table summarizes the expected performance characteristics of the proposed HPLC method for 3-DG, based on the validated method for KDG. These parameters should be determined experimentally during method validation.

Validation ParameterUV DetectionFluorescence DetectionAcceptance Criteria
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Limit of Detection (LOD) ~0.093 nanomoles~0.077 nanomolesSignal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) ~0.28 nanomoles~0.23 nanomolesSignal-to-Noise ratio ≥ 10
Accuracy (% Recovery) To be determinedTo be determinedTypically 80-120%
Precision (% RSD) To be determinedTo be determinedIntra-day RSD ≤ 15%, Inter-day RSD ≤ 20%
Specificity To be determinedTo be determinedNo interfering peaks at the retention time of the analyte

Concluding Remarks

The proposed HPLC method with UV and fluorescence detection, adapted from a validated method for a structurally related compound, offers a promising approach for the sensitive and reliable quantification of this compound in biological samples. The derivatization with O-phenylenediamine enhances both the detectability and specificity of the analysis. Researchers are encouraged to perform a full method validation according to international guidelines to ensure the reliability of the data for their specific application. This guide provides a solid foundation for the development and implementation of such a method in a research or clinical setting.

References

A Comparative Guide to Analytical Methods for Dicarbonyl Compound Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of dicarbonyl compounds, such as methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), are critical in various research fields, including drug development, food chemistry, and clinical diagnostics. These highly reactive species are implicated in the formation of advanced glycation end-products (AGEs), which are associated with aging and the pathogenesis of numerous diseases. This guide provides an objective comparison of common analytical methods for dicarbonyl compound detection, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for dicarbonyl compound detection depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of various commonly employed techniques.

Analytical MethodDerivatization ReagentAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Relative Standard Deviation (RSD) (%)Sample MatrixReference
HPLC-UV/Vis 1,2-Diamino-4,5-dimethoxybenzeneMGO30.6 pmol-3.5Human Plasma
4-(2,3-Dimethyl-6-quinoxalinyl)-1,2-benzenediamineGO, MGO, 3-DG, 2,3-BD0.02-0.05 µmol/L-< 2.7Food
o-PhenylenediamineMGO--7.15Cattle Serum
HPLC-FLD 6-Hydroxy-2,4,5-triaminopyrimidine (TRI)MGO0.125 µg/mL-4.7 (intraday)Rumen Fluid, Urine
4-Methoxy-o-phenylenediamine (4-MPD)GO, MGO, 2,3-BD---Urine
2,3-DiaminonaphthaleneGO, MGO, Diacetyl, 2,3-Pentanedione, D-Glucosone, 3-Deoxyglucosone0.4–3.5 nM3.70 × 10⁻³ to 2.21 × 10⁻² µM< 5 (interday), < 6 (intraday)Juices, Coffees, Tea
UHPLC-MS/MS 3-Benzyl-2-oxo-4λ³-thiazolidine-4-carbohydrazide (BOTC)Four α-DCs12.5-50 fmol-0.1-5.7Red Wine, Human Urine
GC-NPD o-Phenylenediamine (OPD)Glyoxal, Methylglyoxal, Diacetyl0.05–0.22 µg/g0.15–0.70 µg/g-Alcoholic Beverages
Fluorometric Assay 4,5-Diaminofluorescein (DAF-2)MGO---Cell-free systems
o-Phenylenediamine (OPD) based probeMGO1.36 µM---
Near-infrared fluorescent probeMGO0.22 µM---

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are protocols for key experiments in dicarbonyl compound detection.

HPLC-UV/Vis with o-Phenylenediamine (OPD) Derivatization

This method is widely used for the quantification of dicarbonyls in various samples, including biological fluids and food matrices.

Materials:

  • o-Phenylenediamine (OPD)

  • Perchloric acid (PCA)

  • Sodium phosphate (B84403) buffer

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Dicarbonyl standards (e.g., MGO, GO)

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Sample Preparation:

    • For biological samples (e.g., plasma), precipitate proteins by adding an equal volume of 0.5 M perchloric acid.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Neutralize the supernatant with a potassium carbonate solution.

    • For food and beverage samples, centrifuge to remove solid particles. A solid-phase extraction (SPE) step may be necessary to remove interferences.

  • Derivatization:

    • To 500 µL of the prepared sample, add 50 µL of 10 mg/mL OPD solution (in water or a suitable buffer).

    • Incubate the mixture in the dark at room temperature for 3-4 hours or at 60°C for 3 hours to form stable quinoxaline (B1680401) derivatives. The reaction is optimal at a pH of 8.

  • HPLC-UV/Vis Analysis:

    • Inject an aliquot of the derivatized sample into the HPLC system.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water or a buffer solution.

    • Detection: UV detector set at 315 nm, which is the absorbance maximum for quinoxaline derivatives.

    • Quantify the dicarbonyl compounds by comparing the peak areas with a standard curve generated from known concentrations of dicarbonyl standards.

LC-MS/MS Analysis with Derivatization

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low-abundance dicarbonyls in complex biological matrices. Chemical derivatization is often employed to improve ionization efficiency.

Materials:

  • Derivatization reagent (e.g., Dansylhydrazine, Girard's Reagents)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal standards (stable isotope-labeled dicarbonyls)

Procedure:

  • Sample Preparation and Derivatization:

    • Prepare the sample as described for the HPLC-UV/Vis method.

    • Add the derivatization reagent and an internal standard to the sample.

    • Incubate under optimized conditions (time, temperature, pH) to ensure complete derivatization. For example, derivatization with Girard's Reagent P can be performed at 37°C for 15 minutes.

  • LC-MS/MS Analysis:

    • LC System: A UHPLC system for fast and high-resolution separation.

    • Column: A suitable C18 or HILIC column.

    • Mobile Phase: A gradient of acetonitrile/water with 0.1% formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Optimize the MRM transitions for each derivatized dicarbonyl and the internal standard.

    • Quantify the analytes using the ratio of the peak area of the analyte to that of the internal standard.

Gas Chromatography (GC) with Derivatization

GC-based methods are suitable for volatile dicarbonyl compounds or those that can be made volatile through derivatization.

Materials:

  • Derivatization reagent (e.g., o-Phenylenediamine, 2,4-Dinitrophenylhydrazine)

  • Extraction solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Derivatization and Extraction:

    • Derivatize the dicarbonyls in the sample as described previously.

    • Extract the derivatives into an organic solvent like ethyl acetate.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS or GC-NPD Analysis:

    • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Injection: Splitless or on-column injection.

    • Oven Program: A temperature gradient to separate the derivatized compounds.

    • Detector: A mass spectrometer (MS) for identification and quantification or a nitrogen-phosphorus detector (NPD) for selective detection of nitrogen-containing derivatives.

Visualizations

Dicarbonyl Compound Signaling Pathway

Dicarbonyl compounds are key players in the Maillard reaction, leading to the formation of advanced glycation end-products (AGEs). This process is implicated in diabetic complications and other chronic diseases.

Dicarbonyl_Signaling Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Dicarbonyls Dicarbonyls (MGO, GO) Glycolysis->Dicarbonyls AGEs Advanced Glycation End-products (AGEs) Dicarbonyls->AGEs Maillard Reaction Detoxification Detoxification (Glyoxalase System) Dicarbonyls->Detoxification Proteins_Lipids Proteins / Lipids Proteins_Lipids->AGEs RAGE RAGE Receptor AGEs->RAGE Binding Cellular_Stress Cellular Stress & Inflammation RAGE->Cellular_Stress Activation

Caption: Dicarbonyl compounds in the AGEs formation pathway.

General Workflow for Dicarbonyl Analysis

The analytical workflow for dicarbonyl compound detection typically involves sample preparation, derivatization, separation, and detection.

Dicarbonyl_Workflow Sample Sample (Biological Fluid, Food, etc.) Preparation Sample Preparation (Protein Precipitation, SPE) Sample->Preparation Derivatization Derivatization (e.g., with OPD) Preparation->Derivatization Separation Separation Derivatization->Separation HPLC HPLC Separation->HPLC GC GC Separation->GC LCMS LC-MS/MS Separation->LCMS Detection Detection UVVis UV-Vis Detection->UVVis FLD Fluorescence Detection->FLD MS Mass Spectrometry Detection->MS Data Data Analysis & Quantification Detection->Data HPLC->Detection GC->Detection LCMS->Detection

Caption: General experimental workflow for dicarbonyl analysis.

Unraveling the Glycation Landscape: A Comparative Guide to 3-Deoxy-galactosone and Other Reactive Dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of glycation, this guide offers an objective comparison of 3-Deoxy-galactosone (3-DG) with other key reactive dicarbonyls, methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO). Supported by experimental data, this document provides a comprehensive overview of their reactivity, the advanced glycation end-products (AGEs) they form, and their impact on cellular signaling pathways.

The non-enzymatic glycation of proteins, lipids, and nucleic acids by reducing sugars and their degradation products is a fundamental process implicated in aging and the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Central to this process are highly reactive α-dicarbonyl compounds that readily react with amino groups on biomolecules to form a heterogeneous class of compounds known as advanced glycation end-products (AGEs). Among these dicarbonyls, this compound (3-DG), a degradation product of galactose, along with the glycolysis byproducts methylglyoxal (MGO) and glyoxal (GO), are key players in inducing cellular and tissue damage. Understanding the distinct reactivity and downstream consequences of each of these dicarbonyls is crucial for developing targeted therapeutic strategies against glycation-induced pathologies.

Comparative Analysis of Dicarbonyl Reactivity and AGE Formation

The reactivity of 3-DG, MGO, and GO in forming AGEs differs, leading to a distinct profile of glycation adducts. MGO is generally considered the most reactive of the three, contributing significantly to the formation of a variety of AGEs.[1][2][3]

Table 1: Major Advanced Glycation End-products (AGEs) Derived from 3-DG, MGO, and GO

Dicarbonyl PrecursorMajor AGEs FormedReferences
This compound (3-DG) Pyrraline, Pentosidine (B29645), 3DG-H1, DOLD, DOPDIC[4]
Methylglyoxal (MGO) Nε-(Carboxyethyl)lysine (CEL), MG-H1 (Hydroimidazolone), MOLD, Argpyrimidine, MODIC[4]
Glyoxal (GO) Nε-(Carboxymethyl)lysine (CML), GOLD, GODIC, CMA

Note: Some AGEs, such as pentosidine and CML, can be formed from multiple precursors through various pathways.

Table 2: Comparative Reactivity and Properties of 3-DG, MGO, and GO

FeatureThis compound (3-DG)Methylglyoxal (MGO)Glyoxal (GO)
Primary Source Degradation of galactoseGlycolysis, Fructose metabolismGlucose and lipid oxidation
Relative Reactivity Moderately reactiveHighly reactiveReactive
Major Lysine Adduct PyrralineNε-(Carboxyethyl)lysine (CEL)Nε-(Carboxymethyl)lysine (CML)
Major Arginine Adduct Imidazolones (e.g., 3DG-H1)Hydroimidazolones (e.g., MG-H1)Imidazolones
Detoxification Pathway Aldo-keto reductasesGlyoxalase system (Glo1/Glo2)Glyoxalase system, Aldehyde dehydrogenase

Experimental Protocols

In Vitro Glycation of Bovine Serum Albumin (BSA) for Comparative Analysis

This protocol outlines a general procedure for the in vitro glycation of a model protein, Bovine Serum Albumin (BSA), with 3-DG, MGO, and GO to compare their glycation potential.

Materials:

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound (3-DG)

  • Methylglyoxal (MGO)

  • Glyoxal (GO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium azide (B81097) (NaN3)

  • Dialysis tubing (10 kDa MWCO)

  • Spectrofluorometer

Procedure:

  • Prepare a 10 mg/mL solution of BSA in 0.1 M PBS (pH 7.4) containing 0.02% sodium azide as a preservative.

  • Divide the BSA solution into four groups: a control group (BSA alone) and three experimental groups (BSA + 3-DG, BSA + MGO, BSA + GO).

  • To the experimental groups, add 3-DG, MGO, or GO to a final concentration of 5 mM.

  • Incubate all samples in a sterile, sealed container at 37°C for a period of 1 to 4 weeks. Aliquots can be taken at various time points to monitor the progression of glycation.

  • After incubation, extensively dialyze the samples against PBS at 4°C to remove unreacted dicarbonyls and other small molecules.

  • Measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of approximately 370 nm and an emission wavelength of around 440 nm.

  • Further analysis of specific AGEs can be performed using techniques like LC-MS/MS.

Quantification of Specific AGEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a generalized workflow for the quantification of common AGEs like CML, CEL, and pentosidine in protein samples.

Sample Preparation:

  • Acid Hydrolysis: Hydrolyze the protein samples (approximately 1-5 mg) with 6 M HCl at 110°C for 16-24 hours in a sealed, evacuated tube. This step is crucial for releasing the AGE-modified amino acids from the protein backbone.

  • Solid-Phase Extraction (SPE): Neutralize the hydrolysate and purify it using a C18 SPE cartridge to remove interfering substances.

  • Derivatization (Optional): Depending on the specific method and target analytes, a derivatization step may be necessary to improve chromatographic separation and mass spectrometric detection.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column for the separation of the AGEs. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly employed.

  • Mass Spectrometric Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each AGE and their corresponding stable isotope-labeled internal standards.

Table 3: Example MRM Transitions for Common AGEs

AnalytePrecursor Ion (m/z)Product Ion (m/z)
CML 205.184.1, 130.1
CEL 219.184.1, 144.1
Pentosidine 379.1187.1, 135.1

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

Signaling Pathways and Cellular Responses

The binding of AGEs to the Receptor for Advanced Glycation End-products (RAGE) is a primary mechanism through which these molecules exert their pathological effects. RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells. The engagement of RAGE by AGEs triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and cellular dysfunction.

While AGEs derived from 3-DG, MGO, and GO all have the potential to activate RAGE signaling, there is emerging evidence for differential cellular responses. For instance, MGO has been shown to be a potent inducer of apoptosis, while 3-DG can promote inflammation through pathways like NF-κB.

Below is a diagram illustrating the general AGE-RAGE signaling pathway, which is activated by AGEs derived from 3-DG, MGO, and GO.

AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cellular_response Cellular Response 3DG-AGEs 3-DG-AGEs RAGE RAGE 3DG-AGEs->RAGE MGO-AGEs MGO-AGEs MGO-AGEs->RAGE GO-AGEs GO-AGEs GO-AGEs->RAGE ROS ROS Production (NADPH Oxidase) RAGE->ROS MAPK MAPK (ERK, JNK, p38) RAGE->MAPK JAK_STAT JAK/STAT RAGE->JAK_STAT NFkB NF-κB Activation ROS->NFkB Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Gene_Expression Altered Gene Expression NFkB->Gene_Expression JAK_STAT->Gene_Expression Inflammation Inflammation (Cytokines, Chemokines) Inflammation->Apoptosis Oxidative_Stress->Apoptosis Gene_Expression->Inflammation

Caption: General AGE-RAGE signaling pathway activated by dicarbonyl-derived AGEs.

The following diagram illustrates a generalized workflow for the comparative analysis of 3-DG, MGO, and GO in glycation studies.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Protein Protein (e.g., BSA) Incubation In Vitro Incubation (37°C, pH 7.4) Protein->Incubation Dicarbonyls Dicarbonyls (3-DG, MGO, GO) Dicarbonyls->Incubation Dialysis Dialysis Incubation->Dialysis Fluorescence Fluorescence Spectroscopy (Total Fluorescent AGEs) Dialysis->Fluorescence Hydrolysis Acid Hydrolysis Dialysis->Hydrolysis Comparison Comparative Analysis of: - AGE Formation Rates - Specific AGE Yields - Cellular Effects Fluorescence->Comparison LCMS LC-MS/MS (Quantification of Specific AGEs) Hydrolysis->LCMS LCMS->Comparison

Caption: Workflow for comparative analysis of dicarbonyl-induced glycation.

Conclusion

This compound, methylglyoxal, and glyoxal each contribute to the complex landscape of glycation in distinct ways. While MGO is recognized for its high reactivity, 3-DG and GO are also significant precursors of a diverse range of AGEs that can impair cellular function. A thorough understanding of their individual and comparative roles is essential for the development of effective inhibitors of AGE formation and for designing therapeutic interventions to mitigate the pathological consequences of glycation. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to further investigate the nuanced roles of these reactive dicarbonyls in health and disease.

References

Validating the Mechanism of Action of 3-Deoxy-galactosone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Deoxy-galactosone derivatives against other classes of compounds, focusing on their shared mechanism of action as inhibitors of galectins, a family of β-galactoside-binding proteins. The content is supported by experimental data and detailed protocols to assist in the validation of these compounds for therapeutic development.

Introduction to this compound Derivatives and Galectin Inhibition

3-Deoxy-D-galactose is a monosaccharide derivative where the hydroxyl group at the C-3 position is replaced by a hydrogen atom. This structural modification makes its derivatives prime candidates for the development of inhibitors targeting carbohydrate-binding proteins.[1] One of the most significant applications for these derivatives is the inhibition of galectins.[2]

Galectins are implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis.[2] By binding to galectins, 3-Deoxy-D-galactose derivatives can block their interactions with glycoproteins on the cell surface, thereby inhibiting downstream signaling pathways that control cell adhesion, migration, and angiogenesis.[2] This guide will compare the efficacy of these derivatives with other known galectin inhibitors and provide the necessary experimental framework for their validation.

Comparative Analysis of Galectin Inhibitor Potency

The inhibitory potential of various compounds against galectins is typically quantified by determining their dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the binding affinities of a 3-Deoxy-D-galactose derivative and representative alternative galectin inhibitors against Galectin-3, a key therapeutic target.

Inhibitor ClassCompoundTarget GalectinAssay TypeBinding Affinity (Kd/IC50)Reference
3-Deoxy-D-galactose Derivative 3,3'-bis(4-fluorophenyl-triazolyl) thiodigalactosideGalectin-3Fluorescence PolarizationKd = 0.068 µM[3]
Natural Polysaccharide Modified Citrus Pectin (MCP)Galectin-3In vitro binding assayBinds via galactoside residues[4]
Disaccharide Analogue Thiodigalactoside (TDG)Galectin-3Fluorescence PolarizationKd = 49 µM[5]
Small Molecule (non-carbohydrate) OTX008Galectin-1Allosteric inhibition assay-[6]
Peptidomimetic 6DBF7Galectin-1Noncompetitive, allosteric inhibition-[4]

Experimental Protocols

Galectin Binding Affinity Assay using Fluorescence Polarization

This method is a common and robust technique to measure the binding affinity of inhibitors to a target protein in solution.[3]

Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescent probe bound to a large protein will tumble slower, resulting in a higher polarization value. In a competitive assay, an unlabeled inhibitor will displace the fluorescent probe from the protein, causing the probe to tumble faster and thus decreasing the polarization.

Detailed Protocol:

  • Reagents and Materials:

    • Purified recombinant Galectin-3

    • Fluorescently labeled probe (e.g., a fluorescein-conjugated lactose (B1674315) derivative)

    • 3-Deoxy-D-galactose test compounds and alternative inhibitors

    • Assay Buffer (e.g., Phosphate Buffered Saline with 0.01% Tween-20)

    • 384-well black, non-binding microplates

    • Microplate reader with fluorescence polarization capabilities

  • Procedure: a. Prepare serial dilutions of the test compounds in the assay buffer. b. In the microplate, add a fixed concentration of Galectin-3 and the fluorescent probe to each well. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the probe and a concentration of Galectin-3 that results in a significant polarization shift upon probe binding. c. Add the serially diluted test compounds to the wells. Include wells with no inhibitor (maximum polarization) and wells with no Galectin-3 (minimum polarization) as controls. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light. e. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the resulting sigmoidal curve using a suitable software (e.g., GraphPad Prism) to a one-site competitive binding model to determine the IC50 value. c. The dissociation constant (Kd) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Cell Migration Assay using Transwell Chambers

This assay is used to evaluate the effect of galectin inhibitors on the migratory capacity of cells, a key process in cancer metastasis.

Principle: The Transwell assay, also known as the Boyden chamber assay, utilizes a porous membrane insert that separates an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The inhibitor's effect is quantified by measuring the number of cells that migrate through the pores to the lower side of the membrane.

Detailed Protocol:

  • Reagents and Materials:

    • Cancer cell line known to express Galectin-3 (e.g., HeLa cells)[7]

    • Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

    • 3-Deoxy-D-galactose test compounds and alternative inhibitors

    • Transwell inserts (typically with 8 µm pores) for 24-well plates

    • Crystal violet stain or a fluorescent dye like Calcein-AM

    • Cotton swabs

    • Microscope

  • Procedure: a. Culture the cells to approximately 80% confluency. b. Starve the cells in serum-free medium for 24 hours prior to the assay. c. Pre-hydrate the Transwell inserts by adding serum-free medium to the upper and lower chambers and incubating for 1-2 hours at 37°C. d. After hydration, remove the medium and add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. e. Resuspend the starved cells in serum-free medium containing different concentrations of the test inhibitor. f. Seed the cell suspension into the upper chamber of the Transwell inserts. Include a vehicle control (no inhibitor). g. Incubate the plate for a period that allows for significant cell migration (e.g., 24-48 hours), which should be optimized for the specific cell line. h. After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab. i. Fix the migrated cells on the lower surface of the membrane with a fixative like 4% paraformaldehyde or 70% ethanol. j. Stain the fixed cells with 0.1% crystal violet for 15-20 minutes. k. Wash the inserts to remove excess stain and allow them to air dry.

  • Data Analysis: a. Count the number of migrated, stained cells in several random fields of view under a microscope. b. Calculate the average number of migrated cells per field for each condition. c. Express the data as a percentage of migration relative to the vehicle control.

Visualization of Mechanism of Action

Galectin-3 Signaling Pathway Inhibition

Extracellular Galectin-3 can induce cell migration by binding to cell surface glycoproteins, which can lead to the activation of downstream signaling pathways such as the MAPK/ERK pathway.[8][9] 3-Deoxy-D-galactose derivatives, by acting as competitive inhibitors, prevent the binding of Galectin-3 to its receptors, thereby blocking the initiation of this signaling cascade.

Galectin3_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3DGal_Derivative 3-Deoxy-D-galactose Derivative Gal3 Galectin-3 3DGal_Derivative->Gal3 Inhibits Glycoprotein_Receptor Glycoprotein Receptor Gal3->Glycoprotein_Receptor Binds RAS RAS Glycoprotein_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Migration Cell Migration ERK->Migration

Caption: Inhibition of Galectin-3-mediated cell migration signaling.

Experimental Workflow for Inhibitor Validation

The validation of a potential Galectin-3 inhibitor involves a series of experiments, from initial binding assays to functional cellular assays.

Inhibitor_Validation_Workflow Start Synthesize/ Obtain Inhibitor Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Start->Binding_Assay Determine_Kd Determine Kd/IC50 Binding_Assay->Determine_Kd Functional_Assay Functional Cellular Assay (e.g., Transwell Migration) Determine_Kd->Functional_Assay Potent Inhibitor Assess_Efficacy Assess Biological Efficacy Functional_Assay->Assess_Efficacy End Validated Inhibitor Assess_Efficacy->End

Caption: Workflow for validating Galectin-3 inhibitors.

References

A Guide to the Inter-Laboratory Comparison of 3-Deoxy-galactosone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Deoxy-galactosone (3-DG), a critical dicarbonyl species implicated in the pathophysiology of diabetes and other age-related diseases. In the absence of a formal inter-laboratory round-robin study, this document synthesizes available data from the scientific literature to offer an objective overview of the performance of common analytical techniques. Detailed experimental protocols and supporting data are presented to aid researchers in selecting and implementing the most appropriate method for their specific research needs.

Introduction to this compound (3-DG)

This compound (3-DG) is a reactive α-dicarbonyl compound formed during the degradation of galactose. It is a key intermediate in the Maillard reaction and is known to react with amino groups of proteins, lipids, and nucleic acids to form Advanced Glycation End products (AGEs). The accumulation of AGEs is a hallmark of diabetic complications, contributing to vascular damage and other pathological conditions.[1][2] Accurate quantification of 3-DG in biological matrices is therefore crucial for understanding its role in disease and for the development of therapeutic interventions.

Comparative Analysis of Quantification Methods

The quantification of 3-DG in complex biological samples such as plasma and urine presents analytical challenges due to its reactive nature and the presence of interfering substances. The three most common analytical techniques employed for 3-DG quantification are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the quantification of 3-DG, based on available literature.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)
Sample Type Plasma, Urine, TissuesPlasma, Blood, Peritoneal Dialysis FluidsPlasma, Urine, Honey
Derivatization Required (e.g., Silylation, Quinoxaline (B1680401) formation)Optional (often derivatized to quinoxaline)Required (e.g., Quinoxaline formation with o-phenylenediamine)
Limit of Detection (LOD) ~0.1 - 1 ng/µL (predicted for TMS derivatives)[3]~1 - 10 pg on column (predicted)[3]~0.3 - 11.0 ng/mL (for various dicarbonyls)[4]
Limit of Quantification (LOQ) ~0.5 - 5 ng/µL (predicted for TMS derivatives)[3]~5 - 50 pg on column (predicted)[3]Not consistently reported for 3-DG
Linear Range ~1 - 100 ng/µL (predicted for TMS derivatives)[3]~0.01 - 10 ng/mL (predicted)[3]~1.0 - 100.0 ng/mL (for various dicarbonyls)[4]
Reported Concentrations Normoglycemic plasma: ~58.5 nM; Diabetic plasma: ~98.5 nM[5]T2DM plasma: Increased vs. non-diabetic controls[6]Diabetic plasma: 31.8 ± 11.3 ng/mL; Non-diabetic plasma: 12.8 ± 5.2 ng/mL[7]
Advantages High specificity and sensitivity, robust.High sensitivity and specificity, suitable for complex matrices.[3]Cost-effective, widely available instrumentation.
Disadvantages Requires derivatization, which can be time-consuming.Higher instrumentation cost.Lower sensitivity and specificity compared to MS methods, potential for interferences.

Experimental Protocols

Detailed methodologies for the quantification of 3-DG using GC-MS, LC-MS/MS, and HPLC-UV are provided below. These protocols are based on established methods found in the literature.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of 3-DG to a more volatile and thermally stable compound prior to analysis.

1. Sample Preparation:

  • Deproteinization: For plasma samples, proteins are precipitated by adding three volumes of ice-cold acetonitrile (B52724) to one volume of plasma. The mixture is vortexed and centrifuged. The supernatant is collected and dried.

  • Derivatization (Quinoxaline formation): The dried extract is reconstituted and reacted with 2,3-diaminonaphthalene (B165487) to form a stable quinoxaline derivative.

  • Silylation: The quinoxaline derivative is then converted to a silyl (B83357) ether by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase volatility for GC analysis.[5]

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 140°C, hold for 2 minutes, then ramp to 250°C at 10°C/min and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) for quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it well-suited for the analysis of 3-DG in complex biological matrices.

1. Sample Preparation:

  • Deproteinization: Plasma or whole blood samples are deproteinized using perchloric acid.[6]

  • Derivatization: The deproteinized sample is derivatized with o-phenylenediamine (B120857) (oPD) to form a quinoxaline derivative, which enhances chromatographic retention and detection sensitivity.[6]

  • Extraction: The derivative is then extracted using a solid-phase extraction (SPE) cartridge to remove interfering substances.

2. UPLC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC system or equivalent.

  • Column: A reverse-phase C18 column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for specific quantification of the 3-DG-oPD derivative.

Method 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective alternative to mass spectrometry-based methods, though it may have lower sensitivity and specificity.

1. Sample Preparation:

  • Deproteinization: Plasma samples are deproteinized, typically with an acid such as perchloric acid.

  • Derivatization: 3-DG is derivatized with a UV-absorbing agent, most commonly o-phenylenediamine (oPD), to form a chromophoric quinoxaline derivative.[7]

  • Extraction: The derivatized sample is purified using solid-phase extraction (SPE) to minimize matrix effects.

2. HPLC-UV Instrumental Parameters:

  • Liquid Chromatograph: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for the 3-DG-quinoxaline derivative (e.g., 315 nm).

  • Quantification: Based on a calibration curve generated from standards of the 3-DG derivative.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a general experimental workflow for the quantification of this compound in biological samples.

experimental_workflow General Experimental Workflow for 3-DG Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample (Plasma, Urine) Deproteinization Deproteinization (e.g., Acetonitrile, PCA) Sample->Deproteinization Derivatization Derivatization (e.g., o-phenylenediamine) Deproteinization->Derivatization Extraction Solid-Phase Extraction (SPE) Derivatization->Extraction GCMS GC-MS Extraction->GCMS If GC-MS LCMS LC-MS/MS Extraction->LCMS If LC-MS/MS HPLC HPLC-UV Extraction->HPLC If HPLC-UV Quantification Quantification (Calibration Curve) GCMS->Quantification LCMS->Quantification HPLC->Quantification Results Concentration of 3-DG Quantification->Results age_rage_signaling 3-DG, AGE Formation, and RAGE Signaling Pathway cluster_formation AGE Formation cluster_signaling RAGE Signaling Cascade cluster_cellular_response Cellular Response DG This compound (3-DG) AGEs Advanced Glycation End products (AGEs) DG->AGEs Protein Proteins / Lipids / Nucleic Acids Protein->AGEs RAGE RAGE Receptor AGEs->RAGE binds NFkB Activation of NF-κB RAGE->NFkB MAPK Activation of MAPK Pathways (ERK, JNK, p38) RAGE->MAPK ROS Increased ROS Production RAGE->ROS Inflammation Pro-inflammatory Cytokine Expression NFkB->Inflammation MAPK->Inflammation OxidativeStress Oxidative Stress ROS->OxidativeStress Dysfunction Cellular Dysfunction & Tissue Damage Inflammation->Dysfunction Apoptosis Apoptosis OxidativeStress->Apoptosis Apoptosis->Dysfunction

References

Confirming the Identity of 3-Deoxy-galactosone using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex carbohydrates and their derivatives. This guide provides a comparative framework for confirming the identity of 3-Deoxy-galactosone (also known as 3-deoxy-D-threo-hexos-2-ulose), a significant 1,2-dicarbonyl compound formed from the degradation of galactose. Due to the limited availability of a complete, published NMR dataset for this compound, this guide presents a comparison with the well-characterized spectra of D-galactose and the isomeric 3-Deoxy-glucosone.

Comparison of Expected and Known NMR Spectral Data

The structural differences between this compound, D-galactose, and 3-Deoxy-glucosone will manifest in their respective ¹H and ¹³C NMR spectra. The absence of the hydroxyl group at the C3 position and the presence of a ketone at C2 in this compound are the key features to be identified.

Below is a summary of the experimental NMR data for D-galactose and 3-Deoxy-glucosone, which serve as benchmarks for the analysis of a sample suspected to be this compound. The expected chemical shifts for this compound are inferred based on its structure and comparison with related compounds.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in D₂O

ProtonD-Galactose (α-anomer)D-Galactose (β-anomer)3-Deoxy-glucosone (Hydrated)This compound (Expected)Key Differentiating Features
H15.23 (d, J=3.8 Hz)4.64 (d, J=8.0 Hz)~5.2 (d)Aldehydic proton (~9.6 ppm, s) or hemiacetal proton (~5.3 ppm)Presence of a downfield aldehyde proton or a distinct hemiacetal signal.
H23.90 (dd, J=3.8, 10.0 Hz)3.52 (dd, J=8.0, 9.8 Hz)~3.7 (m)No proton at C2Absence of a signal for H2.
H34.15 (dd, J=3.2, 10.0 Hz)3.63 (dd, J=3.4, 9.8 Hz)~2.5 (m)Methylene (B1212753) protons (~2.5-2.8 ppm, m)Upfield methylene signals instead of a methine.
H44.19 (dd, J=0.9, 3.2 Hz)3.90 (dd, J=0.9, 3.4 Hz)~4.0 (m)~3.9-4.1 (m)Similar to galactose, but coupling patterns will differ.
H54.02 (ddd, J=0.9, 6.0, 6.8 Hz)3.67 (ddd, J=0.9, 5.8, 7.0 Hz)~3.8 (m)~3.7-3.9 (m)Similar to galactose.
H6a3.77 (dd, J=6.8, 11.6 Hz)3.78 (dd, J=7.0, 11.6 Hz)~3.7 (m)~3.7-3.8 (m)Similar to galactose.
H6b3.72 (dd, J=6.0, 11.6 Hz)3.73 (dd, J=5.8, 11.6 Hz)~3.6 (m)~3.6-3.7 (m)Similar to galactose.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

CarbonD-Galactose (α-anomer)D-Galactose (β-anomer)3-Deoxy-glucosone (Hydrated)This compound (Expected)Key Differentiating Features
C193.197.4~95Aldehyde/Hemiacetal (~205/~95 ppm)A highly downfield aldehyde/ketone signal and a hemiacetal signal.
C269.573.0~210Ketone (~200-210 ppm)A downfield ketone signal.
C370.173.8~35Methylene (~35-40 ppm)An upfield methylene signal.
C470.576.0~72~70-75Similar to galactose.
C571.576.0~78~75-80Similar to galactose.
C662.262.2~63~62-64Similar to galactose.

Experimental Protocols

A standardized protocol for the NMR analysis of this compound is crucial for obtaining reproducible and comparable data.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilize the sample to exchange any residual exchangeable protons with deuterium and then re-dissolve in fresh D₂O. This step is repeated 2-3 times for optimal water suppression.

  • Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is critical for carbohydrate analysis.

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment with water suppression (e.g., presaturation or Watergate).

    • Spectral width: ~12 ppm

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral width: ~220 ppm

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024-4096, or more, as ¹³C is less sensitive.

  • 2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and identifying the carbonyl carbons.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for confirming the identity of this compound and its structural relationship with D-galactose.

logical_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis & Confirmation Purified_Sample Purified Sample Dissolution Dissolve in D₂O Purified_Sample->Dissolution Lyophilization Lyophilize & Re-dissolve Dissolution->Lyophilization NMR_Tube Transfer to NMR Tube Lyophilization->NMR_Tube Acquire_1D 1D NMR (¹H, ¹³C) NMR_Tube->Acquire_1D Acquire_2D 2D NMR (COSY, HSQC, HMBC) NMR_Tube->Acquire_2D Process_Spectra Process Spectra Acquire_1D->Process_Spectra Acquire_2D->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Compare_Data Compare with Reference Data Assign_Signals->Compare_Data Confirm_Structure Confirm Structure of this compound Compare_Data->Confirm_Structure

Fig. 1: Experimental workflow for NMR-based identification.

structural_relationship cluster_gal Key Features of D-Galactose cluster_deoxy Key Features of this compound Galactose D-Galactose (C₆H₁₂O₆) Deoxy_Galactosone This compound (C₆H₁₀O₅) Galactose->Deoxy_Galactosone - H₂O (Dehydration at C3) + Oxidation at C2 Gal_C2_OH C2-OH Gal_C3_OH C3-OH Deoxy_C2_Keto C2=O (Ketone) Deoxy_C3_CH2 C3-CH₂ (Methylene)

Fig. 2: Structural relationship and key differentiating features.

By following the detailed experimental protocols and comparing the acquired NMR data with the reference information provided, researchers can confidently confirm the identity and purity of their this compound samples. The use of 2D NMR techniques is particularly emphasized for an unambiguous structural assignment.

A Researcher's Guide to Assessing the Purity of Synthesized 3-Deoxy-galactosone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with synthesized 3-Deoxy-galactosone, ensuring the purity of the compound is a critical step that underpins the reliability of experimental results. This guide provides a comparative overview of the primary analytical techniques used to assess the purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method.

Introduction to this compound and Purity Assessment

This compound is a 1,2-dicarbonyl compound that can be formed from the degradation of galactose through Maillard or caramelization reactions.[1] It has been identified in various food products and is of interest to researchers for its potential biological activities. The synthesis of this compound and its derivatives is a key area of research, and rigorous purity assessment is essential to characterize the final product and any intermediates accurately.

The primary methods for evaluating the purity of synthesized carbohydrates like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[2] Each technique offers distinct advantages and provides complementary information regarding the identity and purity of the compound.

Comparative Analysis of Purity Assessment Methods

The choice of analytical method for purity assessment will depend on the specific requirements of the research, including the need for quantitative data, structural confirmation, and the nature of potential impurities.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase.[3][4]Quantitative purity, detection of impurities, retention time.High sensitivity, excellent for quantification, and can be coupled with various detectors (e.g., UV, RI, MS).[5][6]Requires reference standards for absolute quantification, and resolution may be challenging for structurally similar impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[2]Structural confirmation, identification of impurities, and relative quantification.Provides unambiguous structural information, can identify unknown impurities, and is non-destructive.Lower sensitivity compared to HPLC, and complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[2]Molecular weight confirmation and identification of impurities based on their mass.High sensitivity and specificity, can be coupled with chromatography (e.g., GC-MS, LC-MS) for enhanced separation and identification.[7]May not distinguish between isomers, and quantification can be less precise than HPLC unless using isotope-labeled internal standards.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound and detect any impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector (DAD) or Refractive Index (RI) detector).

  • Amino or ligand-exchange stationary phase column.

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard of known concentration in the mobile phase. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: Amino-based column (e.g., 4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: DAD at 225 and 280 nm[1] or RI detector.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterium oxide - D₂O)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount (e.g., 5-10 mg) of the synthesized this compound in the deuterated solvent (e.g., 0.5-0.7 mL of D₂O) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the proton signals.

    • Acquire a ¹³C NMR spectrum to observe the carbon signals.

    • Additional experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.

  • Data Analysis:

    • Compare the acquired spectra with the expected chemical shifts and coupling constants for this compound. The absence of a hydroxyl group at the C-3 position is a key structural feature to confirm.[2]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the compound to any impurities.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized this compound.

Instrumentation:

  • Mass spectrometer (e.g., Electrospray Ionization - ESI-MS)

Reagents:

  • Solvent for sample dissolution (e.g., methanol (B129727) or water)

  • Synthesized this compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and compare the measured mass-to-charge ratio with the theoretical molecular weight of this compound (C₆H₁₀O₅, Molecular Weight: 162.14 g/mol ).

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and NMR analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Preparation Injection Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (DAD/RI) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Purity Purity Calculation Chromatogram->Purity Calibration->Purity

Caption: HPLC workflow for purity assessment of this compound.

NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Dissolution (in D2O) NMR_Spec NMR Spectrometer SamplePrep->NMR_Spec Acquisition Data Acquisition (1H, 13C, etc.) NMR_Spec->Acquisition Spectra NMR Spectra Acquisition->Spectra Analysis Spectral Analysis (Chemical Shifts, Integration) Spectra->Analysis Confirmation Structural Confirmation & Impurity ID Analysis->Confirmation

Caption: NMR workflow for structural confirmation and purity analysis.

Conclusion

A multi-faceted approach combining HPLC for quantitative purity determination, NMR for structural verification, and MS for molecular weight confirmation provides a comprehensive and robust assessment of synthesized this compound. By employing these techniques with rigorous experimental protocols, researchers can ensure the quality and reliability of their compound, which is paramount for advancing drug development and related scientific endeavors.

References

Unraveling the Biological Impact of 3-Deoxy-galactosone in the Landscape of Maillard Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 3-Deoxy-galactosone (3-DGal) against its more studied counterparts, 3-Deoxyglucosone (B13542) (3-DG) and Methylglyoxal (B44143) (MGO), reveals distinct differences in formation, stability, and biological activity. While research on 3-DGal is less extensive, emerging evidence suggests its significant role as a reactive dicarbonyl species in the intricate web of the Maillard reaction, a cornerstone of food chemistry and a contributor to physiological and pathophysiological processes.

The Maillard reaction, a non-enzymatic reaction between reducing sugars and amino acids, generates a complex array of products that influence the color, flavor, and nutritional quality of thermally processed foods. Among these are α-dicarbonyl compounds, highly reactive intermediates that are potent precursors of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. This guide provides a comparative overview of 3-DGal, a galactose-derived dicarbonyl, with the glucose-derived 3-DG and the glycolysis byproduct MGO, focusing on their formation, reactivity, and biological consequences.

Formation and Stability: A Tale of Two Sugars

The formation of 3-DGal and 3-DG is intrinsically linked to their parent hexoses, galactose and glucose, respectively. Studies have indicated that galactose exhibits a higher reactivity in the Maillard reaction compared to glucose.[1] This suggests a potentially greater propensity for the formation of galactose-derived Maillard reaction products, including 3-DGal, in galactose-rich food systems like dairy products.

Interestingly, research has shown that 3-DGal is less stable than its glucose-derived counterpart, 3-DG. During the storage of lactose-hydrolyzed milk, the concentration of 3-DGal tends to decrease after an initial increase, suggesting its higher reactivity and susceptibility to further reactions.[2][3]

Table 1: General Characteristics of 3-DGal, 3-DG, and MGO

CharacteristicThis compound (3-DGal)3-Deoxyglucosone (3-DG)Methylglyoxal (MGO)
Precursor Sugar GalactoseGlucoseGlucose (via glycolysis)
Relative Stability LowerHigherHigh
Primary Sources Maillard reaction in galactose-containing foods (e.g., dairy)Maillard reaction in glucose-containing foods, endogenous formationGlycolysis, Maillard reaction

Comparative Biological Activity: Cytotoxicity and AGE Formation

While direct comparative studies on the cytotoxicity of 3-DGal are limited, the known neurotoxicity of MGO and 3-DG provides a framework for understanding the potential impact of these reactive dicarbonyls. A study on cultured cortical neurons demonstrated that both MGO and 3-DG induce neurotoxicity through mechanisms involving the generation of reactive oxygen species (ROS) and apoptosis.[3]

The ultimate biological impact of these dicarbonyls is often mediated through the formation of AGEs. The rate and type of AGEs formed can vary significantly depending on the dicarbonyl precursor. For instance, the formation of key AGEs like Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) is a critical factor in their pathological effects. While extensive data exists for AGE formation from 3-DG and MGO, specific quantitative data for 3-DGal remains an area for further research.

Table 2: Comparative Biological Effects (Qualitative)

Biological EffectThis compound (3-DGal)3-Deoxyglucosone (3-DG)Methylglyoxal (MGO)
Cytotoxicity Data limited, presumed to be cytotoxicNeurotoxic, induces apoptosis[3]Neurotoxic, induces apoptosis, hepatotoxic[3][4][5]
AGE Formation Precursor to AGEsPotent precursor to various AGEs[6][7]Highly reactive precursor to AGEs[8]
RAGE Activation Presumed to form ligands for RAGEForms ligands for RAGE[1]Forms ligands for RAGE, leading to inflammatory signaling[2][9]
ROS Production Data limitedInduces ROS production[3]Induces significant ROS production[4][9]

Experimental Protocols for Comparative Analysis

To facilitate further research in this area, detailed methodologies for key comparative experiments are provided below.

Experimental Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to compare the cytotoxic effects of 3-DGal, 3-DG, and MGO on a human liver cancer cell line (HepG2).

1. Cell Culture:

  • Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Seed HepG2 cells into 96-well plates at a density of 1 × 10⁴ cells per well and allow them to adhere for 24 hours.[2]

3. Treatment:

  • Prepare stock solutions of 3-DGal, 3-DG, and MGO in sterile phosphate-buffered saline (PBS).

  • Treat the cells with a range of concentrations of each dicarbonyl compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (PBS only).

4. MTT Assay:

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[4]

  • Remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC₅₀) for each compound at each time point.

Experimental Protocol 2: In Vitro Glycation of Bovine Serum Albumin (BSA)

This protocol describes a method to compare the formation of AGEs from 3-DGal, 3-DG, and MGO using a model protein, bovine serum albumin (BSA).

1. Reaction Mixture Preparation:

  • Prepare a solution of BSA (10 mg/mL) in 0.1 M phosphate (B84403) buffer (pH 7.4).

  • Prepare stock solutions of 3-DGal, 3-DG, and MGO in the same buffer.

  • In separate sterile tubes, mix the BSA solution with each dicarbonyl to a final concentration of 10 mM. Include a BSA-only control.

2. Incubation:

  • Incubate the reaction mixtures at 37°C for a period of up to 4 weeks. Aliquots can be taken at various time points (e.g., 1, 2, 3, and 4 weeks) for analysis.

3. Analysis of AGE Formation:

  • Fluorescence Spectroscopy: Measure the formation of fluorescent AGEs by recording the fluorescence emission spectra (e.g., 370 nm excitation, 440 nm emission).

  • SDS-PAGE: Analyze the extent of protein cross-linking by running the samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and observing the formation of high molecular weight aggregates.

  • LC-MS/MS for Specific AGEs:

    • Hydrolyze the protein samples with an appropriate acid (e.g., 6 M HCl).

    • Derivatize the hydrolysates if necessary.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify specific AGEs such as CML and CEL.[10][11][12]

Signaling Pathways and Logical Relationships

The biological effects of these Maillard reaction products are often initiated by the interaction of the resulting AGEs with the Receptor for Advanced Glycation End products (RAGE). This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation.

Maillard_Reaction_Products_Signaling cluster_formation Formation cluster_effects Biological Effects Galactose Galactose 3-DGal 3-DGal Galactose->3-DGal Maillard Reaction Glucose Glucose 3-DG 3-DG Glucose->3-DG Maillard Reaction Glycolysis Glycolysis MGO MGO Glycolysis->MGO AGEs AGEs 3-DGal->AGEs 3-DG->AGEs MGO->AGEs RAGE RAGE AGEs->RAGE Binding ROS ROS RAGE->ROS Activation Inflammation Inflammation RAGE->Inflammation Activation Cellular_Damage Cellular_Damage ROS->Cellular_Damage Inflammation->Cellular_Damage

Figure 1: Formation and signaling pathways of Maillard reaction products.

This diagram illustrates the formation of 3-DGal, 3-DG, and MGO from their respective precursors. These dicarbonyls then contribute to the formation of AGEs, which can activate the RAGE receptor, leading to the production of reactive oxygen species (ROS) and an inflammatory response, ultimately causing cellular damage.

Figure 2: Workflow for comparative experimental analysis.

This workflow outlines the key steps for comparing the cytotoxicity and in vitro glycation potential of 3-DGal, 3-DG, and MGO.

Conclusion

References

Safety Operating Guide

Prudent Disposal of 3-Deoxy-galactosone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Deoxy-galactosone, ensuring the well-being of laboratory personnel and adherence to standard chemical waste management practices.

While some safety data sheets (SDS) for this compound indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1], information for the closely related compound 3-Deoxy-D-galactose suggests potential hazards, including being harmful if swallowed, in contact with skin, or inhaled, as well as causing skin and eye irritation[2][3]. Given this discrepancy and prioritizing safety, it is recommended to handle and dispose of this compound with the caution afforded to a hazardous chemical.

Hazard Classification Summary

To provide a clear comparison of the available safety information, the following table summarizes the hazard classifications for this compound and the related compound 3-Deoxy-D-galactose.

Hazard CategoryThis compound (Cayman Chemical SDS[1])3-Deoxy-D-galactose (BenchChem[2])
GHS Classification Not classified as hazardousHazardous
Acute Toxicity (Oral) No data availableCategory 4 (Harmful if swallowed)
Acute Toxicity (Dermal) No data availableCategory 4 (Harmful in contact with skin)
Acute Toxicity (Inhalation) No data availableCategory 4 (Harmful if inhaled)
Skin Corrosion/Irritation Generally does not irritate the skin[1]Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation No data availableCategory 2A (Causes serious eye irritation)
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0No data available
HMIS-Ratings Health: 0, Fire: 0, Reactivity: 0No data available

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated waste. This process should be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated disposables in a dedicated, durable, and sealable hazardous waste container.

    • The container must be chemically compatible and clearly labeled.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof hazardous waste container.

    • Do not mix with other incompatible chemical waste streams. Strong oxidizing agents are listed as an incompatible material[4].

  • Empty Containers:

    • The original container of this compound should be treated as hazardous waste.

    • A best practice is to triple-rinse the empty container with a suitable solvent.

    • The resulting rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, deface the original label before placing the container in the appropriate solid waste stream.

Step 2: Labeling and Storage

Accurate labeling and safe storage of waste are mandatory for regulatory compliance and safety.

  • Labeling:

    • Affix a hazardous waste tag, provided by your institution's EHS department, to each waste container.

    • The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the approximate concentration and volume of the waste.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure containers are kept closed to prevent the release of vapors.

    • Store incompatible waste types separately to prevent accidental reactions.

Step 3: Waste Disposal

Final disposal must be coordinated through the appropriate channels.

  • EHS Coordination:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

    • Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[2].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Waste Generation & Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste collect_solid Collect in Labeled Solid Waste Container assess_waste->collect_solid Solid (Powder, PPE) collect_liquid Collect in Labeled Liquid Waste Container assess_waste->collect_liquid Liquid (Solutions, Rinsate) store_solid Store in Designated Waste Area collect_solid->store_solid contact_ehs Contact EHS for Waste Pickup store_solid->contact_ehs store_liquid Store in Designated Waste Area collect_liquid->store_liquid store_liquid->contact_ehs end_disposal Proper Disposal Completed contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Deoxy-galactosone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Deoxy-galactosone in a research environment. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] However, adherence to standard laboratory safety precautions is essential. The following personal protective equipment is recommended as a baseline for handling this and other chemical reagents.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles or a face shield to protect against potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[2] Always inspect gloves for damage before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA standard laboratory coat should be worn at all times to protect skin and clothing from potential contamination.[2]
Respiratory Protection Not RequiredBased on the available safety data, respiratory protection is not required under normal handling conditions.[1]

Operational Plan for Handling

A systematic approach is crucial for maintaining a safe and controlled experimental environment when working with this compound.

Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily accessible.

  • Weighing and Transfer : Handle the compound carefully to minimize the generation of dust or aerosols. Use a chemical fume hood if the procedure has the potential to create airborne particles.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After use, decontaminate all surfaces and equipment. Wash hands thoroughly.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures:

IncidentFirst-Aid Measures
Inhalation Move to fresh air. If any symptoms of discomfort arise, consult a physician.[1]
Skin Contact The product is generally not considered to be a skin irritant.[1] In case of contact, wash the affected area with soap and water.
Eye Contact Rinse the opened eye for several minutes under running water.[1]
Ingestion If symptoms persist after swallowing, consult a doctor.[1]
Spill For a small spill, wear appropriate PPE, contain the spill with an absorbent material, and collect it in a sealed container for disposal.

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

  • Unused Product : While this compound is not classified as hazardous, it is recommended to dispose of the unused product as chemical waste in accordance with local, state, and federal regulations. Do not pour it down the drain.[2]

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, should be placed in a designated and clearly labeled chemical waste container.[2]

Logical Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from initial preparation to final disposal, ensuring a safe and efficient process.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Clean Work Area A->B C Weigh and Transfer Compound B->C D Prepare Solution C->D E Decontaminate Work Area and Equipment D->E F Remove and Dispose of PPE E->F G Dispose of Unused Compound and Contaminated Materials F->G

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。